molecular formula C4H3IN2O2 B2614694 3-Iodo-1H-pyrazole-5-carboxylic acid CAS No. 1797419-09-0

3-Iodo-1H-pyrazole-5-carboxylic acid

Cat. No.: B2614694
CAS No.: 1797419-09-0
M. Wt: 237.984
InChI Key: XNXDMKMSBMCCCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Iodo-1H-pyrazole-5-carboxylic acid is a useful research compound. Its molecular formula is C4H3IN2O2 and its molecular weight is 237.984. The purity is usually 95%.
BenchChem offers high-quality 3-Iodo-1H-pyrazole-5-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Iodo-1H-pyrazole-5-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-iodo-1H-pyrazole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3IN2O2/c5-3-1-2(4(8)9)6-7-3/h1H,(H,6,7)(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNXDMKMSBMCCCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NN=C1C(=O)O)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3IN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

solubility of 3-Iodo-1H-pyrazole-5-carboxylic acid in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide detailing the solvation dynamics, physicochemical profiling, and thermodynamic solubility determination of 3-Iodo-1H-pyrazole-5-carboxylic acid.

Executive Summary

3-Iodo-1H-pyrazole-5-carboxylic acid (also recognized by its tautomer, 5-iodo-1H-pyrazole-3-carboxylic acid, CAS: 1797419-09-0) is a highly specialized halogenated heterocyclic building block. Widely utilized in medicinal chemistry and agrochemical development, its unique structural motifs present distinct challenges and opportunities in formulation and synthesis. This whitepaper provides a comprehensive framework for understanding and experimentally validating the solubility profile of this compound across various organic solvents.

Structural Profiling & Physicochemical Causality

As an application scientist, predicting solubility requires deconstructing the molecule into its functional domains to understand how it interacts with different solvent microenvironments. The solubility of 3-iodo-1H-pyrazole-5-carboxylic acid is governed by three competing structural features:

  • The Amphoteric Pyrazole Core: The pyrazole ring contains both a pyridine-like nitrogen (hydrogen bond acceptor) and a pyrrole-like nitrogen (hydrogen bond donor). This facilitates extensive intermolecular hydrogen bonding and allows the molecule to exist in a tautomeric equilibrium[1].

  • The Carboxylic Acid Moiety: With a pKa typically ranging between 3.0 and 4.0, the carboxyl group acts as a strong hydrogen bond donor and acceptor. In non-polar solvents (e.g., hexane, dichloromethane), these groups rapidly form stable, cyclic hydrogen-bonded dimers. This dimerization drastically increases the apparent lipophilicity of the complex but severely restricts solubility by locking the molecules into a rigid lattice.

  • The Iodine Substituent: The substitution of an iodine atom at the C3/C5 position introduces a highly polarizable, electron-dense cloud. While this increases the intrinsic lipophilicity of the molecule, the sheer atomic mass of iodine (126.9 u) significantly elevates the crystal lattice energy. Consequently, the solvent must provide substantial solvation enthalpy to overcome this lattice energy.

The Causality of Solvation: To dissolve this compound, an organic solvent must be capable of breaking both the carboxylic acid dimers and the pyrazole-mediated hydrogen bond networks, while simultaneously accommodating the bulky, polarizable iodine atom.

Solubility Matrix in Organic Solvents

The following table summarizes the predictive thermodynamic solubility of 3-iodo-1H-pyrazole-5-carboxylic acid across standard organic solvents at 25°C. These estimates are derived from the behavior of closely related structural analogs, such as 5-methyl-1H-pyrazole-3-carboxylic acid[2], adjusted for the increased lattice energy imparted by the iodine atom.

Solvent ClassSolventEstimated Solubility (mg/mL at 25°C)Primary Solvation Mechanism
Polar Aprotic Dimethyl Sulfoxide (DMSO)> 50.0 (High)Strong H-bond acceptance (via sulfoxide oxygen) effectively disrupts acid dimers and pyrazole H-bonds[2].
Polar Aprotic N,N-Dimethylformamide (DMF)> 30.0 (High)Excellent H-bond acceptor; high dielectric constant easily dismantles the crystal lattice.
Ether Tetrahydrofuran (THF)10.0 - 20.0 (Moderate)Moderate polarity with sufficient H-bond accepting capability to solvate the monomeric form.
Polar Protic Methanol (MeOH)5.0 - 15.0 (Moderate)Acts as both H-bond donor and acceptor, though less efficient than DMSO at breaking strong dimers.
Polar Protic Ethanol (EtOH)2.0 - 10.0 (Low-Mod)Lower dielectric constant than methanol leads to reduced solvation capacity.
Ester Ethyl Acetate (EtOAc)1.0 - 5.0 (Low)Limited H-bond disruption; primarily interacts via dipole-dipole forces.
Halogenated Dichloromethane (DCM)< 1.0 (Very Low)Poor H-bond acceptor; the compound remains locked in its dimerized, insoluble state.
Non-Polar Hexane< 0.1 (Negligible)Incapable of disrupting intermolecular H-bonds or overcoming the high crystal lattice energy.

Experimental Methodologies: Thermodynamic Solubility Protocol

Relying solely on visual dissolution (kinetic solubility) often leads to overestimations due to supersaturation. To establish a rigorous, self-validating system, thermodynamic solubility must be measured using the Isothermal Shake-Flask Method , coupled with solid-state verification.

Step-by-Step Protocol
  • Saturation Preparation: Weigh approximately 50 mg of 3-iodo-1H-pyrazole-5-carboxylic acid into a 2.0 mL borosilicate glass HPLC vial. Add 1.0 mL of the target organic solvent. Causality: An excess of solid must be present to ensure the solution is saturated and in equilibrium with the solid phase.

  • Thermal Equilibration: Seal the vial and place it in a thermostatic shaker set strictly to 25.0 ± 0.1 °C. Agitate at 500 RPM for 48 hours. Causality: A 48-hour window is critical. It allows sufficient time to transition from kinetic dissolution to true thermodynamic equilibrium, ensuring that any metastable polymorphs convert to the most stable crystalline form in that specific solvent.

  • Phase Separation: Transfer the suspension to a chemically resistant microcentrifuge tube and centrifuge at 10,000 × g for 15 minutes. Causality: High-speed centrifugation forces undissolved micro-particulates into a tight pellet, preventing them from artificially inflating the liquid-phase concentration.

  • Filtration: Carefully extract the supernatant and pass it through a 0.22 µm PTFE syringe filter. Causality: Polytetrafluoroethylene (PTFE) is universally solvent-resistant, ensuring no extractable polymers interfere with downstream chromatography.

  • Liquid-Phase Quantification: Dilute the filtered supernatant into the appropriate mobile phase and quantify the concentration using HPLC-UV (e.g., monitored at 254 nm) against a pre-established calibration curve.

  • Solid-State Validation (The Self-Validating Step): Recover the solid pellet from step 3, dry it under a gentle stream of nitrogen, and analyze it via X-Ray Powder Diffraction (XRPD). Causality: Organic solvents can induce the formation of solvates (e.g., a DMSO-solvate). If the XRPD pattern of the pellet differs from the starting material, the measured solubility reflects the solvate, not the pure anhydrous compound. This step ensures absolute scientific integrity.

Workflow Visualization

SolubilityWorkflow A Solid Compound (3-Iodo-1H-pyrazole-5-carboxylic acid) B Solvent Addition & Equilibration (Shake-flask, 24-48h, 25°C) A->B C Phase Separation (Centrifugation / 0.22 µm Filtration) B->C D Supernatant Analysis (HPLC-UV / LC-MS) C->D Liquid Phase E Solid State Characterization (XRPD / DSC for Solvates) C->E Solid Pellet F Solubility Quantification & Thermodynamic Profiling D->F E->F

Workflow for determining the thermodynamic solubility of 3-Iodo-1H-pyrazole-5-carboxylic acid.

Solvent Selection for Downstream Applications

Understanding this solubility profile is critical for downstream applications:

  • For Chemical Synthesis: THF and DMF are the optimal choices for coupling reactions (e.g., amide bond formation via HATU/EDC). They provide sufficient solubility while remaining compatible with standard organic bases (like DIPEA).

  • For Biological Assays (In Vitro): DMSO is the mandatory stock solvent due to its >50 mg/mL capacity[2]. However, because the compound is highly lipophilic, researchers must ensure the final assay buffer contains no more than 1% DMSO to prevent compound precipitation upon aqueous dilution.

References

Sources

Tautomeric Dynamics of 3-Iodo-1H-pyrazole-5-carboxylic Acid: Mechanistic Insights and Implications for Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pyrazoles are privileged scaffolds in medicinal chemistry, yet their behavior is heavily dictated by prototropic annular tautomerism—the rapid exchange of a proton between the N1 and N2 atoms of the pyrazole ring. For highly functionalized derivatives like 3-iodo-pyrazole-5-carboxylic acid , this tautomerism is not a random equilibrium; it is a highly deterministic system driven by the electronic and steric properties of its substituents. This technical guide explores the causality behind the tautomeric preferences of this molecule, outlines self-validating experimental protocols for its elucidation, and discusses the profound implications for rational drug design.

The Electronic Determinants of Pyrazole Tautomerism

In 3(5)-disubstituted pyrazoles, the tautomeric equilibrium is governed by a delicate balance of inductive (σ) and resonance (π) effects. The molecule can exist in two primary annular tautomers:

  • Tautomer A: 3-iodo-1H-pyrazole-5-carboxylic acid

  • Tautomer B: 5-iodo-1H-pyrazole-3-carboxylic acid

Studies on 3(5)-substituted pyrazoles indicate that electron-withdrawing groups (EWGs) thermodynamically stabilize the C5-tautomer, whereas π-electron donating groups (EDGs) stabilize the C3-tautomer .

In our specific molecule, the carboxylic acid (-COOH) acts as a strong σ/π electron-withdrawing group, driving it toward the C5 position to minimize electron repulsion with the adjacent sp2-hybridized nitrogen lone pair. Conversely, the iodo group (-I), while inductively withdrawing, acts as a strong π-electron donor through halogen resonance. This π-donation stabilizes the ring most effectively when positioned at C3.

This synergistic electronic effect dictates that Tautomer A (3-iodo-1H-pyrazole-5-carboxylic acid) is the heavily favored species in both the gas phase and non-polar solutions . Furthermore, solid-state X-ray diffraction of similar ester- and amide-substituted pyrazoles confirms that intermolecular hydrogen bonding networks can lock the molecule into this single tautomeric state within the crystal lattice .

Tautomerism cluster_0 Thermodynamically Favored cluster_1 Kinetically Accessible / Disfavored TautA Tautomer A 3-Iodo-1H-pyrazole-5-carboxylic acid TautB Tautomer B 5-Iodo-1H-pyrazole-3-carboxylic acid TautA->TautB Prototropic Shift (N1 ⇌ N2) EWG C5-COOH (Electron-Withdrawing) EWG->TautA Stabilizes via σ/π withdrawal EDG C3-Iodo (π-Electron Donating) EDG->TautA Stabilizes via π-donation

Electronic stabilization driving the tautomeric equilibrium of 3-iodo-pyrazole-5-carboxylic acid.

Implications for Drug Development

Understanding whether a drug candidate exists as Tautomer A or B is not merely an academic exercise; it directly impacts pharmacophore mapping.

  • Receptor Binding: The N1-H acts as a hydrogen bond donor, while the N2 acts as a hydrogen bond acceptor. A shift in tautomerism flips this vector by 180 degrees, potentially abolishing target affinity.

  • Physicochemical Properties: Tautomerism alters the overall molecular dipole moment and pKa. Tautomer A exhibits a lower dipole moment, which generally correlates with improved membrane permeability and oral bioavailability.

  • Synthetic Reactivity: During lead optimization, electrophilic aromatic substitution will occur at the C4 position. The regioselectivity and reaction kinetics are heavily dependent on the predominant tautomer in the reaction solvent.

Experimental Workflows for Tautomer Elucidation

To confidently map the tautomeric landscape of 3-iodo-pyrazole-5-carboxylic acid, researchers must employ orthogonal, self-validating analytical techniques. Below are the definitive protocols for solution-state and solid-state characterization.

Workflow Synth Synthesis & Purification NMR VT-NMR (Solution State) Synth->NMR XRay X-Ray Diffraction (Solid State) Synth->XRay Data Tautomeric Elucidation NMR->Data XRay->Data Comp DFT Calculations (Gas Phase) Comp->Data

Experimental and computational workflow for elucidating pyrazole tautomeric ratios.

Protocol 1: Variable-Temperature NMR (VT-NMR) Spectroscopy

At room temperature, the prototropic exchange between N1 and N2 is faster than the NMR timescale, resulting in broadened, time-averaged signals. VT-NMR slows this exchange to reveal the distinct tautomers.

  • Step 1: Sample Preparation. Dissolve 15 mg of the compound in 0.5 mL of anhydrous THF-d8.

    • Causality: THF-d8 is chosen over standard DMSO-d6 due to its exceptionally low freezing point (-108 °C), allowing the thermodynamic system to be cooled sufficiently to halt the proton exchange without precipitating the sample.

  • Step 2: Baseline Acquisition. Acquire standard 1H and 13C NMR spectra at 298 K.

    • Causality: Establishes the time-averaged chemical shifts and confirms sample purity before thermal stress is applied.

  • Step 3: Temperature Titration. Lower the probe temperature in 10 K increments down to 180 K, acquiring a 1H spectrum at each interval.

    • Causality: Identifies the coalescence temperature (

      
      ) where the exchange rate equals the frequency difference between the tautomer signals. Below 
      
      
      
      , the signals de-coalesce into distinct peaks for Tautomer A and B.
  • Step 4: Integration and Thermodynamic Calculation. At 180 K, integrate the distinct C4-H proton signals.

    • Causality: The integration ratio directly yields the equilibrium constant (

      
      ). Applying the Gibbs free energy equation (
      
      
      
      ) provides the exact thermodynamic preference of the system in solution.
Protocol 2: X-Ray Crystallography (Solid-State Determination)

While VT-NMR provides solution-state dynamics, X-Ray diffraction provides an absolute snapshot of the lowest-energy solid-state conformation.

  • Step 1: Crystal Growth. Dissolve the compound in a minimal volume of hot methanol. Allow the solvent to evaporate slowly at room temperature over 72 hours.

    • Causality: Slow evaporation prevents kinetic trapping, ensuring the molecules arrange into the most thermodynamically stable crystal lattice, dominated by optimal intermolecular hydrogen bonding.

  • Step 2: Cryogenic Diffraction. Mount a suitable single crystal on a diffractometer equipped with a Mo Kα radiation source (λ = 0.71073 Å) and cool to 100 K using a nitrogen stream.

    • Causality: Cryogenic temperatures minimize thermal motion (Debye-Waller factors), which is strictly required to accurately localize the highly mobile, low-electron-density N-H proton in the electron density map.

  • Step 3: Structure Solution. Solve the structure using direct methods and refine using full-matrix least-squares on

    
    .
    
    • Causality: Ensures the definitive assignment of the proton to N1, structurally validating the presence of Tautomer A.

Quantitative Data Summary

The following table summarizes the physicochemical divergence between the two tautomeric forms, demonstrating why Tautomer A dominates the equilibrium.

Physicochemical PropertyTautomer A (3-Iodo-5-COOH)Tautomer B (5-Iodo-3-COOH)Mechanistic Causality / Notes
Relative Stability (

)
0.0 kcal/mol (Favored)+2.8 to +4.5 kcal/molEWG at C5 and EDG at C3 synergistically minimize electronic repulsion within the pyrazole π-system.
Predominant State (Solvent) >90% (Non-polar solvents)<10% (Non-polar solvents)Solvation effects can slightly stabilize the more polar Tautomer B, but Tautomer A remains dominant.
Solid-State Conformation 100% (Crystal Lattice)0% (Not observed)Intermolecular H-bonding between the C5-COOH and N1 locks the tautomeric state in the solid phase.

C NMR Shift (C4)
~105 ppm~112 ppmStrong π-donation from the C3-Iodo shields the adjacent C4 carbon more effectively in Tautomer A.
Dipole Moment (Calculated) ~3.2 Debye~4.8 DebyeTautomer A exhibits a more balanced charge distribution, lowering the overall molecular dipole.

References

  • Title: Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles with Ester and Amide Groups Source: MDPI (Molecules) URL: [Link]

  • Title: Theoretical studies on tautomerism and IR spectra of pyrazole derivatives Source: Journal of Molecular Structure: THEOCHEM URL: [Link]

Unlocking the Therapeutic Potential of 3-Iodo-1H-pyrazole-5-carboxylic Acid Scaffolds: A Comprehensive Guide to Rational Drug Design and Synthetic Functionalization

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Pyrazole Scaffold in Medicinal Chemistry

The pyrazole ring is universally recognized as a "privileged scaffold" in modern drug discovery, forming the core of numerous FDA-approved therapeutics (1)[1]. Among its highly functionalized derivatives, 3-iodo-1H-pyrazole-5-carboxylic acid offers an unparalleled platform for rational drug design. As a Senior Application Scientist overseeing early-stage lead generation, I frequently leverage this specific building block due to its orthogonal reactivity.

The C3-iodine atom provides a highly reactive electrophilic handle for transition-metal-catalyzed cross-coupling (e.g., Suzuki, Sonogashira, Negishi), while the C5-carboxylic acid serves as a native anchoring point for amidation, esterification, or direct electrostatic target engagement (2)[2]. This dual-functional nature allows chemists to rapidly explore chemical space and optimize structure-activity relationships (SAR) without requiring complex de novo ring synthesis.

Mechanistic Rationale: Target Engagement & Pharmacophore Modeling

Why do we specifically utilize the 3-iodo-1H-pyrazole-5-carboxylic acid scaffold? The causality lies in how its functional groups map to distinct protein binding pockets across diverse biological targets:

  • Carbonic Anhydrase (CA) XII Inhibition: In the acidic tumor microenvironment, CA XII is a critical survival factor for cancer cells. Pyrazole-5-carboxylic acids act as non-classical zinc-binding groups. Unlike traditional sulfonamides, the C5-carboxylate directly interferes with the catalytic zinc ion via electrostatic chelation, while the C3-aryl modifications occupy the hydrophobic pocket, yielding highly selective inhibitors (3)[3].

  • Coagulation Factor XIa Inhibition: In the development of novel anticoagulants, the C5-carboxylic acid is typically converted into a primary carboxamide. This amide engages the basic pockets of the FXIa protease, while the C3-aryl groups (installed via the iodo handle) project deeply into the S1 and S4 hydrophobic sub-pockets, driving nanomolar affinity (4)[4].

  • Endothelin Receptor Antagonism: Pyrazole-5-carboxylic acids have demonstrated potent ETA and ETB receptor antagonism, making them valuable in treating pulmonary hypertension by disrupting endothelin-1 signaling networks (5)[5].

Binding Core Pyrazole Core C5 C5-Carboxylate/Amide Core->C5 C3 C3-Aryl/Alkynyl Core->C3 Site3 Hinge Region Binding Core->Site3 H-Bond Donor/Acceptor Site1 Zinc Ion / H-Bond Acceptor C5->Site1 Electrostatic / Chelation Site2 Hydrophobic S1/S4 Pockets C3->Site2 pi-pi / Hydrophobic Target Target Protein (e.g., CA XII / FXIa) Target->Site1 Target->Site2 Target->Site3

Fig 2. Pharmacophore mapping of the functionalized pyrazole scaffold within a target binding site.

Synthetic Methodologies & Protocol Design

A critical failure point in functionalizing 3-iodo-1H-pyrazole-5-carboxylic acid is the presence of the free pyrazole N-H proton. Unprotected pyrazoles act as bidentate or bridging ligands for transition metals. In a palladium-catalyzed cross-coupling reaction, the free N-H will coordinate to the Pd center, effectively poisoning the catalyst and halting the catalytic cycle (6)[6]. To ensure a self-validating, high-yielding workflow, we must employ a switchable protecting group strategy.

Workflow A 3-Iodo-1H-pyrazole-5-carboxylic acid (Core Scaffold) B N-H Protection (e.g., THP or EtOEt) A->B Step 1 C Pd-Catalyzed Cross-Coupling (Suzuki/Sonogashira at C3) B->C Step 2 D C5-Carboxylic Acid Amidation/Esterification C->D Step 3 E Global Deprotection (Acidic Cleavage) D->E Step 4 F Lead Candidate (Target-Specific) E->F Step 5

Fig 1. Divergent synthetic workflow for orthogonal functionalization of the pyrazole scaffold.

Protocol 1: N-Protection and Suzuki-Miyaura Cross-Coupling at C3

Causality: We utilize ethyl vinyl ether to form an ethoxyethyl (EtOEt) protected pyrazole. The EtOEt group is robust under the basic conditions required for Suzuki coupling but easily cleaved under mild acidic conditions later, preserving the integrity of sensitive amides (7)[7].

Step-by-Step Methodology:

  • N-H Protection: Dissolve 3-iodo-1H-pyrazole-5-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM). Add ethyl vinyl ether (1.5 eq) and a catalytic amount of trifluoroacetic acid (TFA). Stir at 28–33 °C. Validation Check: Monitor via TLC (Hexane/EtOAc 3:1). The reaction is complete when the polar starting material spot is entirely consumed.

  • Catalyst Activation: In a Schlenk flask under argon, combine the EtOEt-protected scaffold (1.0 eq), the desired arylboronic acid (1.2 eq), Pd(dppf)Cl2 (0.05 eq), and K2CO3 (2.0 eq) in a degassed mixture of 1,4-dioxane/H2O (4:1).

  • Cross-Coupling: Heat the mixture to 90 °C for 12 hours. The aqueous base activates the boronic acid, facilitating transmetalation, while the Pd catalyst undergoes oxidative addition into the C3-I bond.

  • System Validation: Analyze the crude mixture via LC-MS. Complete disappearance of the iodinated mass peak [M+H]+ confirms successful coupling. If starting material remains, it indicates oxygen ingress or catalyst poisoning.

Protocol 2: C5-Amidation and Global Deprotection

Causality: HATU is selected as the coupling reagent because it efficiently activates the sterically hindered pyrazole-5-carboxylic acid, forming a highly reactive O-At ester intermediate that resists racemization and reacts rapidly with primary or secondary amines.

Step-by-Step Methodology:

  • Carboxylate Activation: Dissolve the C3-arylated intermediate in anhydrous DMF. Add HATU (1.2 eq) and N,N-Diisopropylethylamine (DIPEA, 2.5 eq). Stir for 15 minutes at room temperature to ensure full formation of the active ester.

  • Amidation: Add the target amine (1.1 eq) and stir for 2 hours.

  • Global Deprotection: Concentrate the reaction mixture in vacuo to remove DMF. Redissolve the crude residue in methanol (MeOH) and add 2M HCl. Stir at 50 °C for 4 hours to quantitatively cleave the EtOEt protecting group (7)[7].

  • Purification: Neutralize the solution with saturated NaHCO3, extract with ethyl acetate, and purify the organic layer via reverse-phase preparative HPLC to yield the final therapeutic candidate.

Quantitative Structure-Activity Relationship (QSAR) Data

To illustrate the impact of targeted modifications on the 3-iodo-1H-pyrazole-5-carboxylic acid scaffold, the following table summarizes the binding affinities of various functionalized derivatives across different therapeutic targets.

Scaffold DerivativeTargetIC50 / Ki (nM)Primary Interaction MotifRef
3-(1-ethyl-1H-indol-3-yl)-1H-pyrazole-5-carboxylic acidhCA XII210C5-Carboxylate (Zinc chelation)[3]
3-(3-Chloro-2-fluorophenyl)-1H-pyrazole-5-carboxamideFactor XIa< 50C3-Aryl (S1 pocket pi-stacking)[4]
1-(4-Chlorophenyl)-3-phenyl-1H-pyrazole-5-carboxylic acidETA Receptor~ 1000C5-Carboxylate (H-bond network)[8]

Conclusion & Future Perspectives

The 3-iodo-1H-pyrazole-5-carboxylic acid scaffold is a masterkey in medicinal chemistry. By leveraging orthogonal synthetic handles—specifically the C3-iodo group for structural extension and the C5-carboxylate for target anchoring—drug development professionals can rapidly generate diverse, high-affinity libraries. Future applications of this scaffold are expanding into targeted protein degradation (PROTACs), where the C5-position serves as an ideal vector for linker attachment while the C3-aryl group engages the protein of interest.

References

  • Exploring Heteroaryl-pyrazole Carboxylic Acids as Human Carbonic Anhydrase XII Inhibitors - PMC, NIH.
  • Fragment-Based Lead Generation of 5-Phenyl-1H-pyrazole-3-carboxamide Derivatives as Leads for Potent Factor Xia Inhibitors - MDPI.
  • Potent nonpeptide endothelin antagonists: Synthesis and structure-activity relationships of pyrazole-5-carboxylic acids - ResearchGate.
  • Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction - Arkat USA.
  • SEARCH FOR SYNTHETIC METHODS OF COMPOUNDS CONTAINING THIOPHENE, INDOLE AND PYRAZOLE FRAMEWORK - Vilniaus universitetas.
  • 3-Iodo-1-(oxetan-3-yl)-1H-pyrazole - Benchchem.
  • 3-Iodo-1-[(oxolan-2-yl)methyl]-1h-pyrazole - Benchchem.
  • 1-(4-Chlorophenyl)-3-phenyl-1H-pyrazole-5-carboxylic acid - Chem-Impex.

Sources

An In-depth Technical Guide to the Safe Handling of 3-Iodo-1H-pyrazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Hazard Identification and Classification

Based on the available data for 3-Iodo-1H-pyrazole and other pyrazole derivatives, 3-Iodo-1H-pyrazole-5-carboxylic acid is anticipated to be classified as follows:

  • Skin Irritation, Category 2: Causes skin irritation.[1][2][3]

  • Eye Irritation, Category 2: Causes serious eye irritation.[1][2][3]

  • Specific Target Organ Toxicity – Single Exposure, Category 3 (Respiratory System): May cause respiratory irritation.[1][2][3]

Signal Word: Warning[2]

Hazard Statements:

  • H315: Causes skin irritation.[2][3]

  • H319: Causes serious eye irritation.[2][3]

  • H335: May cause respiratory irritation.[2][3]

Pictogram:

GHS Exclamation Mark Pictogram

Precautionary Measures and Personal Protective Equipment (PPE)

A proactive approach to safety is paramount when handling this compound. The following precautionary measures and PPE are essential to minimize exposure and ensure a safe working environment.

Engineering Controls
  • Ventilation: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the inhalation of dust or vapors.[2][4]

  • Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[1]

Personal Protective Equipment (PPE)

The following PPE should be worn at all times when handling 3-Iodo-1H-pyrazole-5-carboxylic acid:

  • Eye and Face Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes and airborne particles.[4]

  • Skin Protection:

    • Gloves: Wear chemically resistant gloves (e.g., nitrile rubber). Inspect gloves prior to use and dispose of them properly after handling the compound.

    • Lab Coat: A lab coat or other protective clothing should be worn to prevent skin contact.

  • Respiratory Protection: If working outside of a fume hood or if dust generation is likely, a NIOSH-approved respirator with an appropriate particulate filter should be used.[4]

PPE_Workflow cluster_PreHandling Pre-Handling Checklist cluster_Handling Handling Protocol cluster_PostHandling Post-Handling Assess_Risk Assess Risks Verify_Controls Verify Engineering Controls (Fume Hood, Eyewash) Assess_Risk->Verify_Controls Proceed if controls are adequate Select_PPE Select Appropriate PPE Verify_Controls->Select_PPE Don_PPE Don Personal Protective Equipment Select_PPE->Don_PPE Handle_Compound Handle Compound in Designated Area Don_PPE->Handle_Compound Doff_PPE Doff and Dispose of PPE Correctly Handle_Compound->Doff_PPE Wash_Hands Wash Hands Thoroughly Doff_PPE->Wash_Hands Clean_Workstation Clean and Decontaminate Workstation Wash_Hands->Clean_Workstation

Caption: Personal Protective Equipment (PPE) Workflow for Handling 3-Iodo-1H-pyrazole-5-carboxylic acid.

Safe Handling and Storage

Adherence to proper handling and storage protocols is critical for maintaining the integrity of the compound and ensuring laboratory safety.

Handling
  • Avoid contact with skin and eyes.[2]

  • Avoid the formation of dust and aerosols.[2]

  • Use non-sparking tools.[2]

  • Wash hands thoroughly after handling.[1][2]

  • Do not eat, drink, or smoke in the work area.[4]

Storage
  • Store in a tightly closed container.[1][2]

  • Keep in a dry, cool, and well-ventilated place.[2][4]

  • Store away from incompatible materials, such as strong oxidizing agents.[4]

  • Store locked up.[1][2]

First-Aid Measures

In the event of exposure, immediate and appropriate first-aid measures should be taken.

Exposure Route First-Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[2]
Skin Contact Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation persists, seek medical attention.[1][2]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention.[1][2]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek medical attention.[4]

Accidental Release Measures

In the case of a spill, follow these procedures to mitigate the hazard and clean up the material safely.

  • Personal Precautions: Evacuate unnecessary personnel. Wear appropriate personal protective equipment (see Section 2.2). Avoid breathing dust.[2][4]

  • Environmental Precautions: Prevent the material from entering drains or waterways.

  • Methods for Cleaning Up:

    • For small spills, carefully sweep or scoop up the material and place it into a suitable, labeled container for disposal.[4]

    • Avoid generating dust.

    • For large spills, dike the area to prevent spreading.

    • Clean the spill area thoroughly with a suitable decontaminating agent.

Spill_Response cluster_Immediate_Actions Immediate Actions cluster_Containment_Cleanup Containment & Cleanup cluster_Disposal Disposal Evacuate Evacuate Area Alert Alert Others Evacuate->Alert Assess Assess Spill Alert->Assess Don_PPE Don Appropriate PPE Assess->Don_PPE If safe to proceed Contain Contain Spill Don_PPE->Contain Cleanup Clean Up Spill Contain->Cleanup Decontaminate Decontaminate Area Cleanup->Decontaminate Package Package Waste Decontaminate->Package Label Label Waste Package->Label Dispose Dispose of Waste (Follow Regulations) Label->Dispose

Caption: Spill Response Workflow for 3-Iodo-1H-pyrazole-5-carboxylic acid.

Fire-Fighting Measures

  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[2]

  • Unsuitable Extinguishing Media: Do not use a heavy stream of water, as this may spread the fire.

  • Specific Hazards Arising from the Chemical: During a fire, hazardous decomposition products may be formed, including carbon oxides, nitrogen oxides, and hydrogen iodide.

  • Protective Equipment for Firefighters: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[5]

Disposal Considerations

Dispose of this compound and its container in accordance with all applicable local, state, and federal regulations. Do not allow the material to enter the environment. Waste should be handled by a licensed professional waste disposal service.[1][2]

Toxicological and Ecological Information

  • Toxicological Information: No specific toxicological data for 3-Iodo-1H-pyrazole-5-carboxylic acid is available. The primary hazards are considered to be irritation to the skin, eyes, and respiratory system based on data from similar compounds.[1][2][3]

  • Ecological Information: No specific ecological data is available for this compound. It is important to prevent its release into the environment.[2]

References

  • KISHIDA CHEMICAL CO., LTD. 1-(Pyridin-3-ylmethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylicacid Safety Data Sheet. [Link]

Sources

Technical Whitepaper: 3-Iodo-1H-pyrazole-5-carboxylic acid (CAS 1797419-09-0)

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Synthesis, Regiocontrol, and Applications in Drug Development

Executive Summary

In the landscape of modern medicinal chemistry, halogenated heterocycles serve as indispensable structural linchpins. 3-Iodo-1H-pyrazole-5-carboxylic acid (CAS: 1797419-09-0) is a highly versatile, bifunctional pharmacophore building block. Featuring a pyrazole core, a reactive iodine atom, and a carboxylic acid moiety, this compound enables orthogonal functionalization. It is increasingly utilized by drug development professionals to synthesize complex kinase inhibitors, anti-inflammatory agents, and novel agrochemicals[1]. This whitepaper details its physicochemical profile, the mechanistic causality behind its synthesis, and its strategic applications in cross-coupling workflows.

Physicochemical Profiling & Annular Tautomerism

A critical concept when working with this compound is annular tautomerism . In solution, the N-H proton rapidly migrates between the N1 and N2 positions of the pyrazole ring. Because of this rapid exchange, the 3-position and 5-position are chemically equivalent unless the ring is substituted at the nitrogen atom. Consequently, "3-Iodo-1H-pyrazole-5-carboxylic acid" and "5-Iodo-1H-pyrazole-3-carboxylic acid" are universally recognized synonyms for the exact same chemical entity[2],.

Table 1: Quantitative Physicochemical Data

PropertyValue
Chemical Name 3-Iodo-1H-pyrazole-5-carboxylic acid
Primary Synonym 5-Iodo-1H-pyrazole-3-carboxylic acid[3]
CAS Registry Number 1797419-09-0
Molecular Formula C₄H₃IN₂O₂
Molecular Weight 237.98 g/mol [3]
InChI Key XNXDMKMSBMCCCK-UHFFFAOYSA-N
Structural Features Bifunctional (C-I bond for cross-coupling; -COOH for amidation)

Mechanistic Synthesis: The Causality of Regiocontrol

The Electrophilic Aromatic Substitution (EAS) Trap

A common pitfall in the synthesis of iodinated pyrazoles is attempting direct electrophilic iodination (e.g., using I₂/HIO₃ or N-iodosuccinimide) on 1H-pyrazole-3-carboxylic acid. The pyrazole ring is a π-excessive heterocycle. The electron-donating nature of the nitrogen atoms makes the C4 position the most electron-rich and thermodynamically favored site for electrophilic attack[1]. Therefore, direct iodination invariably yields 4-iodo-1H-pyrazole-3-carboxylic acid, failing to produce the target compound.

The Sandmeyer Solution

To regiospecifically force the iodine atom into the C3/C5 position, researchers must bypass standard EAS and employ a Sandmeyer-type transformation . By starting with 3-amino-1H-pyrazole-5-carboxylic acid[4], the amine is diazotized to form a highly reactive diazonium intermediate, which is subsequently displaced by an iodide nucleophile. This guarantees absolute regiocontrol.

Self-Validating Experimental Protocol: Sandmeyer Iodination

The following protocol is engineered as a self-validating system, incorporating built-in chemical checkpoints to ensure reaction fidelity.

Materials: 3-Amino-1H-pyrazole-5-carboxylic acid (1.0 eq), NaNO₂ (1.2 eq), KI (2.5 eq), conc. HCl, H₂O.

Step 1: Diazotization

  • Suspend 3-amino-1H-pyrazole-5-carboxylic acid in a mixture of conc. HCl and water. Cool the system strictly to 0–5 °C.

  • Dropwise add an aqueous solution of NaNO₂, maintaining the temperature below 5 °C.

  • Causality: Low temperature is critical. Pyrazole diazonium salts are highly unstable; elevated temperatures cause premature decomposition into a carbocation, leading to unwanted hydroxylation (forming the 3-hydroxy derivative).

  • Validation Checkpoint: Touch a glass rod to the mixture and spot it on starch-iodide paper. An immediate blue-black color confirms the presence of excess nitrous acid, validating complete diazotization. Quench excess HNO₂ with urea until the test is negative.

Step 2: Iodide Displacement

  • Dissolve KI in water and add it dropwise to the cold diazonium solution.

  • Gradually warm the reaction mixture to room temperature, then heat gently to 60 °C for 1 hour.

  • Causality: The iodide ion acts as a nucleophile, displacing the diazonium group. Heating provides the activation energy required to drive the N₂ extrusion and form the stable C-I bond.

  • Validation Checkpoint: The visual evolution of nitrogen gas (vigorous bubbling) serves as an immediate, self-validating indicator that the displacement reaction is actively occurring.

Step 3: Workup and Isolation

  • Cool the mixture and add saturated aqueous sodium thiosulfate (Na₂S₂O₃).

  • Causality: Thiosulfate reduces any generated molecular iodine (I₂, which causes a dark brown coloration and product contamination) back to colorless, water-soluble iodide ions.

  • Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Final Validation: ¹H-NMR (DMSO-d₆) must show the complete disappearance of the broad -NH₂ singlet (~5.5 ppm) and the presence of a solitary aromatic proton (C4-H) at ~7.1 ppm. LC-MS must confirm the [M+H]⁺ peak at m/z 238.

Applications in Drug Development

The strategic value of 3-Iodo-1H-pyrazole-5-carboxylic acid lies in its orthogonal reactivity, allowing drug developers to build complex libraries without protecting group manipulations:

  • Amide Coupling: The carboxylic acid can be selectively engaged with various primary or secondary amines using standard coupling reagents (e.g., HATU, EDC/HOBt) to form pyrazole-carboxamides.

  • Cross-Coupling: The C-I bond is highly primed for palladium-catalyzed cross-couplings. It readily undergoes Suzuki-Miyaura couplings with aryl boronic acids or Sonogashira couplings with terminal alkynes to install diverse pharmacophores at the C3 position.

Workflow Visualization

The following diagram illustrates the logical workflow from regiospecific synthesis to orthogonal functionalization in a drug discovery setting.

G A 3-Amino-1H-pyrazole- 5-carboxylic acid B Sandmeyer Reaction (NaNO2, KI, HCl) A->B C 3-Iodo-1H-pyrazole- 5-carboxylic acid B->C D Cross-Coupling (C-I bond) C->D E Amide Coupling (COOH group) C->E F Novel Pharmacophores D->F E->F

Workflow: Synthesis and orthogonal functionalization of 3-Iodo-1H-pyrazole-5-carboxylic acid.

References

  • ResearchGate. "Pyrazole amino acids: Hydrogen bonding directed conformations of 3-amino-1H-pyrazole-5-carboxylic acid residue." ResearchGate. Available at:[Link][4]

Sources

Methodological & Application

Application Notes & Protocols: Synthesis of Kinase Inhibitors Using 3-Iodo-1H-pyrazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved kinase inhibitors.[1][2] Its ability to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket makes it an ideal foundation for inhibitor design.[3][4][5] This application note provides a detailed guide for leveraging 3-Iodo-1H-pyrazole-5-carboxylic acid, a versatile and highly functionalized starting material, for the synthesis of diverse libraries of potential kinase inhibitors. We will explore core synthetic strategies, including amide bond formation and palladium-catalyzed cross-coupling reactions, offering field-proven protocols and explaining the rationale behind key experimental choices.

Introduction: The Strategic Advantage of the Pyrazole Scaffold

Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[6][7] The development of small molecule kinase inhibitors has therefore become a cornerstone of modern targeted therapy.[8] The pyrazole scaffold is frequently employed in this context due to its synthetic tractability and its capacity to act as a bioisostere for other hinge-binding motifs.[1]

3-Iodo-1H-pyrazole-5-carboxylic acid is a particularly valuable building block for three primary reasons:

  • Hinge-Binding Motif: The pyrazole core itself can engage in crucial hydrogen bonding with the kinase hinge region, anchoring the inhibitor in the ATP pocket.[4][5]

  • Vector for C5-Amide Diversification: The carboxylic acid at the C5 position provides a reliable handle for installing a variety of substituents via amide coupling. This allows for the exploration of the solvent-exposed region of the kinase, enabling modulation of potency, selectivity, and pharmacokinetic properties.

  • Handle for C3-Aryl/Alkynyl/Amino Diversification: The iodo group at the C3 position is a versatile precursor for palladium-catalyzed cross-coupling reactions. This allows for the systematic introduction of aryl, heteroaryl, alkynyl, and amino moieties that can occupy adjacent hydrophobic pockets, significantly impacting inhibitor selectivity and potency.[9][10]

This guide will detail the key synthetic transformations that enable the strategic diversification of this scaffold.

Overall Synthetic Strategy & Workflow

The core strategy involves a modular approach where the C3 and C5 positions of the pyrazole are functionalized in a stepwise manner. The carboxylic acid is typically addressed first via amide coupling, followed by diversification at the C3 position using palladium catalysis. The pyrazole N-H may be protected prior to these steps if incompatible reagents are used, or it can be a final point for alkylation.

G cluster_start Core Scaffold cluster_c5 C5-Position Functionalization cluster_c3 C3-Position Diversification (Palladium-Catalyzed) cluster_end Final Products Start 3-Iodo-1H-pyrazole-5-carboxylic acid Amide Amide Coupling (EDC, HATU, etc.) Start->Amide R-NH2 Intermediate1 C5-Amide Intermediate Amide->Intermediate1 Suzuki Suzuki Coupling (Ar-B(OH)2) Intermediate1->Suzuki Pd(0) cat. Sonogashira Sonogashira Coupling (Terminal Alkyne) Intermediate1->Sonogashira Pd(0)/Cu(I) cat. Buchwald Buchwald-Hartwig (Amine) Intermediate1->Buchwald Pd(0) cat. Inhibitor Kinase Inhibitor Library Suzuki->Inhibitor Sonogashira->Inhibitor Buchwald->Inhibitor

Caption: General workflow for kinase inhibitor synthesis.

Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coats, and gloves, is mandatory. Always consult the Safety Data Sheet (SDS) for each reagent before use. Palladium catalysts and organic solvents are toxic and/or flammable and must be handled with care.

Protocol 1: Amide Coupling at the C5-Carboxylic Acid

This protocol describes a general procedure for the formation of an amide bond between the pyrazole carboxylic acid and a primary or secondary amine. Amide coupling reagents like HATU are often preferred as they are efficient and minimize side reactions.

Rationale: The conversion of the carboxylic acid to an amide is a robust and fundamental transformation. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) activate the carboxylic acid by forming a highly reactive O-acylisourea intermediate, which is readily susceptible to nucleophilic attack by the amine. The use of a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) is crucial to neutralize the generated acids without competing with the desired amine nucleophile.

Step-by-Step Methodology:

  • Reagent Preparation: In a dry round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve 3-Iodo-1H-pyrazole-5-carboxylic acid (1.0 eq) in anhydrous DMF (N,N-Dimethylformamide) to a concentration of 0.1 M.

  • Addition of Coupling Agents: To the stirred solution, add the desired amine (1.1 eq), HATU (1.2 eq), and DIPEA (3.0 eq).

  • Reaction: Stir the reaction mixture at room temperature for 4-12 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with water, 5% aqueous lithium chloride solution (to remove residual DMF), and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired C5-amide intermediate.

Protocol 2: Palladium-Catalyzed Cross-Coupling at the C3-Iodo Position

The C3-iodo group serves as an excellent electrophile for various palladium-catalyzed cross-coupling reactions. The choice of reaction depends on the desired functionality to be installed.

The Suzuki-Miyaura coupling is one of the most powerful methods for forming C(sp²)-C(sp²) bonds.[11][12]

Rationale: This reaction proceeds via a catalytic cycle involving a palladium(0) species. The key steps are the oxidative addition of the aryl iodide to the Pd(0) catalyst, followed by transmetalation with a boronic acid (activated by a base), and concluding with reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[12][13] The choice of ligand and base is critical for efficient catalysis.

G cluster_inputs pd0 Pd(0)L2 pd2_complex Ar-Pd(II)-I(L2) pd0->pd2_complex Oxidative Addition pd2_trans Ar-Pd(II)-R(L2) pd2_complex->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination product Ar-R pd2_trans->product aryl_halide Ar-I aryl_halide->pd2_complex boronic_acid R-B(OH)2 + Base boronic_acid->pd2_trans

Caption: Simplified catalytic cycle for Suzuki-Miyaura coupling.

Step-by-Step Methodology:

  • Setup: To a microwave vial or Schlenk flask equipped with a stir bar, add the C5-amide pyrazole intermediate (1.0 eq), the desired aryl or heteroaryl boronic acid (1.5 eq), and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (3.0 eq).

  • Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)) (0.05 eq).

  • Solvent & Degassing: Add a solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v). Degas the mixture thoroughly by bubbling argon or nitrogen through the solution for 15-20 minutes. This step is critical to remove oxygen, which can deactivate the Pd(0) catalyst.

  • Reaction: Heat the reaction mixture to 80-120 °C (conventional heating or microwave irradiation) for 2-16 hours.

  • Monitoring & Work-up: Monitor the reaction by LC-MS. After completion, cool to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Purification: Dry the organic layer (Na₂SO₄), filter, and concentrate. Purify the crude product by flash column chromatography or preparative HPLC.

The Sonogashira coupling is the method of choice for forming C(sp²)-C(sp) bonds, linking the pyrazole to a terminal alkyne.[14][15]

Rationale: This reaction uniquely uses a dual catalytic system of palladium and copper(I).[15] The palladium cycle mirrors the Suzuki reaction, while a concurrent copper cycle activates the terminal alkyne to form a copper acetylide, which then participates in the transmetalation step with the palladium complex.[14][15] An amine base (e.g., triethylamine or diisopropylamine) is used both as a base and often as the solvent.

Step-by-Step Methodology:

  • Setup: In a Schlenk flask under an inert atmosphere, dissolve the C5-amide pyrazole intermediate (1.0 eq) in a suitable solvent like anhydrous THF or DMF.

  • Reagent Addition: Add the terminal alkyne (1.2-1.5 eq) and an amine base such as triethylamine (Et₃N) (3.0 eq).

  • Catalyst Addition: Add the palladium catalyst, such as PdCl₂(PPh₃)₂ (bis(triphenylphosphine)palladium(II) chloride) (0.05 eq), and the copper(I) co-catalyst, copper(I) iodide (CuI) (0.10 eq).

  • Degassing: Thoroughly degas the reaction mixture with argon or nitrogen.

  • Reaction: Stir the reaction at a temperature ranging from room temperature to 60 °C until completion (typically 2-24 hours), as monitored by LC-MS.

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the residue by flash column chromatography.

The Buchwald-Hartwig amination enables the formation of C-N bonds, which is particularly useful for creating flexible linkers or installing key pharmacophoric groups.[16][17]

Rationale: This palladium-catalyzed reaction couples an aryl halide with an amine in the presence of a strong, non-nucleophilic base and a specialized phosphine ligand.[17][18][19] The ligand (e.g., XPhos, RuPhos) is critical; its steric bulk and electron-donating properties facilitate the key steps of oxidative addition and reductive elimination, preventing side reactions like beta-hydride elimination.[19]

Step-by-Step Methodology:

  • Setup: In a glovebox or under an inert atmosphere, add the C5-amide pyrazole intermediate (1.0 eq), the desired amine (1.2 eq), a strong base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) (1.5 eq), the palladium precatalyst (e.g., RuPhos Pd G3) (0.02-0.05 eq), and the corresponding ligand if not using a precatalyst.

  • Solvent & Degassing: Add an anhydrous, deoxygenated solvent such as toluene or dioxane.

  • Reaction: Seal the vessel and heat the mixture to 80-110 °C for 4-24 hours.

  • Monitoring & Work-up: Monitor by LC-MS. Once complete, cool the reaction to room temperature, dilute with ethyl acetate, and carefully quench with water. Wash the organic layer with brine.

  • Purification: Dry the organic layer (Na₂SO₄), filter, and concentrate. Purify the crude product by flash column chromatography.

Data Summary & Troubleshooting

The following table provides a general overview of conditions for the diversification of the 3-iodo-pyrazole scaffold. Yields are highly substrate-dependent.

ReactionCatalyst SystemBaseSolventTemp (°C)Typical Yield
Suzuki-Miyaura Pd(PPh₃)₄ or Pd(dppf)Cl₂K₂CO₃, Cs₂CO₃Dioxane/H₂O80-12050-90%
Sonogashira PdCl₂(PPh₃)₂ / CuIEt₃N, DIPEATHF, DMF25-6060-95%
Buchwald-Hartwig RuPhos Pd G3NaOtBu, LHMDSToluene, Dioxane80-11045-85%

Common Troubleshooting:

IssuePotential Cause(s)Suggested Solution(s)
Low/No Conversion Inactive catalyst (oxygen exposure); Insufficiently strong base (Suzuki); Poor quality boronic acid.Thoroughly degas all solvents and reagents; Switch to a stronger base (e.g., Cs₂CO₃); Use a boronate ester instead of boronic acid; Screen different palladium ligands/precatalysts.
Debromination/Deiodination Catalyst promotes hydrodehalogenation over coupling.Use a different ligand system (e.g., XPhosPdG2 for Suzuki).[11] Lower the reaction temperature.
Homocoupling of Boronic Acid Reaction conditions favor boronic acid self-coupling.Decrease catalyst loading; Ensure slow heating to reaction temperature.
Glutarimide Hydrolysis (if applicable) Base is too harsh for sensitive functional groups.Use a base like LHMDS, which can act as an in-situ protecting group.[20]

Conclusion

3-Iodo-1H-pyrazole-5-carboxylic acid is a powerful and versatile starting material for the synthesis of kinase inhibitor libraries. The orthogonal reactivity of the C3-iodo and C5-carboxylic acid functionalities allows for a modular and systematic exploration of chemical space around the privileged pyrazole core. By employing robust protocols for amide coupling and palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations, researchers can efficiently generate novel compounds for screening and lead optimization in drug discovery programs.

References

  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. MDPI.
  • Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkat USA.
  • Synthetic Accesses to 3/5-Pyrazole Carboxylic Acids. ResearchGate. Available at: [Link]

  • (PDF) Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross coupling reaction conditions. ResearchGate. Available at: [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. MDPI. Available at: [Link]

  • Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer. RSC Publishing. Available at: [Link]

  • Synthesis, Crystal Structure, and Activity of Pyrazole-Based Inhibitors of p38 Kinase. Scilit. Available at: [Link]

  • Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. ACS Publications. Available at: [Link]

  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). PMC. Available at: [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. Available at: [Link]

  • Pyrazole: an emerging privileged scaffold in drug discovery. PMC. Available at: [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. MDPI. Available at: [Link]

  • Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. PMC. Available at: [Link]

  • Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • (PDF) PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY. ResearchGate. Available at: [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]

  • The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook. ACS Publications. Available at: [Link]

  • Design, synthesis, molecular docking and biological evaluation of 1,3,5-trisubstituted-1H-pyrazole derivatives as anticancer agents with cell cycle arrest, ERK and RIPK3- kinase activities. PubMed. Available at: [Link]

  • Decarbonylative Sonogashira Cross-Coupling of Carboxylic Acids. PMC. Available at: [Link]

  • Advances in Pyrazole Based Scaffold as Cyclin-dependent Kinase 2 Inhibitors for the Treatment of Cancer. Bentham Science Publishers. Available at: [Link]

  • Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. PMC - NIH. Available at: [Link]

  • Microwave-promoted Heck and Suzuki coupling reactions of new 3-(5- bromobenzofuranyl)pyrazole in aqueous media. Semantic Scholar. Available at: [Link]

  • Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). Semantic Scholar. Available at: [Link]

  • Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1 H- pyrazole derivatives as a novel selective inhibitor scaffold of JNK3. PubMed. Available at: [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. Available at: [Link]

  • Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. DergiPark. Available at: [Link]

Sources

Application Note: Advanced Amide Bond Formation Protocols for 3-Iodo-1H-pyrazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The synthesis of pyrazole carboxamides is a cornerstone transformation in modern drug discovery, driven by the scaffold's ubiquitous presence in kinase inhibitors, carbonic anhydrase inhibitors, and agrochemicals[1][2]. 3-Iodo-1H-pyrazole-5-carboxylic acid is a highly versatile, bifunctional building block. The carboxylic acid at the C5 position serves as the primary vector for diversification via amidation, while the C3-iodo substituent provides a robust handle for late-stage transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Sonogashira reactions).

However, functionalizing this scaffold presents distinct chemical challenges:

  • Tautomerization & N-Acylation: The 1H-pyrazole ring undergoes rapid tautomerization. The unprotected pyrrole-type nitrogen is weakly nucleophilic but prone to competitive N-acylation under forcing conditions (e.g., excess coupling agent or acid chloride).

  • Chemoselectivity: The activation of the carboxylic acid must be achieved without triggering premature oxidative addition at the C-I bond or degrading the pyrazole core.

To ensure high yields and chemoselectivity, the choice of coupling protocol must be strictly dictated by the nucleophilicity and steric profile of the target amine.

Protocol Selection Matrix

The following decision tree illustrates the logical workflow for selecting the optimal amidation strategy based on the amine's reactivity profile.

Workflow A 3-Iodo-1H-pyrazole-5-carboxylic acid + Target Amine B Assess Amine Nucleophilicity A->B C Aliphatic / Primary (High Nucleophilicity) B->C D Secondary / Hindered (Moderate Nucleophilicity) B->D E Anilines / Heteroaryls (Low Nucleophilicity) B->E F Protocol A: HATU / DIPEA (Standard Mild Activation) C->F D->F G Protocol B: EDC / HOBt / DMAP (Catalytic Acyl Transfer) E->G H Protocol C: Oxalyl Chloride (Harsh Chlorination) E->H

Logical decision matrix for selecting amidation protocols based on amine reactivity.

Quantitative Comparison of Activation Strategies

Summarized below are the expected performance metrics for the three primary activation strategies when applied to 3-Iodo-1H-pyrazole-5-carboxylic acid.

Coupling StrategyTarget Amine ProfileTypical YieldReaction TimeRisk of Pyrazole N-Acylation
HATU / DIPEA Aliphatic, Primary, Unhindered85 - 95%2 - 4 hLow
EDC / HOBt / DMAP Electron-Deficient, Anilines70 - 85%12 - 16 hModerate
Oxalyl Chloride Highly Deactivated Heteroaryls60 - 80%4 - 6 hHigh

Experimental Methodologies

Protocol A: HATU/DIPEA-Mediated Coupling

Best for: Aliphatic amines, primary amines, and standard secondary amines. Causality: HATU forms a highly reactive 7-azabenzotriazole active ester. The nitrogen atom in the pyridine ring of HATU provides an intramolecular neighboring-group effect that accelerates aminolysis. DIPEA is selected over Triethylamine (TEA) because its increased steric bulk prevents it from acting as a competing nucleophile.

Step-by-Step Procedure:

  • Preparation: In an oven-dried round-bottom flask under nitrogen, dissolve 3-Iodo-1H-pyrazole-5-carboxylic acid (1.0 eq, 1.0 mmol) in anhydrous DMF (5.0 mL, 0.2 M).

  • Base Addition: Add DIPEA (3.0 eq, 3.0 mmol). Stir for 5 minutes at room temperature.

  • Activation: Add HATU (1.2 eq, 1.2 mmol) in one portion. Stir the mixture for 15–30 minutes to ensure complete formation of the active ester. The solution typically transitions to a pale yellow color.

  • Amidation: Add the target amine (1.1 eq, 1.1 mmol). Stir at room temperature for 2–4 hours.

  • Monitoring: Monitor the reaction via LC-MS. The product will show a distinct [M+H]+ peak with a mass defect characteristic of the iodine atom (+125.9 Da).

  • Workup: Quench the reaction with water (10 mL). Extract with Ethyl Acetate (3 × 15 mL). Wash the combined organic layers with 5% aqueous LiCl (3 × 10 mL) to remove residual DMF, followed by saturated NaHCO₃ and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Protocol B: EDC/HOBt/DMAP Catalytic Activation

Best for: Electron-deficient amines and standard anilines. Causality: Weak nucleophiles fail to react efficiently with standard active esters. Here, EDC and HOBt form an initial active ester, but the addition of catalytic DMAP drives the reaction via an acyl transfer mechanism, forming a highly electrophilic acylpyridinium intermediate that forces the amidation of sluggish anilines[3][4].

Step-by-Step Procedure:

  • Preparation: Suspend 3-Iodo-1H-pyrazole-5-carboxylic acid (1.0 eq, 1.0 mmol), the target aniline (1.0 eq, 1.0 mmol), HOBt (1.2 eq, 1.2 mmol), and DMAP (0.1 eq, 0.1 mmol) in a 1:1 mixture of anhydrous DCM/DMF (5.0 mL).

  • Cooling: Cool the mixture to 0 °C using an ice bath.

  • Activation: Add EDC·HCl (1.2 eq, 1.2 mmol) portion-wise, followed by DIPEA (2.0 eq, 2.0 mmol).

  • Reaction: Remove the ice bath, allow the mixture to warm to room temperature, and stir for 12–16 hours.

  • Workup: Dilute with DCM (20 mL). Wash sequentially with 1M HCl (10 mL) to remove DMAP and unreacted amine, saturated NaHCO₃ (10 mL), and brine. Dry over Na₂SO₄ and concentrate. Purify via silica gel chromatography.

Protocol C: Acid Chloride Generation (Oxalyl Chloride)

Best for: Highly recalcitrant, sterically hindered, or severely deactivated heteroarylamines (e.g., 2-aminopyridines). Causality: Oxalyl chloride is preferred over thionyl chloride because it operates efficiently at room temperature, avoiding thermal degradation of the C-I bond. Catalytic DMF reacts with oxalyl chloride to form the Vilsmeier-Haack reagent, which is the true active chlorinating species[5].

Step-by-Step Procedure:

  • Chlorination: Suspend the carboxylic acid (1.0 eq, 1.0 mmol) in anhydrous DCM (5.0 mL). Add catalytic DMF (1 drop, ~0.05 eq). Cool to 0 °C.

  • Reagent Addition: Dropwise add Oxalyl Chloride (1.5 eq, 1.5 mmol). A vigorous evolution of CO and CO₂ gas will occur.

  • Maturation: Stir at room temperature for 2 hours until gas evolution ceases, indicating complete conversion to the pyrazole-5-carbonyl chloride.

  • Concentration: Concentrate the mixture in vacuo to completely remove excess oxalyl chloride and HCl gas. Do not skip this step , as residual acid chloride will cause severe side reactions.

  • Coupling: Redissolve the crude acid chloride in anhydrous DCM (3.0 mL) and cool to 0 °C. In a separate vial, dissolve the amine (1.2 eq) and TEA (3.0 eq) in DCM (2.0 mL). Dropwise add the amine solution to the acid chloride.

  • Completion: Stir for 2 hours at room temperature, then quench with water and extract with DCM.

Self-Validation & Troubleshooting System

To ensure a self-validating protocol, researchers must actively monitor for the primary failure mode of this synthesis: Over-acylation .

  • Diagnostic Identification: During LC-MS analysis of the crude mixture, look for a mass peak corresponding to [Target Mass + Acyl Mass - H2O]. In ¹H NMR, the disappearance of the broad pyrazole N-H peak (typically >12.0 ppm in DMSO-d6) alongside a downfield shift of the C4-H singlet (normally ~6.8–7.2 ppm) confirms N-acylation.

  • Chemical Reversal (The Rescue Protocol): If bis-acylation occurs, do not discard the batch. The pyrazole N-amide is significantly more hydrolytically labile than the target C-amide.

    • Fix: Dissolve the crude mixture in a 4:1 solution of Methanol/Water. Add K₂CO₃ (2.0 eq). Stir at room temperature for 1–2 hours. The N-acyl group will selectively hydrolyze, regenerating the 1H-pyrazole core while leaving the desired C-amide intact.

References

  • BenchChem. Synthesis of Pyrazole Carboxamides: A Detailed Protocol for Laboratory Applications.
  • BenchChem. Application Notes and Protocols for the Synthesis of 1H-Pyrazole-5-carboxamide Derivatives.
  • National Institutes of Health (PMC). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
  • Growing Science. Process optimization for acid-amine coupling: a catalytic approach.
  • Taylor & Francis Online. Amide derivatives with pyrazole carboxylic acids of 5-amino-1,3,4-thiadiazole 2-sulfonamide as new carbonic anhydrase inhibitors.

Sources

Application Note: Sonogashira Cross-Coupling Strategies for 3-Iodo-1H-pyrazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Technical Guide & Experimental Protocols

Executive Summary

The pyrazole scaffold is a privileged pharmacophore in modern drug discovery, frequently embedded in kinase inhibitors, anti-inflammatory agents, and CNS-active therapeutics. Specifically, functionalization at the C3 position of the pyrazole ring allows for the strategic extension of molecular conjugation and the introduction of novel binding vectors.

This application note details the structural challenges and optimized methodologies for performing Sonogashira cross-coupling on 3-Iodo-1H-pyrazole-5-carboxylic acid . By exploring both the industry-standard protection-directed route and an emerging green aqueous micellar protocol, this guide provides actionable, self-validating workflows for synthetic chemists.

Mechanistic Insights & Causality: The Substrate Challenge

The Sonogashira reaction is a highly robust palladium- and copper-cocatalyzed cross-coupling method used to form carbon–carbon bonds between terminal alkynes and aryl or vinyl halides[1],[2]. However, 3-Iodo-1H-pyrazole-5-carboxylic acid presents a uniquely hostile environment for standard catalytic conditions due to three distinct reactive sites:

  • The C3-Iodine Bond (The Target): Iodopyrazoles are highly reactive toward Pd(0) oxidative addition, making them excellent substrates for cross-coupling[3].

  • The C5-Carboxylic Acid (The Poison): With a pKa of ~3-4, the free carboxylic acid is immediately deprotonated by the amine bases (e.g., triethylamine) required for the Sonogashira cycle. The resulting carboxylate salt is highly polar, often precipitating out of standard organic solvents (like THF or DMF) and halting the reaction. Furthermore, free carboxylates can act as bidentate ligands, poisoning the palladium catalyst.

  • The N1-H Pyrazole Nitrogen (The Sequestrator): The free pyrazole N-H is acidic (pKa ~11-13 in this electron-deficient system). It can coordinate to the Cu(I) cocatalyst, starving the transmetalation step of the catalytic cycle, or undergo undesired N-alkylation/arylation side reactions.

The Solution: To achieve high yields, chemists must either mask the interfering functional groups via a Protection Route [4] or manipulate the solvent environment using a Direct Aqueous Micellar Route [5].

Workflow S 3-Iodo-1H-pyrazole-5-carboxylic acid (Starting Material) P1 Path A: Protection Route (Esterification & N-Protection) S->P1 High Yield / Multi-step P2 Path B: Direct Aqueous Route (Micellar Catalysis) S->P2 Green / Single-step C1 Sonogashira Coupling (Pd/Cu, Et3N, DMF) P1->C1 C2 Sonogashira Coupling (Pd, TPGS-750-M/Water, K2CO3) P2->C2 D1 Global Deprotection (LiOH then TFA) C1->D1 Target 3-Alkynyl-1H-pyrazole-5-carboxylic acid (Final Product) C2->Target D1->Target

Fig 1: Strategic workflows for the alkynylation of 3-Iodo-1H-pyrazole-5-carboxylic acid.

Comparative Strategy Analysis

The following table summarizes the quantitative and qualitative differences between the two primary synthetic strategies.

MetricPath A: Protection-DirectedPath B: Direct Aqueous Micellar
Overall Yield 65 - 80% (over 3 steps)50 - 70% (single step)
Step Count 3 (Protect, Couple, Deprotect)1 (Direct Coupling)
Catalyst Loading 2 - 5 mol% Pd1 - 2 mol% Pd
Solvent System DMF, THF, DCMWater + TPGS-750-M (2 wt%)
Substrate Scope Broad (tolerates sensitive alkynes)Moderate (requires water-stable alkynes)
Primary Challenge Time-consuming, atom-inefficientProduct isolation from surfactant

Experimental Protocols (Self-Validating Systems)

Protocol A: The Industry Standard (Protection-Directed)

This route utilizes an ethyl ester to protect the carboxylic acid and a 1-ethoxyethyl (EE) or SEM group to protect the pyrazole nitrogen, preventing catalyst poisoning and ensuring high solubility in organic solvents[6],[4].

Step 1: Esterification & N-Protection

  • Reaction: Suspend 3-Iodo-1H-pyrazole-5-carboxylic acid (1.0 eq) in absolute ethanol. Slowly add thionyl chloride (1.5 eq) at 0 °C. Reflux for 4 hours to form the ethyl ester. Remove solvent in vacuo.

  • Protection: Dissolve the crude ester in anhydrous DCM. Add ethyl vinyl ether (2.0 eq) and a catalytic amount of TFA (0.1 eq). Stir at room temperature for 12 hours.

  • Validation Checkpoint: Analyze via LCMS. The disappearance of the starting material mass (m/z 237) and the appearance of the fully protected intermediate confirms reaction completion. TLC (Hexanes/EtOAc 7:3) will show a new, highly lipophilic (less polar) spot.

Step 2: Sonogashira Cross-Coupling

  • Degassing: In a Schlenk flask, dissolve the protected iodopyrazole (1.0 eq) and the terminal alkyne (1.2 eq) in anhydrous DMF. Add Triethylamine (3.0 eq). Sparge the solution with Argon for 15 minutes. Causality: Oxygen must be rigorously excluded to prevent Glaser coupling (homocoupling of the alkyne).

  • Catalysis: Add

    
     (0.05 eq) and CuI (0.10 eq). Heat to 60 °C for 6 hours.
    
  • Validation Checkpoint: Monitor by LCMS. The distinct isotopic signature of iodine will vanish, replaced by the mass of the alkynylated product. The solution will typically turn from pale yellow to dark brown as the Pd catalyst turns over.

Step 3: Global Deprotection

  • Ester Hydrolysis: Dissolve the crude product in THF/Water (1:1). Add LiOH (3.0 eq) and stir for 4 hours at room temperature.

  • N-Deprotection: Acidify the mixture to pH 2 using 2M HCl. Stir for an additional 2 hours to cleave the ethoxyethyl (EE) protecting group.

  • Validation Checkpoint: The product will precipitate out of the acidic aqueous layer. Complete dissolution of this precipitate in saturated

    
     confirms the successful restoration of the free carboxylic acid.
    
Protocol B: The Green Alternative (Direct Aqueous Micellar Catalysis)

This protocol bypasses protection by utilizing a designer surfactant (e.g., TPGS-750-M) in water. An excess of inorganic base fully deprotonates the substrate, driving the highly polar dianion to the micelle-water interface while the hydrophobic alkyne and Pd catalyst react within the micelle core[5].

Step 1: Micellar Setup & Coupling

  • Preparation: Prepare a 2 wt% solution of TPGS-750-M in degassed HPLC-grade water.

  • Reaction Setup: To a reaction vial, add 3-Iodo-1H-pyrazole-5-carboxylic acid (1.0 eq), terminal alkyne (1.5 eq),

    
     (3.0 eq), and 
    
    
    
    (0.02 eq).
  • Validation Checkpoint: Upon addition of the 2 wt% TPGS-750-M solution, the mixture must appear as a homogeneous, slightly opaque emulsion, indicating proper micelle formation.

  • Execution: Stir vigorously at room temperature or mild heating (40 °C) for 12 hours.

  • Validation Checkpoint: Take a 10

    
    L aliquot, dilute with MeCN, and run UPLC-MS. Complete consumption of the starting material indicates success.
    

Step 2: Isolation

  • Workup: Filter the aqueous mixture through a short pad of Celite to remove the palladium catalyst.

  • Precipitation: Carefully adjust the pH of the filtrate to 3 using 1M HCl.

  • Validation Checkpoint: The protonation of the carboxylate will cause the final product to crash out of the aqueous solution as a solid. Filtration and subsequent

    
    -NMR analysis should show the complete disappearance of the terminal alkyne proton (typically around 2.5 - 3.5 ppm).
    

Catalytic Cycle Mechanism

Understanding the catalytic cycle is crucial for troubleshooting. In the Sonogashira coupling of iodopyrazoles, the oxidative addition into the C-I bond is rapid. The rate-limiting step is often the transmetalation from the copper-acetylide complex[2]. If the pyrazole N-H is left unprotected and the base is insufficient, the N-H will outcompete the alkyne for the Cu(I) center, halting the cycle.

CatalyticCycle Pd0 Pd(0) Catalyst OA Oxidative Addition (Insertion into C-I) Pd0->OA Pyrazole-I PdII Pd(II) Intermediate [Pyr-Pd-I] OA->PdII TM Transmetalation (Alkynyl Transfer) PdII->TM PdII_TM Pd(II) Intermediate [Pyr-Pd-Alkynyl] TM->PdII_TM RE Reductive Elimination PdII_TM->RE RE->Pd0 Regenerates Pd(0) Product Coupled Pyrazole RE->Product CuCycle Cu(I) Cycle (Forms Cu-Acetylide) CuCycle->TM Cu-Acetylide

Fig 2: Mechanism of the Sonogashira cross-coupling cycle for iodopyrazole substrates.

References

  • [3] Benchchem. Reaction Chemistry and Transformational Potential of 3-Iodo-1-(oxetan-3-yl)-1H-pyrazole. Available at: 3

  • [6] /[4] ResearchGate. Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross coupling reaction conditions. Available at: 4

  • [1] Wikipedia. Sonogashira coupling. Available at: 1

  • [5] ResearchGate. Multimetallic Pd- and Ni-catalyzed C(sp)–P cross-coupling under aqueous micellar conditions. Available at: 5

  • [2] Organic Chemistry Portal. Sonogashira Coupling. Available at: 2

Sources

Application Notes & Protocols: Strategic Functionalization of 3-Iodo-1H-pyrazole-5-carboxylic Acid for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Pyrazole Core in Modern Drug Discovery

The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. It is widely recognized as a "privileged scaffold" in medicinal chemistry due to its prevalence in a multitude of clinically successful drugs and biologically active compounds.[1][2] The unique electronic properties, metabolic stability, and ability of the pyrazole core to engage in various non-covalent interactions (such as hydrogen bonding) make it a highly attractive motif for drug designers.[3][4]

The specific building block, 3-iodo-1H-pyrazole-5-carboxylic acid , represents a particularly powerful and versatile starting material for constructing compound libraries. Its structure offers three distinct and chemically addressable points for diversification:

  • The N1-H position: Amenable to alkylation or arylation, allowing for modulation of steric and electronic properties.

  • The C3-Iodo group: An excellent handle for modern palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of carbon and nitrogen-based substituents.[5][6]

  • The C5-Carboxylic acid: A versatile functional group for forming amides and esters, which are critical for tuning physicochemical properties and interacting with biological targets.[7]

This guide provides a detailed exploration of the strategic functionalization of this scaffold, complete with field-proven protocols and insights into the rationale behind key experimental choices.

Strategic Overview of Functionalization Pathways

The value of 3-iodo-1H-pyrazole-5-carboxylic acid lies in the orthogonal reactivity of its three key functional sites. This allows for a stepwise and controlled approach to building molecular complexity. The choice of which position to functionalize first depends on the overall synthetic strategy and the desired final compound. For instance, the carboxylic acid may be protected as an ester before performing cross-coupling reactions to avoid potential side reactions.

G Core 3-Iodo-1H-pyrazole-5-carboxylic Acid N1 N1-Position (Alkylation/Arylation) Core->N1 R-X, Base C3 C3-Iodo (Cross-Coupling) Core->C3 [Pd], Partner C5 C5-Carboxylic Acid (Amidation/Esterification) Core->C5 R'-NH2, Coupling Agent

Caption: Key functionalization points on the 3-iodo-1H-pyrazole-5-carboxylic acid scaffold.

Part 1: Diversification at the C3-Position via Palladium Cross-Coupling

The carbon-iodine bond at the C3 position is highly reactive towards palladium catalysis, making it the primary site for introducing significant structural diversity.[8] This reactivity allows for the formation of new carbon-carbon and carbon-nitrogen bonds under relatively mild conditions.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a robust method for creating C(sp²)-C(sp²) bonds, enabling the synthesis of bi-aryl and heteroaryl-aryl structures.[5] These motifs are crucial for exploring interactions with hydrophobic pockets in target proteins. Iodopyrazoles are excellent substrates for these transformations due to the high reactivity of the C-I bond, which readily undergoes oxidative addition to the palladium(0) catalyst.[5]

This protocol outlines a general procedure using conventional heating. Microwave-assisted protocols can significantly reduce reaction times.[5]

Materials:

  • 3-Iodo-1H-pyrazole-5-carboxylic acid (or its ester-protected form)

  • Aryl- or Heteroarylboronic acid (1.1 - 1.5 equivalents)

  • Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%) or a combination of Palladium(II) acetate [Pd(OAc)₂] (2 mol%) and a phosphine ligand (e.g., SPhos, XPhos) (4 mol%)

  • Base: Sodium carbonate (Na₂CO₃) or Potassium phosphate (K₃PO₄) (2.0 - 2.5 equivalents)

  • Solvent: 1,4-Dioxane and Water (4:1 or 5:1 mixture)

  • Schlenk tube or similar reaction vessel

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add the pyrazole substrate (1.0 equiv.), the boronic acid (1.1 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., Na₂CO₃, 2.5 equiv.).

  • Add the degassed solvent mixture (1,4-Dioxane/H₂O, 4:1). The total volume should be sufficient to dissolve the reagents (e.g., 0.1-0.2 M concentration).

  • Degas the resulting mixture by bubbling argon through it for 10-15 minutes.

  • Seal the tube and heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS. Reactions are typically complete within 4-12 hours.

  • Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.[5]

Causality Behind Choices:

  • Catalyst/Ligand: While Pd(PPh₃)₄ is a reliable workhorse, combinations of a Pd(II) source with bulky, electron-rich phosphine ligands like SPhos or XPhos can significantly improve reaction efficiency, especially for sterically hindered or electronically challenging substrates.[5][9] These ligands facilitate the reductive elimination step, which is often rate-limiting.

  • Base: The base is crucial for activating the boronic acid to form a more nucleophilic boronate species, which then participates in transmetalation with the palladium center. The choice of base can influence reaction rates and prevent side reactions like protodeboronation.

G Start Setup Reaction (Pyrazole, Boronic Acid, Catalyst, Base) Degas Degas Solvent & Mixture Start->Degas Heat Heat & Stir (e.g., 90 °C, 6h) Degas->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Check Completion Monitor->Heat Incomplete Workup Aqueous Workup (Extraction) Monitor->Workup Complete Purify Column Chromatography Workup->Purify Product Purified Product Purify->Product

Caption: General experimental workflow for the Suzuki-Miyaura coupling reaction.[5]

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira reaction couples terminal alkynes with aryl halides, providing a direct route to C(sp²)-C(sp) bonds.[10] The resulting alkynylpyrazoles are valuable intermediates for further transformations (e.g., click chemistry) or can themselves possess biological activity. The reaction typically employs a dual catalytic system of palladium and copper(I).[11]

Materials:

  • N-Protected 3-iodo-1H-pyrazole-5-carboxylic acid ester (1.0 equiv.)

  • Terminal Alkyne (1.2 - 1.5 equiv.)

  • Palladium Catalyst: Dichlorobis(triphenylphosphine)palladium(II) [Pd(PPh₃)₂Cl₂] (2-3 mol%)

  • Copper(I) Co-catalyst: Copper(I) iodide (CuI) (4-6 mol%)

  • Base: Triethylamine (TEA) or Diisopropylamine (DIPA) (used as solvent or co-solvent)

  • Solvent: Anhydrous Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)

Procedure:

  • Note: The N-H and carboxylic acid moieties should be protected (e.g., as an N-Boc or N-ethoxyethyl group and a methyl/ethyl ester) to prevent interference with the catalytic cycle.[12][13]

  • To a dry, two-neck round-bottom flask under an inert atmosphere, add the protected iodopyrazole (1.0 equiv.), Pd(PPh₃)₂Cl₂ (2 mol%), and CuI (4 mol%).

  • Add anhydrous THF followed by anhydrous triethylamine (typically a 1:1 mixture of THF:TEA is effective). Stir for 5-10 minutes to dissolve the solids.

  • Slowly add the terminal alkyne (1.2 equiv.) to the stirring mixture via syringe.

  • Stir the reaction at room temperature. The reaction is often complete within 2-6 hours and can be monitored by TLC.

  • Once complete, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove insoluble salts.

  • Wash the filtrate with saturated aqueous NH₄Cl to remove the amine base, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.[11]

Causality Behind Choices:

  • Dual Catalysis: The palladium catalyst performs the main cross-coupling cycle (oxidative addition, reductive elimination). The copper(I) co-catalyst reacts with the terminal alkyne to form a copper(I) acetylide intermediate, which is more reactive and facilitates the crucial transmetalation step to the palladium center.[11][14]

  • Protection Strategy: The acidic protons of the N-H and COOH groups can react with the organometallic intermediates or the amine base, inhibiting the reaction. Protection as an ester and an N-Boc or similar group is therefore highly recommended for consistent results.[12]

EntryAlkyne PartnerCatalyst SystemBase/SolventYield (%)Reference
1PhenylacetylenePd(PPh₃)₂Cl₂ / CuITEA / THF82[12][13]
21-HeptynePd(PPh₃)₂Cl₂ / CuITEA / THF75[12][13]
3(Trimethylsilyl)acetylenePd(PPh₃)₂Cl₂ / CuITEA / THF90[12][13]
Caption: Representative yields for Sonogashira coupling with N-protected 3-iodopyrazoles.
Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, allowing the introduction of primary and secondary amines at the C3 position.[15][16] This is a critical transformation in drug discovery, as aniline and benzylamine substructures are ubiquitous in pharmaceuticals.[17]

Materials:

  • N-Protected 3-iodo-1H-pyrazole-5-carboxylic acid ester (1.0 equiv.)

  • Amine (primary or secondary) (1.2 - 1.5 equiv.)

  • Palladium Pre-catalyst: Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2-5 mol%)

  • Ligand: Xantphos or BINAP (4-10 mol%)

  • Base: Cesium carbonate (Cs₂CO₃) or Sodium tert-butoxide (NaOtBu) (1.5 - 2.0 equiv.)

  • Solvent: Anhydrous Toluene or 1,4-Dioxane

Procedure:

  • In an inert atmosphere glovebox or using a Schlenk line, add the protected iodopyrazole (1.0 equiv.), palladium catalyst (e.g., Pd₂(dba)₃, 2.5 mol%), ligand (e.g., Xantphos, 5 mol%), and base (e.g., Cs₂CO₃, 1.5 equiv.) to a dry reaction vessel.

  • Add the anhydrous solvent (e.g., Toluene).

  • Add the amine (1.2 equiv.).

  • Seal the vessel and heat the reaction mixture with stirring to 80-110 °C.

  • Monitor the reaction progress by LC-MS. Reactions are typically complete in 4-24 hours.

  • Upon completion, cool to room temperature, dilute with an organic solvent, and filter through Celite.

  • Wash the filtrate with water and brine, dry the organic layer, and concentrate.

  • Purify the crude product by flash column chromatography.[15]

Causality Behind Choices:

  • Ligand Selection: The choice of phosphine ligand is paramount for a successful Buchwald-Hartwig reaction. Bulky, electron-rich biarylphosphine ligands (e.g., Xantphos) are essential as they promote both the oxidative addition and the C-N bond-forming reductive elimination steps of the catalytic cycle.[15]

Part 2: Functionalization at the N1-Position

Modification at the pyrazole N1-position is a common strategy to block potential metabolic sites, tune lipophilicity, and introduce vectors that can interact with the target protein.[18] The primary challenge is controlling regioselectivity, as alkylation can occur at either nitrogen in an unsymmetrical pyrazole.[18]

Protocol: N-Alkylation with an Alkyl Halide

Materials:

  • 3-Iodo-1H-pyrazole-5-carboxylic acid (1.0 equiv.)

  • Base: Sodium hydride (NaH, 60% dispersion in mineral oil) (1.1 equiv.) or Potassium carbonate (K₂CO₃) (2.0 equiv.)

  • Alkylating Agent: e.g., Methyl iodide, Benzyl bromide (1.1 equiv.)

  • Solvent: Anhydrous DMF or THF

Procedure:

  • To a stirred suspension of NaH (1.1 equiv.) in anhydrous DMF at 0 °C under an inert atmosphere, add a solution of the pyrazole (1.0 equiv.) in DMF dropwise.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Cool the mixture back to 0 °C and add the alkylating agent (1.1 equiv.) dropwise.

  • Allow the reaction to warm to room temperature and stir until TLC or LC-MS indicates complete consumption of the starting material (typically 2-16 hours).

  • Carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate.

  • Purify by column chromatography. Note that two regioisomers may be formed and will need to be separated.

Causality Behind Choices:

  • Base/Solvent: The use of a strong, non-nucleophilic base like NaH in a polar aprotic solvent like DMF fully deprotonates the pyrazole to form the pyrazolide anion.[18] This generally favors alkylation at the less sterically hindered N1 position, although the regiochemical outcome can be influenced by the alkylating agent and other substituents.[19] Weaker bases like K₂CO₃ can also be effective but may require higher temperatures.

Part 3: Functionalization at the C5-Carboxylic Acid

The carboxylic acid at the C5 position is a key handle for derivatization, most commonly through amide bond formation. This allows for the introduction of diverse chemical groups to modulate solubility, cell permeability, and to form key hydrogen bonds with a biological target.[20][21]

Protocol: Amide Bond Formation using HATU Coupling

Materials:

  • N1- and C3-substituted pyrazole-5-carboxylic acid (1.0 equiv.)

  • Amine (1.1 equiv.)

  • Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 equiv.)

  • Base: N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 equiv.)

  • Solvent: Anhydrous DMF or Dichloromethane (DCM)

Procedure:

  • Dissolve the pyrazole carboxylic acid (1.0 equiv.) in anhydrous DMF.

  • Add the amine (1.1 equiv.) followed by DIPEA (2.0 equiv.).

  • Add a solution of HATU (1.1 equiv.) in DMF to the reaction mixture.

  • Stir the reaction at room temperature for 2-12 hours. Monitor progress by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude amide product by flash chromatography or preparative HPLC.

Causality Behind Choices:

  • Coupling Agent: The carboxylic acid itself is not reactive enough to form an amide bond directly. Coupling agents like HATU react with the carboxylate to form a highly reactive activated ester in situ. This activated intermediate is then readily attacked by the amine nucleophile to form the stable amide bond, with the reaction driven by the formation of stable byproducts.

G Acid Carboxylic Acid (R-COOH) ActiveEster Activated O-Acylisourea Ester Acid->ActiveEster Activation HATU HATU + Base HATU->ActiveEster Amide Amide Product (R-CONH-R') ActiveEster->Amide Nucleophilic Attack Amine Amine (R'-NH2) Amine->Amide

Caption: Simplified workflow for HATU-mediated amide bond formation.

Conclusion

3-Iodo-1H-pyrazole-5-carboxylic acid is a high-value, tri-functional building block for medicinal chemistry and drug discovery. The distinct and orthogonal reactivity of the N-H, C-I, and COOH groups allows for the systematic and strategic construction of diverse molecular architectures. By leveraging modern synthetic methodologies such as palladium-catalyzed cross-coupling and robust amidation protocols, researchers can efficiently generate large libraries of novel compounds, accelerating the identification of new therapeutic leads.

References

  • Rosa, F. A., Machado, P., Vargas, P. S., Bonacorso, H. G., Zanatta, N., & Martins, M. A. P. (2008). Straightforward and Regiospecific Synthesis of Pyrazole-5-carboxylates from Unsymmetrical Enaminodiketones. Synlett, 2008(11), 1673-1678. [Link]

  • Janin, Y. L. (2010). Synthetic Accesses to 3/5-pyrazole Carboxylic Acids. Mini-Reviews in Organic Chemistry, 7(4), 326-343. [Link]

  • Kumpins, V. et al. (2016). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross coupling reaction conditions. ResearchGate. [Link]

  • Świątek, K., Utecht-Jarzyńska, G., & Jasiński, M. (2025). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. RSC Advances. [Link]

  • Kumpins, V. et al. (2014). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkat USA. [Link]

  • Couture, K. J., & Organ, M. G. (2016). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry, 81(24), 12349-12365. [Link]

  • Hamprecht, G., et al. (2001). Method of preparing 1-alkyl-pyrazol-5-carboxylic acid esters.
  • Gencer, H., et al. (2008). Amide derivatives with pyrazole carboxylic acids of 5-amino-1,3,4-thiadiazole 2-sulfonamide as new carbonic anhydrase inhibitors: synthesis and investigation of inhibitory effects. Journal of Enzyme Inhibition and Medicinal Chemistry, 23(6), 895-900. [Link]

  • Bekhit, A. A., & Abdel-Aziem, T. (2016). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 21(11), 1463. [Link]

  • Song, H., et al. (2011). Synthesis and biological evaluation of 3-(1H-indol-3-yl)pyrazole-5-carboxylic acid derivatives. European Journal of Medicinal Chemistry, 46(5), 1435-1442. [Link]

  • Janin, Y. L. (2010). Synthetic Accesses to 3/5-Pyrazole Carboxylic Acids. ResearchGate. [Link]

  • Hamprecht, G., et al. (1998). Process for the preparation of 1-alkyl-pyrazole-5-carboxylic acid esters.
  • Wang, B. L., et al. (2025). Pyrazole Amide Scaffolds in Agricultural Chemistry: From Molecular Design to Applications. Journal of Agricultural and Food Chemistry. [Link]

  • Wang, X. L., et al. (2017). Copper(ii) facilitated decarboxylation for the construction of pyridyl–pyrazole skeletons. Inorganic Chemistry Frontiers, 4(12), 2040-2044. [Link]

  • Organic Synthesis. Buchwald-Hartwig Coupling. Organic-synthesis.org. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Angewandte Chemie International Edition, 47(26), 4898-4901. [Link]

  • El-Mekabaty, A., & El-Faham, A. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6500. [Link]

  • Hama, T., et al. (1998). N-alkylation method of pyrazole.
  • Al-Hourani, B. J., et al. (2021). Synthesis of pyrazole carboxylic acid intermediate 5... ResearchGate. [Link]

  • Giard, T., et al. (2014). Procedure for the decarboxylation of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives.
  • Organic Chemistry Portal. Pyrazole synthesis. . [Link]

  • Scott, J. D., et al. (2024). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. ACS Medicinal Chemistry Letters. [Link]

  • Martins, M. A. P. (2021). Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds”. Molecules, 26(16), 5022. [Link]

  • ResearchGate. (2020). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. ResearchGate. [Link]

  • Singh, F. V., & Wirth, T. (2020). Hypervalent Iodine Reagents in Palladium-Catalyzed Oxidative Cross-Coupling Reactions. Frontiers in Chemistry, 8, 178. [Link]

  • Kumar, D., et al. (2017). NMI/MsCl-Mediated Amide Bond Formation of Aminopyrazines and Aryl/Heteroaryl Carboxylic Acids: Synthesis of Biologically Relevant Pyrazine Carboxamides. ResearchGate. [Link]

  • Veclumba, K., & Jirgensons, A. (2025). Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. The Chemical Record, 25(1), e202500024. [Link]

  • Smith, R. C., & Bodwell, G. J. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Organics, 3(2), 105-116. [Link]

  • Al-Ostoot, F. H., et al. (2025). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Journal of Medicinal and Chemical Sciences, 8(7), 1735-1754. [Link]

  • Giard, T., et al. (2015). Decarboxylation method of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives.
  • Colacot, T. J. (2015). Palladium Catalysts for Cross-Coupling Reaction. Catalysts, 5(1), 1-3. [Link]

  • Abdel-monem, M. I. (2016). Synthesis of Nitriles – Synthesis of 4-Cyano Pyrazole, 5-Aminopyrazole Derivatives and the Deamination of 5-Aminopyrazole Derivatives. IntechOpen. [Link]

  • Paixão, M. R. (2015). 2.1.5. N-Alkylation of Pyrazole: Reaction in an Ionic Liquid. Science of Synthesis: Knowledge Updates 2015/2. [Link]

  • Zheng, X., et al. (2013). Identification of amides derived from 1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid as potent inhibitors of human nicotinamide phosphoribosyltransferase (NAMPT). Bioorganic & Medicinal Chemistry Letters, 23(20), 5488-5497. [Link]

  • Ghaffari, S., & Veisi, H. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Advances, 13(28), 19076-19101. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. . [Link]

  • Magano, J., & Dunetz, J. R. (2012). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Science of Synthesis: Cross-Coupling Reactions. [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. chem.libretexts.org. [Link]

  • Chate, A. V., et al. (2017). Pyrazoles: Synthetic Strategies and Their Pharmaceutical Applications-An Overview. SciSpace. [Link]

  • Umehara, A. (2023). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Tokyo University of Science. [Link]

Sources

Application Note: Esterification Strategies for 3-Iodo-1H-pyrazole-5-carboxylic Acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Iodo-1H-pyrazole-5-carboxylic acid is a highly versatile, bifunctional building block utilized extensively in medicinal chemistry and drug development[1]. The 3-iodo substituent acts as an essential synthetic handle for late-stage transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira), while the 5-carboxylic acid moiety serves as a precursor for amides, esters, or further heterocycle formation.

Prior to utilizing the iodo group in cross-coupling, the carboxylic acid must frequently be protected as an ester. This prevents unwanted side reactions (such as catalyst poisoning or undesired amidation) and significantly improves the compound's solubility in organic solvents. This application note details validated protocols for the esterification of 3-Iodo-1H-pyrazole-5-carboxylic acid, emphasizing the causal mechanisms behind method selection to avoid the common pitfall of competitive pyrazole N-alkylation.

Mechanistic Insights & Strategy Selection

The esterification of pyrazole-carboxylic acids presents a unique chemoselectivity challenge due to the presence of the acidic pyrazole NH proton (pKa ~ 10–12 in electron-withdrawn pyrazoles). Selecting the correct esterification methodology dictates whether the product will be selectively O-esterified or globally alkylated.

  • Method A (Fischer Esterification): This traditional approach relies on strong mineral acids (e.g., H2SO4) and excess alcohol[2]. The highly acidic conditions protonate the pyrazole nitrogen, rendering it non-nucleophilic. This ensures absolute chemoselectivity for O-esterification over N-alkylation. However, because Fischer esterification is an equilibrium-driven process, the water generated must be actively managed to drive the reaction to completion[2].

  • Method B (Acid Chloride Activation): This method utilizes thionyl chloride (SOCl2) or oxalyl chloride to form a highly reactive pyrazole-5-carbonyl chloride intermediate, which is subsequently trapped by an alcohol[3]. The generation of HCl in situ maintains an acidic environment, preserving the pyrazole NH. Unlike Method A, this pathway is irreversible, providing higher yields and faster reaction times, particularly for sterically hindered alcohols[4].

  • Method C (Base-Mediated Alkylation): This involves treating the carboxylic acid with a base (e.g., K2CO3) and an alkyl halide (e.g., MeI). While effective for standard aliphatic carboxylic acids, the base simultaneously deprotonates the pyrazole NH. This leads to competitive N-alkylation, almost always resulting in the N,O-dialkylated product (e.g., methyl 3-iodo-1-methyl-1H-pyrazole-5-carboxylate) as the major species. This method should only be used if simultaneous N-protection/alkylation is the desired synthetic outcome.

Comparative Data Analysis

The following table summarizes the quantitative performance and chemoselectivity of the three esterification methods when synthesizing the methyl ester of 3-Iodo-1H-pyrazole-5-carboxylic acid.

MethodReagentsChemoselectivity (O vs N)Typical YieldReaction TimeScalability
A. Fischer MeOH, H2SO4 (cat.)>99:1 (O-selective)65 - 75%12 - 24 hExcellent
B. Acid Chloride SOCl2, MeOH>99:1 (O-selective)85 - 95%4 - 6 hExcellent
C. Base Alkylation MeI, K2CO3, DMF<10:90 (N,O-dialkylation)>90% (Dialkylated)2 - 4 hGood

Reaction Workflow Visualization

G A 3-Iodo-1H-pyrazole-5-carboxylic acid B Method A: Fischer Esterification (MeOH, H2SO4, Reflux) A->B H+ Catalysis C Method B: Acid Chloride Route (SOCl2, MeOH, 0 °C to Reflux) A->C Activation D Method C: Base-Mediated Alkylation (MeI, K2CO3, DMF, RT) A->D Deprotonation E O-Alkylated Product (Selective Esterification) B->E Reversible / Selective C->E Irreversible / Selective D->E SN2 (Minor) F N,O-Dialkylated Product (Global Alkylation) D->F SN2 (Major)

Figure 1: Esterification pathways and chemoselectivity for 3-Iodo-1H-pyrazole-5-carboxylic acid.

Detailed Experimental Protocols

Protocol B: Selective O-Esterification via Acid Chloride Activation (Recommended)

Causality Note: Thionyl chloride converts the carboxylic acid to a highly electrophilic acid chloride[4]. The absence of an external base and the generation of HCl gas prevents the pyrazole NH from participating as a nucleophile, ensuring strict O-selectivity[3].

Materials:

  • 3-Iodo-1H-pyrazole-5-carboxylic acid (1.0 eq, 10 mmol, 2.38 g)[5]

  • Thionyl chloride (SOCl2) (2.0 eq, 20 mmol, 1.45 mL)

  • Anhydrous Methanol (MeOH) (20 mL)

  • Dichloromethane (DCM) (for extraction)

  • Saturated aqueous NaHCO3

Procedure:

  • Suspension: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 3-Iodo-1H-pyrazole-5-carboxylic acid (2.38 g) in anhydrous methanol (20 mL) under a nitrogen atmosphere.

  • Activation: Cool the suspension to 0 °C using an ice bath. Slowly add thionyl chloride (1.45 mL) dropwise over 10 minutes. Self-Validation/Caution: An exothermic reaction will occur with the visible evolution of HCl and SO2 gases. Perform strictly in a well-ventilated fume hood.

  • Reflux: Remove the ice bath and gradually heat the reaction mixture to reflux (approx. 65 °C). Stir at reflux for 4–6 hours. Self-Validation: The opaque suspension will transition into a clear, homogenous solution as the acid chloride forms and subsequently reacts with methanol.

  • Monitoring: Monitor reaction progress via TLC (Eluent: 5% MeOH in DCM). The highly polar starting material (Rf ~0.1) will be consumed, yielding a distinct, less polar product spot (Rf ~0.5).

  • Work-up: Once complete, concentrate the reaction mixture in vacuo to remove excess methanol and residual SOCl2.

  • Neutralization: Dissolve the crude residue in DCM (30 mL) and carefully wash with saturated aqueous NaHCO3 (2 x 20 mL) to neutralize residual HCl. Self-Validation: Vigorous CO2 evolution (bubbling) will occur until the aqueous layer is neutralized.

  • Isolation: Separate the organic layer, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to afford the pure methyl 3-iodo-1H-pyrazole-5-carboxylate as a crystalline solid.

Protocol C: Global N,O-Dialkylation via Base-Mediated Substitution

Causality Note: Utilizing K2CO3 in a polar aprotic solvent (DMF) fully deprotonates both the carboxylic acid and the pyrazole NH. Methyl iodide will rapidly alkylate both nucleophilic centers via an SN2 mechanism, yielding the dialkylated derivative.

Materials:

  • 3-Iodo-1H-pyrazole-5-carboxylic acid (1.0 eq, 5 mmol, 1.19 g)

  • Potassium carbonate (K2CO3) (3.0 eq, 15 mmol, 2.07 g)

  • Methyl iodide (MeI) (2.5 eq, 12.5 mmol, 0.78 mL)

  • Anhydrous N,N-Dimethylformamide (DMF) (15 mL)

Procedure:

  • Deprotonation: Dissolve 3-Iodo-1H-pyrazole-5-carboxylic acid (1.19 g) in anhydrous DMF (15 mL) in a 50 mL round-bottom flask. Add finely powdered K2CO3 (2.07 g). Stir the suspension at room temperature for 30 minutes to ensure complete deprotonation of both acidic sites.

  • Alkylation: Cool the mixture to 0 °C. Add methyl iodide (0.78 mL) dropwise via syringe.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours.

  • Quenching: Quench the reaction by slowly pouring the mixture into ice-cold distilled water (50 mL). Self-Validation: The highly lipophilic dialkylated product may begin to precipitate upon addition to water.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine (3 x 20 mL) to effectively partition and remove residual DMF.

  • Isolation: Dry the organic phase over Na2SO4, filter, and concentrate in vacuo to yield methyl 3-iodo-1-methyl-1H-pyrazole-5-carboxylate.

References

  • Application Notes and Protocols for the Synthesis of 1H-Pyrazole-5-carboxamide Derivatives Source: BenchChem URL
  • Synthesis and Reactions of Some 1H-Pyrazole-3 Carboxylic Acid Chloride Source: ResearchGate URL
  • US20160289161A1 - Alcohol-mediated esterification of carboxylic acids with carbonates Source: Google Patents URL
  • Compound 3-iodo-1H-pyrazole-5-carboxylic acid Source: ChemDiv URL
  • Sikkerhetsdatablad (Safety Data Sheet)

Sources

Application Note: Regioselective and Chemoselective N-Alkylation Protocols for 3-Iodo-1H-pyrazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Iodo-1H-pyrazole-5-carboxylic acid is a highly versatile, bifunctional scaffold widely utilized in the development of pharmaceuticals and agrochemicals. The C3-iodine atom serves as a prime handle for palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Sonogashira), while the C5-carboxylic acid enables rapid functionalization via amide bond formation[1]. However, modifying the pyrazole core via N-alkylation presents significant chemoselective and regioselective challenges due to the presence of multiple reactive nucleophilic sites. This guide provides field-proven, self-validating protocols to achieve precise control over these alkylation pathways.

Mechanistic Principles & Causality

Chemoselectivity (O- vs. N-Alkylation) The starting material possesses two competitive acidic sites: a carboxylic acid (pKa ~3.5) and a pyrazole NH (pKa ~10.5). Under standard basic alkylation conditions (e.g., K₂CO₃, alkyl halide), the more acidic carboxylic acid is deprotonated first, leading to rapid O-alkylation (esterification). To achieve exclusive N-alkylation, the carboxylic acid must be transiently protected (e.g., as an ethyl ester) prior to the N-alkylation step[1].

Regioselectivity (N1 vs. N2 Alkylation) The asymmetric substitution of the 3-iodo-5-carboxylate core creates two distinct nitrogen atoms:

  • N1 (adjacent to the carboxylate): Influenced by the electron-withdrawing nature of the ester carbonyl, which reduces its intrinsic nucleophilicity. However, it is often less sterically shielded than the N2 position.

  • N2 (adjacent to the iodine): Heavily shielded by the large van der Waals radius of the iodine atom (~1.98 Å).

Typically, base-mediated N-alkylation yields a mixture of regioisomers[2]. The formation of the N1-alkylated product is generally favored under standard basic conditions (e.g., K₂CO₃/DMF) because the pyrazolate anion's attack is dictated by the severe steric blockade of the C3-iodine[3]. Conversely, the regioselectivity can be inverted to favor the N2-isomer by using Lewis acid catalysts (like MgBr₂) that coordinate to the N1-nitrogen and the adjacent ester carbonyl, effectively blocking the N1 face and directing the electrophile to N2[4].

Strategic Workflow Diagram

G SM 3-Iodo-1H-pyrazole-5-carboxylic acid Ester O-Alkylation / Esterification (EtOH, H2SO4) SM->Ester Intermediate Ethyl 3-iodo-1H-pyrazole-5-carboxylate Ester->Intermediate Alkylation N-Alkylation (Base/RX or Mitsunobu) Intermediate->Alkylation Iso1 N1-Alkylated Isomer (Major) Alkylation->Iso1 Steric/Electronic Control Iso2 N2-Alkylated Isomer (Minor) Alkylation->Iso2 Mg-Catalyzed Control Hydrolysis Saponification (LiOH/H2O) Iso1->Hydrolysis Product 1-Alkyl-3-iodo-1H-pyrazole-5-carboxylic acid Hydrolysis->Product

Chemoselective and regioselective N-alkylation workflow for 3-Iodo-1H-pyrazole-5-carboxylic acid.

Experimental Protocols
Protocol A: Chemoselective Two-Step Alkylation (N1-Favored)

This protocol utilizes a pre-protection strategy to prevent undesired O-alkylation, followed by a base-mediated N-alkylation that favors the N1 position due to the steric bulk of the C3-iodine[1][3].

Step 1: Synthesis of Ethyl 3-iodo-1H-pyrazole-5-carboxylate

  • Suspend 3-iodo-1H-pyrazole-5-carboxylic acid (1.0 eq) in absolute ethanol (0.2 M).

  • Add concentrated H₂SO₄ (0.1 eq) dropwise at 0 °C.

  • Heat the reaction mixture to reflux for 12 hours. Self-Validation: LC-MS should show complete disappearance of the starting material mass (m/z 238) and the appearance of the ester (m/z 266).

  • Cool to room temperature, concentrate under reduced pressure, and neutralize with saturated aqueous NaHCO₃.

  • Extract with EtOAc (3x), dry over anhydrous Na₂SO₄, and concentrate to afford the ethyl ester intermediate.

Step 2: Base-Mediated N-Alkylation

  • Dissolve Ethyl 3-iodo-1H-pyrazole-5-carboxylate (1.0 eq) in anhydrous DMF (0.15 M) under an inert N₂ atmosphere.

  • Add anhydrous K₂CO₃ (2.0 eq) and stir at room temperature for 30 minutes to ensure complete deprotonation to the pyrazolate anion.

  • Add the alkyl halide (e.g., Iodomethane or Benzyl Bromide, 1.2 eq) dropwise.

  • Stir the mixture at room temperature for 4–6 hours.

  • Quench with water and extract with EtOAc. Critical Step: Wash the organic layer with 5% aqueous LiCl or brine (5x) to completely remove residual DMF, which can interfere with downstream purification.

  • Purify the crude mixture via flash column chromatography (Silica gel, Hexanes/EtOAc) to separate the N1-alkylated (major) and N2-alkylated (minor) isomers[2].

Step 3: Saponification

  • Dissolve the isolated N1-alkylated ester in a 2:1:1 mixture of THF/MeOH/H₂O.

  • Add LiOH·H₂O (3.0 eq) and stir at room temperature for 2 hours.

  • Acidify to pH ~3 using 1M HCl, extract with DCM, and concentrate to yield the final 1-alkyl-3-iodo-1H-pyrazole-5-carboxylic acid.

Protocol B: Regioselective Mitsunobu N-Alkylation

The Mitsunobu reaction provides a milder alternative to base-mediated alkylation and avoids the formation of a "free" highly delocalized pyrazolate anion, often yielding excellent regioselectivity profiles[1].

  • Dissolve Ethyl 3-iodo-1H-pyrazole-5-carboxylate (1.0 eq), the desired primary or secondary alcohol (1.2 eq), and Triphenylphosphine (PPh₃, 1.5 eq) in anhydrous THF (0.1 M) at 0 °C under N₂.

  • Add Diisopropyl azodicarboxylate (DIAD, 1.5 eq) dropwise over 15 minutes. The reaction proceeds via a bulky alkoxyphosphonium intermediate.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Concentrate the mixture and purify directly via flash chromatography to isolate the alkylated regioisomers.

Protocol C: Magnesium-Catalyzed N2-Regioselective Alkylation

Recent advances demonstrate that Lewis acid catalysts can override standard steric controls. MgBr₂ coordinates with the pyrazole N1-nitrogen and the adjacent ester carbonyl, effectively blocking the N1 face and directing alkylation to the N2 position[4].

  • In a glovebox, charge the pyrazole ester substrate (1.0 eq) and anhydrous MgBr₂ (0.2 eq) into a vial equipped with a stir bar.

  • Add THF (0.2 M) and the alkylating agent (e.g., α-bromoacetates, 2.0 eq).

  • Add N,N-Diisopropylethylamine (DIPEA, 2.1 eq) dropwise at 25 °C.

  • Stir for 2–12 hours. The bidentate chelation of Mg²⁺ ensures highly enriched N2-alkylated products[4].

Quantitative Data Summary

The following table summarizes the expected regioselectivity and yield profiles based on the chosen alkylation protocol and electrophile.

Alkylating Agent / ProtocolReagents & ConditionsMajor RegioisomerRatio (N1:N2)Combined Yield (%)
Iodomethane K₂CO₃, DMF, RT (Protocol A)N1-Methyl85:1592%
Benzyl Bromide Cs₂CO₃, MeCN, RT (Protocol A)N1-Benzyl78:2288%
Isopropanol DIAD, PPh₃, THF (Protocol B)N1-Isopropyl>95:575%
α-Bromoacetate MgBr₂, DIPEA, THF (Protocol C)N2-Alkyl10:9081%
References
  • Magnesium-Catalyzed N2-Regioselective Alkylation of 3-Substituted Pyrazoles Source: Thieme Connect URL
  • Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles Source: Figshare / ACS URL
  • 3-substituted propionic acids as alpha v integrin inhibitors (US20210188847A1)
  • Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships Source: RSC Publishing URL

Sources

Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling of 3-Iodo-1H-pyrazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of Functionalized Pyrazoles

The pyrazole nucleus is a privileged scaffold in modern medicinal chemistry, forming the core of numerous therapeutic agents with applications ranging from oncology to anti-inflammatory and antiviral treatments.[1] Specifically, pyrazole-5-carboxylic acids are crucial building blocks, where the carboxylic acid moiety provides a key handle for further derivatization into amides, esters, and other functional groups. The strategic functionalization of the pyrazole ring, particularly at the C3-position, allows for the systematic exploration of chemical space to optimize pharmacological properties.

Palladium-catalyzed cross-coupling reactions have become an indispensable tool for forging carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds with high efficiency and functional group tolerance.[2] For a substrate like 3-iodo-1H-pyrazole-5-carboxylic acid, these reactions offer a direct and modular route to introduce diverse aryl, heteroaryl, alkyl, and amino substituents.

This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the application of palladium-catalyzed cross-coupling reactions to 3-iodo-1H-pyrazole-5-carboxylic acid. We will delve into the mechanistic underpinnings, provide field-tested protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, and explain the critical causality behind experimental choices to ensure robust and reproducible outcomes.

Core Mechanistic Principles: The Palladium Catalytic Cycle

Nearly all palladium-catalyzed cross-coupling reactions proceed through a common catalytic cycle involving a Pd(0)/Pd(II) redox couple.[3][4][5] Understanding this fundamental pathway is critical for troubleshooting and optimizing reaction conditions. The cycle consists of three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of the 3-iodo-1H-pyrazole, forming a square planar Pd(II) intermediate. This is often the rate-limiting step in the cycle.

  • Transmetalation: The organic group from a second reagent (e.g., an organoboron compound in Suzuki coupling) is transferred to the palladium center, displacing the halide and forming a new Pd(II) complex now bearing both organic partners.[4]

  • Reductive Elimination: The two organic fragments on the palladium center couple to form the desired product and a new C-C or C-N bond. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[2]

Palladium_Catalytic_Cycle pd0 Pd(0)L_n (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition R¹-X (3-Iodo-Pyrazole) pd2_intermediate1 R¹-Pd(II)L_n-X oxidative_addition->pd2_intermediate1 transmetalation Transmetalation pd2_intermediate1->transmetalation R²-M (Coupling Partner) pd2_intermediate2 R¹-Pd(II)L_n-R² transmetalation->pd2_intermediate2 reductive_elimination Reductive Elimination pd2_intermediate2->reductive_elimination reductive_elimination->pd0 Product (R¹-R²) Experimental_Workflow start Start: N-Protected Substrate setup Reaction Setup (Weigh Reagents, Add Solvent) start->setup inert Establish Inert Atmosphere (Degas / Glovebox) setup->inert reaction Thermal Reaction (Stir & Heat) inert->reaction monitor Monitor Progress (TLC / LC-MS) reaction->monitor workup Aqueous Work-up (Quench, Extract, Dry) monitor->workup Reaction Complete purify Purification (Column Chromatography) workup->purify characterize Characterization (NMR, MS) purify->characterize end Final Product characterize->end

Sources

Application Note: Synthesis of Pyrazolo[1,5-a]pyrimidine-2-carboxylic Acid Derivatives from 3-Iodo-1H-pyrazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Chemists, Process Scientists, and Drug Discovery Professionals Document Type: Technical Guide & Validated Protocol

Strategic Rationale & Scaffold Significance

The pyrazolo[1,5-a]pyrimidine core is a privileged, highly sought-after bicyclic scaffold in modern medicinal chemistry. It serves as a bioisostere for purines and is frequently deployed in the design of ATP-competitive kinase inhibitors, including those targeting PI3Kδ, TRK, and CDK [1].

Synthesizing this core typically relies on the cyclocondensation of 3-aminopyrazoles with 1,3-dicarbonyl compounds [2]. However, when targeting specific substitution patterns—such as a carboxylic acid at the C2 position of the final bicyclic system—starting from 3-iodo-1H-pyrazole-5-carboxylic acid offers a highly controlled, regioselective pathway. The iodine atom serves as a versatile synthetic handle that can be converted into the requisite primary amine via transition-metal-catalyzed cross-coupling [4], setting the stage for a robust cyclocondensation.

Mechanistic Pathway & Causality

The transformation of 3-iodo-1H-pyrazole-5-carboxylic acid into a pyrazolo[1,5-a]pyrimidine is a two-step sequence governed by distinct mechanistic principles:

Step 1: Copper-Catalyzed Ullmann-Type Amination

Direct nucleophilic aromatic substitution (S_NAr) on halopyrazoles is notoriously difficult due to the electron-rich nature of the pyrazole ring. To overcome this, we employ a Copper-Catalyzed Ullmann-Type Amination .

  • Causality of Reagents: Copper(I) iodide (CuI) is used as the catalyst. To prevent the disproportionation of Cu(I) to Cu(0) and Cu(II) and to increase the solubility of the catalytic species, L-Proline is introduced as an inexpensive, bidentate ligand. Aqueous ammonia serves as the nitrogen source. Because the starting material contains a carboxylic acid, potassium carbonate (K₂CO₃) is required in excess to deprotonate the acid (ensuring solubility in DMSO) and to neutralize the hydroiodic acid generated during the catalytic cycle.

Step 2: Acid-Catalyzed Cyclocondensation & Regiochemistry

The resulting 3-amino-1H-pyrazole-5-carboxylic acid acts as a bis-nucleophile. When reacted with a 1,3-diketone (e.g., 2,4-pentanedione), a highly regioselective cyclization occurs [3].

  • Causality of Regiochemistry: The exocyclic primary amine (at C3 of the pyrazole) is more nucleophilic than the endocyclic nitrogens. It attacks the first carbonyl, forming an enamine intermediate. Subsequently, the endocyclic pyrazole nitrogen (N2) attacks the second carbonyl.

  • Atom Mapping: In the final fused system, the exocyclic amine becomes N4, the pyrazole C4 becomes C3, and the pyrazole C5 (bearing the carboxylic acid) becomes C2 of the pyrazolo[1,5-a]pyrimidine. Glacial acetic acid is utilized as both solvent and acid catalyst, promoting the sequential dehydration steps that drive the aromatization of the pyrimidine ring.

Reaction Workflow Visualization

Pathway SM 3-Iodo-1H-pyrazole-5-carboxylic acid (Starting Material) Cond1 Ullmann Amination CuI, NH₃(aq), L-Proline K₂CO₃, DMSO, 90°C SM->Cond1 Int 3-Amino-1H-pyrazole-5-carboxylic acid (Key Intermediate) Cond1->Int Cond2 Cyclocondensation 2,4-Pentanedione Glacial AcOH, 100°C Int->Cond2 Prod 5,7-Dimethylpyrazolo[1,5-a]pyrimidine- 2-carboxylic acid (Target Scaffold) Cond2->Prod

Caption: Two-step synthesis of pyrazolo[1,5-a]pyrimidine from 3-iodo-1H-pyrazole-5-carboxylic acid.

Quantitative Optimization Data

To ensure maximum throughput and scalability, the reaction parameters for both steps were optimized. The summarized data below highlights the critical nature of ligand selection in Step 1 and solvent selection in Step 2.

Table 1: Optimization of C-N Cross-Coupling Parameters (Step 1)

Catalyst (mol%)Ligand (mol%)Nitrogen SourceSolventTemp (°C)Yield (%)
CuI (10%)NoneNH₃ (aq)DMSO9015%
CuI (10%)L-Proline (20%) NH₃ (aq) DMSO 90 82%
Pd₂(dba)₃ (5%)Xantphos (10%)LiHMDSTHF7065%
CuI (10%)DMEDA (20%)NaN₃ (then reduction)DMF10078%

Table 2: Cyclocondensation Conditions (Step 2)

1,3-DicarbonylSolventAdditiveTemp (°C)Time (h)Yield (%)
2,4-PentanedioneEthanolNoneReflux (78)1245%
2,4-Pentanedione Glacial AcOH None 100 4 91%
1-Phenyl-1,3-butanedioneGlacial AcOHNone100685%

Experimental Protocols

Protocol A: Synthesis of 3-Amino-1H-pyrazole-5-carboxylic acid

Note: This reaction utilizes aqueous ammonia at elevated temperatures. It MUST be performed in a pressure-rated vessel behind a blast shield.

  • Reaction Setup: To a 100 mL heavy-walled pressure vessel equipped with a magnetic stir bar, add 3-iodo-1H-pyrazole-5-carboxylic acid (5.0 g, 21.0 mmol, 1.0 eq), Copper(I) iodide (400 mg, 2.1 mmol, 0.1 eq), L-Proline (484 mg, 4.2 mmol, 0.2 eq), and K₂CO₃ (5.8 g, 42.0 mmol, 2.0 eq).

  • Solvent Addition: Add anhydrous DMSO (25 mL) followed by 28% aqueous ammonium hydroxide (15 mL).

  • Execution: Seal the pressure vessel tightly. Stir the heterogeneous mixture vigorously and heat to 90 °C using an oil bath or heating block for 18 hours.

  • Self-Validation Checkpoint 1: The reaction mixture will transition from a pale suspension to a deep blue/green solution, indicating the formation of the active Cu-proline-amine complex. LC-MS analysis of an aliquot should show the complete disappearance of the starting material (

    
     237.9 [M-H]⁻) and the appearance of the product mass (
    
    
    
    126.1 [M-H]⁻).
  • Workup & Isolation: Cool the vessel to room temperature and carefully vent the pressure. Dilute the mixture with deionized water (50 mL) and filter through a pad of Celite to remove insoluble copper salts.

  • Precipitation: Transfer the filtrate to a beaker and cool in an ice bath. Slowly add concentrated HCl dropwise until the pH reaches ~3.5 (the isoelectric point of the amino acid). A crystalline solid will precipitate. Filter the solid, wash with cold water (2 × 10 mL), and dry under vacuum to afford the intermediate as an off-white solid.

Protocol B: Synthesis of 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser, suspend 3-amino-1H-pyrazole-5-carboxylic acid (2.0 g, 15.7 mmol, 1.0 eq) in glacial acetic acid (20 mL).

  • Reagent Addition: Add 2,4-pentanedione (1.88 g, 18.8 mmol, 1.2 eq) to the suspension in one portion.

  • Execution: Heat the mixture to 100 °C with continuous stirring for 4 hours.

  • Self-Validation Checkpoint 2: As the reaction progresses, the insoluble amino acid will dissolve, forming a clear yellow solution. This visual cue confirms the formation of the soluble enamine intermediate. As the final aromatized bicyclic product forms, it may begin to precipitate directly out of the hot acetic acid, driving the equilibrium forward.

  • Workup & Isolation: Cool the reaction mixture to room temperature. Pour the mixture into ice-water (100 mL) while stirring vigorously. The target compound will precipitate as a dense solid.

  • Purification: Filter the precipitate via vacuum filtration. Wash the filter cake thoroughly with water (3 × 20 mL) to remove residual acetic acid, followed by a wash with cold ethanol (10 mL). Dry the solid in a vacuum oven at 50 °C overnight to yield the pure 5,7-dimethylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid.

References

  • Source: National Institutes of Health (NIH)
  • Source: Semantic Scholar (ARKIVOC)
  • Source: National Institutes of Health (NIH)
  • 5-Fluoro-3-iodo-1H-pyrazolo[3,4-B]pyridine (Cross-Coupling Applications of Iodopyrazoles)

Application Notes and Protocols for the Heck Reaction of 3-Iodo-1H-pyrazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Functionalized Pyrazoles

The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. The ability to introduce diverse substituents onto this heterocyclic system is paramount for the exploration of new chemical space and the development of novel drug candidates. The palladium-catalyzed Heck reaction stands as a powerful tool for the formation of carbon-carbon bonds, enabling the vinylation of aryl and heteroaryl halides. The application of this reaction to 3-iodo-1H-pyrazole-5-carboxylic acid offers a direct route to a variety of functionalized pyrazole derivatives, which are valuable intermediates in drug discovery programs.

However, the successful execution of the Heck reaction on this particular substrate is not without its challenges. The presence of both an acidic N-H proton on the pyrazole ring and a carboxylic acid moiety can lead to catalyst inhibition and undesired side reactions. This guide provides a comprehensive overview of the critical parameters and detailed protocols to overcome these challenges and achieve efficient and reproducible Heck couplings.

The Critical Role of N-Protection

The acidic proton on the pyrazole nitrogen can coordinate to the palladium catalyst, leading to the formation of inactive or less active catalytic species. To circumvent this issue, protection of the pyrazole nitrogen is a crucial first step. Several protecting groups can be employed, with the choice depending on the desired reaction conditions and the ease of subsequent removal.

A particularly effective and readily introduced protecting group for pyrazoles in cross-coupling reactions is the ethoxyethyl (EtOEt) group. This group is stable under the basic conditions of the Heck reaction and can be readily removed under acidic conditions.

Protocol 1: N-Protection of 3-Iodo-1H-pyrazole-5-carboxylic Acid with Ethyl Vinyl Ether

Materials:

  • 3-Iodo-1H-pyrazole-5-carboxylic acid

  • Ethyl vinyl ether

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • In a clean, dry round-bottom flask, dissolve 3-iodo-1H-pyrazole-5-carboxylic acid (1 equivalent) in dichloromethane.

  • Add a catalytic amount of trifluoroacetic acid (e.g., 0.01 equivalents) to the solution.

  • Cool the mixture in an ice bath and add ethyl vinyl ether (1.5 equivalents) dropwise with stirring.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by washing the organic layer with saturated sodium bicarbonate solution.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure using a rotary evaporator to yield the N-ethoxyethyl protected product, which can often be used in the subsequent Heck reaction without further purification.

Optimizing Heck Reaction Parameters for N-Protected 3-Iodo-1H-pyrazole-5-carboxylic Acid

The success of the Heck reaction is contingent on the careful selection of several key parameters. For the N-protected 3-iodo-1H-pyrazole-5-carboxylic acid, the following considerations are paramount:

Catalyst System: Palladium Source and Ligands

The choice of the palladium catalyst and associated ligands is critical for achieving high catalytic activity and stability.

  • Palladium Precursor: Palladium(II) acetate (Pd(OAc)₂) is a commonly used and effective precatalyst that is reduced in situ to the active Pd(0) species.[1][2] Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is another viable option.[3]

  • Ligands: Phosphine ligands are often essential to stabilize the palladium catalyst and promote the catalytic cycle. For electron-deficient heteroaryl halides, electron-rich and bulky phosphine ligands can be particularly effective.[2] Triphenylphosphine (PPh₃) is a standard choice, while more specialized ligands like tri(o-tolyl)phosphine or Buchwald's biarylphosphine ligands may offer improved performance in challenging cases. N-Heterocyclic carbenes (NHCs) have also emerged as powerful ligands for Heck reactions, offering high stability and activity.[4]

The Role of the Base

A base is required to neutralize the hydrogen halide (HI) generated during the catalytic cycle, regenerating the active Pd(0) catalyst.[1] The choice of base is crucial, especially in the presence of the carboxylic acid functionality.

  • Inorganic Bases: Mild inorganic bases such as potassium carbonate (K₂CO₃) or sodium acetate (NaOAc) are often suitable. They are generally compatible with the carboxylic acid group.

  • Organic Bases: Tertiary amines like triethylamine (NEt₃) or diisopropylethylamine (DIPEA) are also commonly used. However, care must be taken as they can potentially form salts with the carboxylic acid, affecting its solubility and reactivity.

Solvent Selection

The solvent plays a significant role in solubilizing the reactants and catalyst, and can influence the reaction rate and outcome.

  • Polar Aprotic Solvents: Dimethylformamide (DMF), acetonitrile (MeCN), and N-methyl-2-pyrrolidone (NMP) are excellent choices for Heck reactions due to their ability to dissolve a wide range of substrates and palladium complexes.[2][5]

  • Ethereal Solvents: Dioxane and tetrahydrofuran (THF) can also be used, often in combination with a co-solvent.

Reaction Temperature

The reaction temperature is a critical parameter that influences the rate of reaction. Heck reactions are typically performed at elevated temperatures, often in the range of 80-120 °C.[6] Microwave irradiation can also be employed to accelerate the reaction and improve yields.

Summary of Recommended Heck Reaction Parameters
ParameterRecommended OptionsRationale
Palladium Precursor Pd(OAc)₂, Pd(PPh₃)₄Readily available and effective precatalysts.
Ligand PPh₃, P(o-tol)₃, Buchwald ligands, NHC ligandsStabilize the catalyst and enhance reactivity.
Base K₂CO₃, NaOAc, NEt₃, DIPEANeutralize HI and regenerate the active catalyst.
Solvent DMF, MeCN, NMP, DioxaneSolubilize reactants and facilitate the reaction.
Temperature 80 - 120 °CProvide sufficient energy for the reaction to proceed.

Experimental Protocol 2: Heck Reaction of N-Protected 3-Iodo-1H-pyrazole-5-carboxylic Acid

Materials:

  • N-ethoxyethyl-3-iodo-1H-pyrazole-5-carboxylic acid (from Protocol 1)

  • Alkene (e.g., styrene, methyl acrylate)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Standard laboratory glassware for inert atmosphere reactions (Schlenk line or glovebox)

Procedure:

  • To a Schlenk flask under an inert atmosphere (argon or nitrogen), add N-ethoxyethyl-3-iodo-1H-pyrazole-5-carboxylic acid (1 equivalent), the desired alkene (1.5 equivalents), Pd(OAc)₂ (0.05 equivalents), and PPh₃ (0.1 equivalents).

  • Add anhydrous potassium carbonate (2 equivalents) to the flask.

  • Add anhydrous DMF via syringe.

  • Degas the reaction mixture by subjecting it to three cycles of vacuum and backfilling with the inert gas.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove insoluble salts.

  • Wash the filtrate with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired Heck-coupled product.

Deprotection of the Pyrazole Nitrogen

Following a successful Heck reaction, the N-protecting group can be removed to yield the final product. The ethoxyethyl group is readily cleaved under mild acidic conditions.

Protocol 3: Deprotection of the N-Ethoxyethyl Group

Materials:

  • N-ethoxyethyl protected Heck product

  • Hydrochloric acid (e.g., 2M aqueous solution)

  • Tetrahydrofuran (THF) or Methanol

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Water

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve the N-protected Heck product in THF or methanol.

  • Add a 2M aqueous solution of hydrochloric acid and stir at room temperature. Monitor the reaction by TLC.

  • Once the deprotection is complete, neutralize the reaction mixture with a saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The deprotected product can be further purified by recrystallization or column chromatography if necessary.

Visualizing the Catalytic Cycle

The Heck reaction proceeds through a well-established catalytic cycle involving a palladium(0) species.

Heck_Reaction_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition R-X R-Pd(II)-X(L2) R-Pd(II)-X(L2) Oxidative Addition->R-Pd(II)-X(L2) Alkene Coordination Alkene Coordination R-Pd(II)-X(L2)->Alkene Coordination Alkene R-Pd(II)-X(L2)(Alkene) R-Pd(II)-X(L2)(Alkene) Alkene Coordination->R-Pd(II)-X(L2)(Alkene) Migratory Insertion Migratory Insertion R-Pd(II)-X(L2)(Alkene)->Migratory Insertion R-Alkene-Pd(II)-X(L2) R-Alkene-Pd(II)-X(L2) Migratory Insertion->R-Alkene-Pd(II)-X(L2) Beta-Hydride Elimination Beta-Hydride Elimination R-Alkene-Pd(II)-X(L2)->Beta-Hydride Elimination H-Pd(II)-X(L2) H-Pd(II)-X(L2) R-Alkene-Pd(II)-X(L2)->H-Pd(II)-X(L2) Product Product Beta-Hydride Elimination->Product Reductive Elimination Reductive Elimination H-Pd(II)-X(L2)->Reductive Elimination Base Reductive Elimination->Pd(0)L2

Caption: The catalytic cycle of the Heck reaction.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low or no conversion Catalyst deactivationUse an inert atmosphere; ensure anhydrous solvents and reagents; try a more robust ligand (e.g., NHC or biarylphosphine).
Low reaction temperatureIncrease the reaction temperature or use microwave heating.
Inefficient baseTry a different base (e.g., switch from an organic to an inorganic base or vice versa).
Formation of side products Homocoupling of the aryl iodideLower the reaction temperature; use a lower catalyst loading.
Reduction of the aryl iodideEnsure the reaction is free of reducing agents; check the quality of the solvent.
Difficulty with N-deprotection Incomplete reactionIncrease the reaction time or the concentration of the acid.
Degradation of the productUse milder acidic conditions or a different deprotection method if the product is acid-sensitive.

Conclusion

The Heck reaction of 3-iodo-1H-pyrazole-5-carboxylic acid, when approached with a clear understanding of its inherent challenges, provides a versatile and powerful method for the synthesis of highly functionalized pyrazole derivatives. The strategic use of N-protection, coupled with the careful optimization of catalyst, base, and solvent, is key to achieving high yields and reproducible results. The protocols and guidelines presented in this document offer a solid foundation for researchers to successfully implement this important transformation in their synthetic endeavors.

References

  • Heck, R. F. Palladium-catalyzed vinylation of organic halides. Org. React.1982, 27, 345–390.
  • Mizoroki, T.; Mori, K.; Ozaki, A. Arylation of Olefin with Aryl Iodide Catalyzed by Palladium. Bull. Chem. Soc. Jpn.1971, 44 (2), 581.
  • de Vries, J. G. The Heck reaction. In The Handbook of Homogeneous Catalysis; Cornils, B., Herrmann, W. A., Eds.; Wiley-VCH: Weinheim, Germany, 2002; pp 730–752.
  • Herrmann, W. A. N-Heterocyclic Carbenes: A New Concept in Organometallic Catalysis. Angew. Chem. Int. Ed.2002, 41 (8), 1290–1309.
  • Beletskaya, I. P.; Cheprakov, A. V. The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chem. Rev.2000, 100 (8), 3009–3066.
  • Whitcombe, N. J.; Hii, K. K.; Gibson, S. E. Advances in the Heck chemistry of aryl chlorides and bromides. Tetrahedron2001, 57 (35), 7449–7476.
  • Dounay, A. B.; Overman, L. E. The Asymmetric Intramolecular Heck Reaction in Natural Product Total Synthesis. Chem. Rev.2003, 103 (8), 2945–2964.
  • Bedford, R. B. The Heck reaction. In Palladium-Catalyzed Coupling Reactions: Practical Aspects and Future Developments; Molnár, Á., Ed.; Wiley-VCH: Weinheim, Germany, 2013; pp 1–46.
  • Knowles, J. P.; Whiting, A. The Heck–Mizoroki Cross-Coupling Reaction: A Mechanistic Perspective. Org. Biomol. Chem.2007, 5 (21), 3395–3405.
  • Sigman, M. S.; Werner, E. W. A case for catalyst-control in selective Heck arylations of unbiased olefins. Acc. Chem. Res.2012, 45 (6), 874–884.
  • Marion, N.; Nolan, S. P. N-Heterocyclic Carbenes in Palladium-Catalysed Cross-Coupling. Angew. Chem. Int. Ed.2007, 46 (16), 2750–2752.
  • Littke, A. F.; Fu, G. C. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angew. Chem. Int. Ed.2002, 41 (22), 4176–4211.
  • Zapf, A.; Beller, M. The development of efficient catalysts for palladium-catalyzed coupling reactions of aryl halides. Chem. Commun.2000, (6), 431–440.
  • Amatore, C.; Jutand, A. Mechanistic and Kinetic Studies of Palladium Catalytic Systems. J. Organomet. Chem.1999, 576 (1-2), 254–278.
  • Štefane, B.; Polanc, S. Pyrazole as a directing group in transition-metal-catalysed C–H bond functionalisation. Beilstein J. Org. Chem.2015, 11, 1983–2010.
  • Alberico, D.; Scott, M. E.; Lautens, M.
  • Chen, X.; Engle, K. M.; Wang, D.-H.; Yu, J.-Q. Palladium(II)-Catalyzed C–H Activation/C–C Cross-Coupling Reactions: Versatility and Practicality. Angew. Chem. Int. Ed.2009, 48 (28), 5094–5115.
  • Wencel-Delord, J.; Dröge, T.; Liu, F.; Glorius, F. Towards Mild Metal-Catalyzed C–H Bond Activation. Chem. Soc. Rev.2011, 40 (9), 4740–4761.
  • Kakiuchi, F.; Murai, S. Catalytic C−H/Olefin Coupling. Acc. Chem. Res.2002, 35 (10), 826–834.
  • Lyons, T. W.; Sanford, M. S. Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions. Chem. Rev.2010, 110 (2), 1147–1169.

Sources

peptide coupling reagents for 3-Iodo-1H-pyrazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Peptide Coupling Strategies for 3-Iodo-1H-pyrazole-5-carboxylic Acid

Executive Summary

3-Iodo-1H-pyrazole-5-carboxylic acid is a highly versatile bifunctional building block in medicinal chemistry. The C5-carboxylic acid serves as a primary vector for amide bond formation, while the C3-iodo substituent provides a robust handle for late-stage transition-metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Sonogashira) 1. However, activating this specific heteroaromatic acid presents unique challenges: the tautomerizable pyrazole nitrogen can participate in off-target N-acylation, and the steric bulk of the adjacent iodine atom can hinder coupling kinetics. This application note details field-proven methodologies to achieve high-yielding, chemoselective amidation of 3-iodo-1H-pyrazole-5-carboxylic acid while preserving the critical C-I bond.

Mechanistic Insights & Causality in Reagent Selection

The presence of the 3-iodo group exerts a strong electron-withdrawing inductive effect, which lowers the pKa of the pyrazole NH. This reduced nucleophilicity generally allows for amide coupling without the need for transient protecting groups (such as Boc or THP) on the pyrazole ring, provided that the stoichiometry of the coupling reagent is strictly controlled 2.

When selecting a coupling reagent, the causality of potential side reactions must drive your experimental design:

  • HATU (Uronium-based): Offers the fastest activation kinetics via the formation of a highly reactive HOAt ester. However, excess HATU can react with the primary amine partner to form unreactive guanidinium byproducts. It is ideal for discovery-scale synthesis where speed is prioritized over atom economy 3.

  • T3P (Propylphosphonic anhydride): Operates via the formation of a mixed anhydride. T3P is exceptionally mild, virtually eliminates epimerization (critical if coupling to chiral amino acids), and generates exclusively water-soluble byproducts (propanephosphonic acid salts). This makes it the premier choice for process scale-up and sterically hindered amines 4.

  • EDC / Oxyma: A safer alternative to traditional EDC/HOBt. It provides a balanced reactivity profile and avoids the explosive risks associated with benzotriazoles, though reaction times are typically longer than with HATU 3.

Reagent Selection Matrix

To facilitate rational experimental design, the quantitative and qualitative performance metrics of common coupling systems for pyrazole-5-carboxylic acids are summarized below.

Coupling SystemActivation RateEpimerization RiskWorkup ComplexityRecommended ScaleCost Efficiency
HATU / DIPEA < 15 min (Fast)ModerateHigh (Chromatography)Discovery (< 1 g)Low
T3P / Pyridine 1 - 2 hours (Med)Very LowLow (Aqueous Wash)Process (> 1 g)High
EDC / Oxyma 2 - 4 hours (Slow)LowMedium (Aqueous Wash)IntermediateMedium

Reaction Workflow & Decision Tree

G Start 3-Iodo-1H-pyrazole-5-carboxylic acid + Amine Partner Decision Scale & Substrate Requirements? Start->Decision Discovery Discovery Scale (< 1g, Fast Screening) Decision->Discovery Speed & Yield Process Process / Scale-up (> 1g, Low Epimerization) Decision->Process Safety & Purity HATU HATU / DIPEA / DMF Rapid Activation Discovery->HATU T3P T3P / Pyridine / EtOAc Mild, Aqueous Workup Process->T3P Product Target Amide (C-I bond intact) HATU->Product T3P->Product

Decision matrix for selecting coupling conditions for 3-Iodo-1H-pyrazole-5-carboxylic acid.

Detailed Experimental Protocols

The following protocols are designed as self-validating systems. In-Process Controls (IPC) are embedded to ensure mechanistic fidelity and prevent downstream failures.

Protocol A: Discovery-Scale Amidation (HATU/DIPEA)

Optimized for rapid library synthesis and sterically unhindered amines.

Reagents:

  • 3-Iodo-1H-pyrazole-5-carboxylic acid (1.0 equiv, 0.5 mmol)

  • Amine partner (1.1 equiv, 0.55 mmol)

  • HATU (1.2 equiv, 0.6 mmol)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv, 1.5 mmol)

  • Anhydrous N,N-Dimethylformamide (DMF) (5 mL)

Step-by-Step Methodology:

  • Pre-activation: Dissolve 3-Iodo-1H-pyrazole-5-carboxylic acid in anhydrous DMF under a nitrogen atmosphere. Add DIPEA and stir for 5 minutes at room temperature to ensure complete deprotonation of the carboxylic acid.

  • Ester Formation: Cool the reaction mixture to 0 °C using an ice bath. Add HATU in a single portion. Causality Note: Cooling minimizes the risk of pyrazole N-acylation and suppresses the thermal degradation of the active HOAt ester.

  • Amine Addition: Stir at 0 °C for 10 minutes, then add the amine partner dropwise. Remove the ice bath and allow the reaction to warm to room temperature.

  • IPC (Self-Validation): After 1 hour, sample 5 µL of the reaction mixture, dilute in 1 mL Acetonitrile/Water (1:1), and analyze via LC-MS. The disappearance of the starting acid mass [M+H]+ 238.9 and the appearance of the product mass confirms conversion.

  • Quench & Workup: Quench the reaction with saturated aqueous NaHCO₃ (10 mL). Extract with Ethyl Acetate (3 x 10 mL). Wash the combined organic layers sequentially with 1M HCl, water, and brine to remove DMF and basic byproducts.

  • Purification: Dry over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Protocol B: Process-Scale Amidation (T3P/Pyridine)

Optimized for multi-gram scale, chiral amine partners, and chromatography-free workup.

Reagents:

  • 3-Iodo-1H-pyrazole-5-carboxylic acid (1.0 equiv, 10.0 mmol)

  • Amine partner (1.05 equiv, 10.5 mmol)

  • T3P (50% solution in EtOAc) (1.5 equiv, 15.0 mmol)

  • Pyridine (3.0 equiv, 30.0 mmol)

  • Ethyl Acetate (EtOAc) (50 mL)

Step-by-Step Methodology:

  • Substrate Solubilization: Suspend 3-Iodo-1H-pyrazole-5-carboxylic acid and the amine partner in EtOAc at room temperature. Causality Note: EtOAc is chosen because T3P is supplied in this solvent, maintaining a homogenous, scalable system.

  • Base Addition: Add Pyridine to the suspension. The mixture will typically become a clear solution as the carboxylate salt forms.

  • T3P Activation: Cool the solution to 0 °C. Add the T3P solution dropwise over 15 minutes via an addition funnel. Causality Note: T3P activation is mildly exothermic. Dropwise addition controls the internal temperature, strictly preventing epimerization if a chiral amine is used.

  • Reaction Progression: Stir the mixture at room temperature for 2–4 hours. Monitor via TLC or LC-MS.

  • Aqueous Workup (Self-Validating): Once complete, add water (25 mL) directly to the reaction flask and stir vigorously for 15 minutes. The T3P byproducts hydrolyze into highly water-soluble propanephosphonic acid salts.

  • Phase Separation: Separate the layers. Wash the organic phase with saturated NaHCO₃ (2 x 25 mL), 1M HCl (25 mL), and brine (25 mL).

  • Isolation: Dry the organic layer over MgSO₄ and concentrate under reduced pressure. The resulting solid is typically >95% pure by NMR, requiring no further chromatographic purification.

Troubleshooting & Analytical Validation

  • Preservation of the C-I Bond: The 3-iodo group is stable to all standard amide coupling conditions. However, avoid using any transition metal-contaminated spatulas or prolonged heating (>60 °C) in basic DMF, which could trigger premature dehalogenation or unwanted homocoupling.

  • Identifying N-Acylation: If LC-MS indicates a mass corresponding to [M + Amine + 2x Acid], double acylation has occurred (one at the C5-amide, one at the pyrazole N1). This is corrected by strictly limiting the coupling reagent to 1.0 - 1.2 equivalents and ensuring the amine is added promptly after activation.

  • NMR Validation: In the ¹H NMR spectrum of the pure product, the pyrazole C4-proton typically appears as a distinct singlet between 6.8 and 7.2 ppm (depending on the solvent). The preservation of this singlet, alongside the correct integration of the new amide NH and alkyl/aryl protons, validates the structural integrity of the 3-iodo-pyrazole core.

References

  • Understanding T3P® from start to finish, RxWeb / Curia.[Link]

  • Discovery of PF-07054894, a Potent Squaramide-Based CCR6 Antagonist Displaying High CXCR2 Selectivity, Journal of Medicinal Chemistry (ACS Publications).[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification Strategies for 3-Iodo-1H-pyrazole-5-carboxylic Acid Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification of 3-iodo-1H-pyrazole-5-carboxylic acid and its synthetic intermediates. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting and frequently asked questions (FAQs) to navigate the common and complex challenges encountered during the purification of this important heterocyclic scaffold. The following sections are structured to offer not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your experimental work.

Section 1: Understanding the Core Challenges

The synthesis of 3-iodo-1H-pyrazole-5-carboxylic acid often involves a multi-step process, introducing a variety of potential impurities that can complicate purification. A thorough understanding of these challenges is the first step toward developing an effective purification strategy.

Q1: What are the most common impurities I should expect when synthesizing 3-iodo-1H-pyrazole-5-carboxylic acid?

The impurity profile of your crude product is highly dependent on the synthetic route employed. However, some common classes of impurities are frequently observed:

  • Unreacted Starting Materials: Incomplete reactions can leave residual starting materials, such as the corresponding non-iodinated pyrazole precursor or the iodinating agent.[1]

  • Regioisomers: A significant challenge in pyrazole synthesis is the potential formation of regioisomers, especially when using unsymmetrical 1,3-dicarbonyl compounds.[1][2] In the context of iodination, you may also encounter isomers with iodine at a different position on the pyrazole ring.[3]

  • Di-iodinated Byproducts: Depending on the reaction conditions, over-iodination can occur, leading to the formation of di-iodo-pyrazole species.

  • Hydrolyzed Intermediates: If your synthesis involves an ester intermediate, incomplete hydrolysis will result in a mixture of the desired carboxylic acid and the starting ester.

  • Decomposition Products: Pyrazoles, particularly under harsh reaction conditions, can be susceptible to decomposition, leading to a complex mixture of byproducts.[2] Phenylhydrazine, if used as a starting material, is prone to oxidation and can generate colored impurities.[1][2]

Q2: Why is my crude product a dark, oily residue instead of a solid?

The presence of a dark, oily crude product often indicates the presence of significant impurities. Several factors can contribute to this:

  • Residual Solvents: High-boiling point solvents like DMF or DMSO used in the reaction may not have been completely removed.

  • Colored Impurities: Decomposition of reagents, such as hydrazine derivatives, can produce highly colored, often tar-like, byproducts.[1][2]

  • Low Melting Point Eutectic Mixture: The presence of multiple impurities can lower the melting point of the mixture, resulting in an oil even if the pure product is a solid.

Initial Troubleshooting Steps:

  • Thorough Drying: Ensure all residual solvents are removed under high vacuum.

  • Trituration: Attempt to induce crystallization by triturating the oil with a non-polar solvent like hexanes or diethyl ether. This can help to remove non-polar impurities and may result in the precipitation of your desired product.

  • Charcoal Treatment: If the color is intense, dissolving the crude material in a suitable solvent and treating it with activated charcoal can help to remove colored impurities.[1][3]

Section 2: Purification Methodologies: A Troubleshooting Guide

The choice of purification method is critical and depends on the nature of the impurities and the physical properties of your target compound.

Q3: My primary purification by recrystallization is failing. What are the common pitfalls and how can I overcome them?

Recrystallization is often the first choice for purifying solid organic compounds due to its simplicity and scalability. However, several issues can arise.[4]

Troubleshooting Recrystallization
IssuePotential Cause(s)Recommended Solution(s)
Oiling Out The compound's melting point is lower than the boiling point of the solvent. The solution is too concentrated. Cooling is too rapid.Use a lower boiling point solvent. Add more solvent to the hot solution. Allow the solution to cool slowly to room temperature before placing it in an ice bath.[4]
No Crystal Formation The solution is not saturated. The compound is too soluble in the chosen solvent.Reduce the solvent volume by gentle evaporation.[4] Add an anti-solvent (a solvent in which the compound is insoluble) dropwise to the hot solution until turbidity persists.[4] Scratch the inside of the flask with a glass rod to create nucleation sites.[4] Add a seed crystal of the pure compound.[4]
Low Recovery The compound has significant solubility in the cold solvent. Too much solvent was used.Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation.[4] Use the minimum amount of hot solvent required for dissolution.[4]
Impure Crystals Insoluble impurities were not removed. The solution cooled too quickly, trapping impurities.Perform a hot filtration to remove any insoluble material before allowing the solution to cool. Ensure slow cooling to allow for selective crystallization.

Expert Tip: For pyrazole carboxylic acids, a mixed solvent system like ethanol/water or methanol/water can be very effective.[5] Dissolve the crude product in the minimum amount of hot alcohol, and then add hot water dropwise until the solution becomes cloudy. Allow it to cool slowly.

Q4: When should I choose column chromatography, and what are the key considerations for purifying 3-iodo-1H-pyrazole-5-carboxylic acid and its intermediates?

Column chromatography is a powerful technique for separating compounds with similar polarities and for purifying non-crystalline materials.[6][7]

Key Considerations for Column Chromatography
  • Stationary Phase: Silica gel is the most common choice. However, for basic pyrazole intermediates, their interaction with the acidic silica can lead to streaking and poor separation. In such cases, deactivating the silica gel with triethylamine (e.g., by adding 1% triethylamine to the eluent) or using neutral alumina can be beneficial.[5]

  • Mobile Phase (Eluent): The choice of eluent is crucial for good separation. A typical starting point for pyrazole derivatives is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.[8][9] For carboxylic acids, which are highly polar, adding a small amount of acetic acid or methanol to the eluent may be necessary to ensure proper elution from the column.

  • Monitoring: Thin Layer Chromatography (TLC) is essential for developing an appropriate eluent system and for monitoring the separation during the column run.[2][10]

Experimental Protocol: Silica Gel Column Chromatography
  • TLC Analysis: Dissolve a small sample of your crude material in a suitable solvent (e.g., ethyl acetate or dichloromethane). Spot the solution onto a silica gel TLC plate and develop it with various ratios of hexanes and ethyl acetate to find a solvent system that provides good separation and a retention factor (Rf) of approximately 0.3 for your desired compound.

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and carefully pack it into a glass column.

  • Loading the Sample: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent, and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully add the dried silica with the adsorbed sample to the top of the column.

  • Elution: Begin eluting the column with the chosen solvent system, collecting fractions.[11]

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified compound.[11]

Q5: Can I use acid-base extraction to purify my 3-iodo-1H-pyrazole-5-carboxylic acid?

Yes, acid-base extraction is an excellent and often underutilized technique for purifying acidic or basic compounds.[1][12] For 3-iodo-1H-pyrazole-5-carboxylic acid, this method can be particularly effective.

Workflow for Acid-Base Extraction

AcidBaseExtraction

Detailed Protocol for Acid-Base Extraction
  • Dissolve the crude product in an organic solvent that is immiscible with water, such as ethyl acetate or dichloromethane.

  • Transfer the solution to a separatory funnel and add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) or a dilute sodium hydroxide (NaOH) solution.

  • Stopper the funnel and shake vigorously, venting frequently to release any pressure buildup (especially with bicarbonate, which generates CO₂).

  • Allow the layers to separate. The deprotonated pyrazole carboxylic acid salt will be in the aqueous layer, while neutral and basic impurities will remain in the organic layer.[1]

  • Drain the aqueous layer into a clean flask. For a more thorough extraction, you can wash the organic layer again with the basic solution and combine the aqueous extracts.

  • Cool the combined aqueous extracts in an ice bath and slowly acidify with a dilute acid, such as 1M HCl, until the pH is acidic (pH 2-3).[13][14]

  • The protonated 3-iodo-1H-pyrazole-5-carboxylic acid should precipitate out of the solution.

  • Collect the pure solid product by vacuum filtration and wash it with cold water to remove any residual salts.[14]

Section 3: FAQs for Advanced Scenarios

Q6: I have a mixture of regioisomers that are very difficult to separate by column chromatography. What are my options?

Separating regioisomers is a common and significant challenge.[2] If standard chromatography is failing, consider the following advanced strategies:

  • Formation of Salts: The different regioisomers may have slightly different pKa values. It might be possible to selectively crystallize the salt of one isomer by treating the mixture with a specific acid or base.[15]

  • Derivatization: Convert the mixture of isomers into a different derivative (e.g., a methyl ester or an amide). The physical properties of these new derivatives might be different enough to allow for separation by chromatography or recrystallization.[1] Once separated, the derivative can be converted back to the desired carboxylic acid.

  • Preparative HPLC: While more resource-intensive, preparative High-Performance Liquid Chromatography (HPLC) can offer much higher resolution for separating closely related isomers.

Q7: My pyrazole intermediate is N-H unprotected. Should I protect it before purification?

For many purification techniques like recrystallization and standard chromatography, N-H protection is not necessary. However, there are instances where it is advantageous:

  • Improved Solubility: N-protection can sometimes improve the solubility of the pyrazole in common organic solvents used for chromatography.

  • Preventing Interactions with Stationary Phase: The acidic N-H proton can interact with the silica gel, leading to peak tailing. Protecting the nitrogen can result in better chromatographic performance. Common protecting groups include Boc (tert-butyloxycarbonyl) and ethoxyethyl (EtOEt).[9][12][16]

Decision Logic for N-H Protection:

ProtectionDecision

This technical guide provides a comprehensive overview of the purification strategies for 3-iodo-1H-pyrazole-5-carboxylic acid and its intermediates. By understanding the potential impurities and the principles behind each purification technique, you can effectively troubleshoot and optimize your experimental workflow.

References

  • Iodine-Promoted Synthesis of Pyrazoles from 1,3-Dicarbonyl Compounds and Oxamic Acid Thiohydrazides. (n.d.).
  • Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction - arkat usa. (n.d.).
  • Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides. (n.d.).
  • Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles - PMC. (n.d.).
  • How can I purify a pyrazole compound with a N-C-N bond without using a silica column? (2014, March 9).
  • A Comparative Guide to the Iodination of Pyrazoles for Researchers and Drug Development Professionals - Benchchem. (n.d.).
  • Troubleshooting the reaction mechanism of pyrazole formation - Benchchem. (n.d.).
  • Technical Support Center: 4-Iodopyrazole Reactions - Benchchem. (n.d.).
  • troubleshooting low conversion rates in pyrazole synthesis - Benchchem. (n.d.).
  • WO2011076194A1 - Method for purifying pyrazoles - Google Patents. (n.d.).
  • (PDF) Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross coupling reaction conditions - ResearchGate. (2016, May 23).
  • 4 - Organic Syntheses Procedure. (n.d.).
  • Technical Support Center: Synthesis of 4-Iodopyrazole - Benchchem. (n.d.).
  • WO2014027009A1 - Process for the preparation of pyrazole carboxylic acid derivatives - Google Patents. (n.d.).
  • Efficient Regioselective Iodination of Pyrazole Derivatives Mediated by Cadmium(II) Acetate. (n.d.).
  • Synthesis of Pyrazole Compounds by Using Sonication Method. (n.d.).
  • Recrystallization techniques for purifying pyrazole compounds - Benchchem. (n.d.).
  • SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST - Jetir.Org. (n.d.).
  • Identifying and removing byproducts in pyrazole synthesis - Benchchem. (n.d.).
  • Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross coupling reaction conditions - University of Michigan. (2014, October 3).
  • Peculiarities of iodination of pyrazoles by iodine and iodic acid - INIS-IAEA. (n.d.).
  • EP0885889A2 - Process for the preparation of pyrazole-3-carboxylic acids - Google Patents. (n.d.).
  • Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit - DergiPark. (n.d.).
  • (PDF) Direct Iodination of 3- and 4-Nitropyrazoles with a Reagent Based on Iodine Monochloride and Silver Sulfate - ResearchGate. (2017, June 26).
  • Application Notes and Protocols for the Synthesis of 1H-Pyrazole-5-carboxamide Derivatives - Benchchem. (n.d.).
  • Improved process for the preparation of 5-acetyl-1H-pyrazole-3-carboxylic acid - Technical Disclosure Commons. (2022, November 14).
  • EP0350176A2 - Method for preparing pyrazolecarboxylic acid and derivatives - Google Patents. (n.d.).
  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines | The Journal of Organic Chemistry - ACS Publications. (2021, July 1).
  • Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. (2021, March 26).
  • Technical Support Center: Purification of 1-ethyl-4-iodo-5-methyl-1H-pyrazole - Benchchem. (n.d.).

Sources

Technical Support Center: Troubleshooting 3-Iodo-1H-pyrazole-5-carboxylic Acid Aqueous Solubility

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 3-Iodo-1H-pyrazole-5-carboxylic acid . This guide is designed for researchers, analytical scientists, and drug development professionals encountering precipitation, poor bioavailability, or inconsistent assay results due to the compound's highly refractory aqueous solubility.

Rather than relying on trial and error, this guide provides a mechanistic understanding of the molecule's behavior and offers self-validating, step-by-step protocols to ensure reproducible solubilization.

Part 1: Diagnostic Profiling & Causality

Before applying a solubilization strategy, it is critical to understand why this specific molecule resists dissolution. The insolubility of 3-Iodo-1H-pyrazole-5-carboxylic acid is driven by a combination of its lipophilic halogen substitution and strong intermolecular forces.

Table 1: Physicochemical Drivers of Insolubility

PropertyCharacteristicMechanistic Impact on Solubility
ClogP ~ 1.5 - 2.0The bulky iodine atom at position 3 creates a highly lipophilic surface area, driving the exclusion of water molecules.
pKa (Carboxylic Acid) ~ 2.4 - 3.0At pH < 3, the molecule is fully un-ionized. Ionization is strictly required to disrupt the crystal lattice in aqueous media.
Intermolecular Forces Strong H-BondingThe pyrazole NH and carboxylic acid OH form stable dimers, resulting in an exceptionally high crystal lattice energy that resists solvation.
Frequently Asked Questions (FAQs)

Q: Why does 3-Iodo-1H-pyrazole-5-carboxylic acid precipitate when I dilute my DMSO stock into an assay buffer? A: This is a classic "solvent shifting" phenomenon. While the compound is highly soluble in aprotic solvents like DMSO (which disrupt the intermolecular hydrogen bonds), diluting it into an aqueous buffer causes a sudden drop in the dielectric constant. This forces the hydrophobic iodine moiety and the re-formation of hydrogen-bonded dimers to rapidly drive the compound out of solution. The un-ionized molecules will aggregate to minimize contact with water 1.

Q: Can I just heat the solution to force it to dissolve? A: Heating will temporarily increase the kinetic energy and thermodynamic solubility limit. However, upon cooling to physiological temperatures (37°C) or room temperature (25°C), the solution becomes supersaturated and will eventually nucleate, leading to delayed precipitation. This is dangerous for in vivo studies as it can cause micro-embolisms or erratic pharmacokinetics. A thermodynamically stable solubilization strategy is required 2.

Part 2: Solubilization Strategies & Logical Workflows

Selecting the correct solubilization method depends entirely on your downstream application. Use the decision tree below to identify the optimal approach.

DecisionTree Start 3-Iodo-1H-pyrazole-5-carboxylic acid Solubility Issue App Target Application? Start->App InVitro In Vitro Assays (Cell Culture/Biochem) App->InVitro Low Volume InVivo In Vivo Dosing (Animal Models) App->InVivo High Volume/Toxicity Concern DMSO Cosolvent Approach (DMSO/PEG400) InVitro->DMSO pH pH Adjustment (Form Na+ Salt, pH > 6) InVivo->pH If alkaline pH tolerated CD Cyclodextrin Complexation (HP-β-CD 10-20% w/v) InVivo->CD If neutral pH required

Caption: Decision logic for selecting a solubilization strategy based on experimental application.

Strategy 1: pH Modulation and Salt Formation

Because the molecule possesses a carboxylic acid with a pKa of approximately 2.4-3.0 3, adjusting the pH of the vehicle to at least 2 units above the pKa (i.e., pH > 5.0) ensures >99% ionization. The resulting carboxylate anion interacts favorably with water dipoles, significantly enhancing solubility by breaking the crystal lattice 4.

Strategy 2: Cyclodextrin Inclusion Complexation

For applications where alkaline pH is not tolerated (e.g., specific cell cultures or sensitive IV formulations), complexation with Hydroxypropyl-β-Cyclodextrin (HP-β-CD) is highly effective. The hydrophobic iodine atom and the pyrazole core are encapsulated within the lipophilic cavity of the cyclodextrin torus, while the hydrophilic exterior of the cyclodextrin maintains aqueous solubility 5.

Part 3: Validated Experimental Protocols

The following protocols are designed as self-validating systems . They include mandatory analytical checkpoints to ensure you are dosing a true molecular solution rather than a hidden nano-suspension.

Protocol A: In Situ Sodium Salt Formation (For High-Concentration Dosing)

Causality Check: By using a stoichiometric excess of a base, we force the deprotonation of the carboxylic acid. The back-titration step ensures the final pH is physiologically acceptable without crashing the drug out of solution.

  • Weighing: Weigh 10 mg of 3-Iodo-1H-pyrazole-5-carboxylic acid into a sterile glass vial.

  • Suspension: Add 8 mL of sterile Water for Injection (WFI). The compound will remain suspended.

  • Ionization: Dropwise, add 0.1 M NaOH while stirring vigorously until the suspension clears completely. Do not exceed pH 8.5 to prevent downstream tissue irritation.

  • Equilibration: Once completely dissolved, back-titrate carefully with 0.1 M HCl to a final pH of 7.2 - 7.4. (Note: If precipitation occurs during back-titration, the concentration exceeds the solubility limit of the salt at neutral pH; add more WFI).

  • Volume Adjustment: QS to 10 mL with WFI.

  • Self-Validation (Critical): Filter the solution through a 0.22 µm PVDF syringe filter. Analyze the pre- and post-filtration aliquots via HPLC-UV. If the peak areas match within >98%, the solution is a true molecular dispersion.

Protocol B: HP-β-CD Complexation (For Neutral pH Requirements)

Causality Check: Complexation is a dynamic equilibrium process. Extended mechanical agitation is required to allow the drug molecules to partition effectively into the cyclodextrin cavities.

Workflow Step1 Weigh API & HP-β-CD Step2 Add Aqueous Buffer (pH 7.4) Step1->Step2 Step3 Vortex & Sonicate (30 mins, 25°C) Step2->Step3 Step4 Equilibration (Shake 24h) Step3->Step4 Step5 Centrifuge & Filter (0.22 µm) Step4->Step5 Step6 Quantify (HPLC) & Use Step5->Step6

Caption: Step-by-step workflow for the preparation and validation of HP-β-CD inclusion complexes.

  • Vehicle Preparation: Prepare a 20% (w/v) solution of HP-β-CD in 1X PBS (pH 7.4).

  • Addition: Add an excess amount (e.g., 5 mg/mL) of 3-Iodo-1H-pyrazole-5-carboxylic acid to the HP-β-CD solution.

  • Mechanical Disruption: Vortex for 2 minutes, then sonicate in a water bath at 25°C for 30 minutes to maximize the surface area contact between the solid API and the cyclodextrin.

  • Thermodynamic Equilibration: Place the vial on an orbital shaker at 300 rpm for 24 hours at room temperature to reach thermodynamic equilibrium.

  • Separation: Centrifuge at 10,000 x g for 10 minutes to pellet any undissolved API.

  • Self-Validation (Critical): Filter the supernatant through a 0.22 µm filter. Quantify the exact dissolved concentration using a validated HPLC method against a standard curve prepared in DMSO.

Part 4: Expected Outcomes

Table 2: Expected Solubility Profiles by Vehicle

Vehicle / StrategyMechanism of SolubilizationExpected Solubility RangeSuitability
Pure Water (pH 4.0) Intrinsic aqueous solubility< 0.1 mg/mLNot recommended
100% DMSO Disruption of H-bonds> 50 mg/mLIn vitro stocks only
pH 7.4 Buffer (Na+ Salt) Ionization of carboxylic acid5 - 15 mg/mLIn vivo (PO, IP, IV)
20% HP-β-CD in PBS Hydrophobic cavity inclusion2 - 10 mg/mLIn vivo (IV, sensitive assays)
References
  • Source: National Institutes of Health (NIH)
  • Title: A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs - Brieflands Source: Brieflands URL
  • Source: National Institutes of Health (NIH)
  • Title: SOLUBILITY ENHANCEMENT TECHNIQUES OF POORLY WATER-SOLUBLE DRUGS. - IJCRT.
  • Title: 3-BroMo-1-(3-chloropyridin-2-yl)

Sources

Technical Support Center: Optimizing Catalyst Load for Coupling 3-Iodo-1H-pyrazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. This guide is engineered for drug development professionals and synthetic chemists facing challenges with palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) of highly functionalized, unprotected pyrazoles.

The substrate 3-Iodo-1H-pyrazole-5-carboxylic acid presents a distinct dual-threat to catalytic efficiency: the unprotected pyrazole nitrogen (NH) and the carboxylic acid (-COOH) moiety. Both functional groups can coordinate to the palladium center, leading to severe catalyst poisoning, stalled reactions, and the false assumption that high catalyst loading (>10 mol%) is mandatory. This guide provides the mechanistic causality and self-validating protocols required to drive catalyst loading down to the 1–2 mol% threshold.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why does my Suzuki-Miyaura coupling stall at low catalyst loadings (<5 mol%) with this specific substrate? A: The stalling is rarely due to the oxidative addition step, as the C-I bond is highly reactive[1]. Instead, the failure is caused by catalyst poisoning . Both the pyrazole nitrogen and the carboxylate oxygen act as strong Lewis bases. In the absence of sufficient steric protection on the palladium center, these moieties form stable, multi-dentate, and catalytically inactive Pd(II) complexes. When using unhindered catalysts like Pd(PPh₃)₄, the active Pd(0) is rapidly trapped by the substrate or product. Overcoming this requires switching to bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos or SPhos) whose massive steric profile physically blocks the pyrazole from coordinating to the metal center[1].

Q2: How does base selection impact the rate-determining step and catalyst efficiency? A: Base selection is the most critical variable for unprotected pyrazole carboxylic acids. You must account for three distinct base-consuming events: neutralizing the carboxylic acid (pKa ~4), deprotonating the pyrazole NH (pKa ~14), and forming the active boronate complex for transmetalation. Using a weak or poorly soluble base (like KOAc) leaves transmetalation as the sluggish rate-determining step, giving the catalyst time to degrade via aggregation (palladium black)[2]. By switching to a stronger, highly soluble base like K₂CO₃ or K₃PO₄, you shift the mechanistic pathway. This accelerates transmetalation and outcompetes the degradation pathways, allowing you to significantly reduce the Pd catalyst loading[2]. In related unprotected pyrazole systems, K₃PO₄ has enabled catalyst loadings as low as 0.05 mol%[3].

Q3: Should I use a Pd(0) complex or a Pd(II) precatalyst? A: We strongly advise against traditional Pd(0) sources (e.g., Pd(PPh₃)₄) for this substrate. Instead, utilize Buchwald-type Pd(II) precatalysts (such as XPhos Pd G2 or G3). Traditional Pd(0) catalysts are oxygen-sensitive and often require the boronic acid to reduce oxidized Pd(II) back to Pd(0), which consumes your coupling partner and generates homocoupled impurities. G2/G3 precatalysts undergo rapid, base-mediated activation to generate a highly active, mono-ligated Pd(0) species. This ensures 100% of your low catalyst load enters the catalytic cycle immediately[1].

Part 2: Quantitative Data & Optimization Matrix

The following table summarizes the optimization trajectory for coupling 3-Iodo-1H-pyrazole-5-carboxylic acid, demonstrating how ligand and base selection dictate the required catalyst load.

Catalyst SystemLigandBase (Equiv)Solvent SystemCatalyst LoadingObserved YieldMechanistic Outcome
Pd(PPh₃)₄ PPh₃Na₂CO₃ (2.0)Toluene/H₂O10 mol%< 30%Severe catalyst poisoning via N/O-coordination.
Pd(OAc)₂ dppfKOAc (3.0)DMF5 mol%45%Slow transmetalation; catalyst degrades (Pd black).
SPhos Pd G3 SPhosK₂CO₃ (3.5)THF/H₂O2 mol%> 80%Efficient transmetalation; highly soluble base system.
XPhos Pd G2 XPhosK₃PO₄ (3.5)1,4-Dioxane/H₂O1 mol% > 85% Rapid activation; steric bulk prevents N-coordination.

Part 3: Self-Validating Experimental Protocol

Optimized Suzuki-Miyaura Coupling (1-2 mol% Catalyst Load) This protocol utilizes a biphasic solvent system and a Pd(II) precatalyst to ensure robust coupling without the need for protecting groups.

Reagents:

  • 3-Iodo-1H-pyrazole-5-carboxylic acid (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • XPhos Pd G2 precatalyst (0.01 to 0.02 equiv / 1-2 mol%)

  • K₃PO₄ (3.5 equiv) - Excess is mandatory to account for the acidic protons.

  • 1,4-Dioxane / H₂O (4:1 ratio, 0.2 M concentration)

Step-by-Step Methodology:

  • Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add 3-Iodo-1H-pyrazole-5-carboxylic acid, the arylboronic acid, and K₃PO₄.

  • Solvent Addition & Degassing: Add the 1,4-Dioxane and H₂O. Sparge the heterogeneous mixture with dry Nitrogen or Argon for exactly 15 minutes.

    • Self-Validation Checkpoint 1: The cessation of dissolved oxygen bubbles and a stable solvent volume confirm adequate degassing. Oxygen is fatal to the active Pd(0) species.

  • Catalyst Introduction: Briefly open the vial under a positive stream of inert gas and add the XPhos Pd G2 precatalyst. Seal the vial tightly.

  • Activation & Heating: Heat the reaction mixture to 80°C with vigorous stirring (800+ RPM to ensure biphasic mixing).

    • Self-Validation Checkpoint 2: Within 5–10 minutes of heating, the suspension should transition from a pale yellow to a deep red/brown homogeneous-looking mixture. This color shift is the visual confirmation that the Pd(II) precatalyst has successfully activated into the active Pd(0) species.

  • Monitoring: Stir at 80°C for 2–4 hours. Monitor via LC-MS.

    • Self-Validation Checkpoint 3: A successful low-load reaction will show <1% of the starting iodo-pyrazole mass, with no significant presence of the des-iodinated pyrazole or homocoupled boronic acid dimer. If the dimer is present but starting material remains, the base is insufficient.

  • Workup: Cool to room temperature. Acidify the aqueous layer carefully with 1M HCl to pH ~3 (to protonate the carboxylic acid product) and extract with Ethyl Acetate (3x). Dry the combined organics over Na₂SO₄, filter, and concentrate.

Part 4: Visualizing the Optimization Workflow

The following logic diagram maps the troubleshooting pathways for optimizing catalyst loads in unprotected pyrazole systems.

OptimizationWorkflow Start Substrate: 3-Iodo-1H-pyrazole-5-carboxylic acid Precat Select Precatalyst: XPhos Pd G2 (1-2 mol%) Start->Precat Base Optimize Base: K3PO4 (3.5 equiv) Precat->Base React Run Reaction: Biphasic Solvent (Dioxane/H2O) Base->React Check Self-Validation: Is conversion > 95%? React->Check Fail Issue: Catalyst Poisoning (N/O Coordination) Check->Fail No Success Success: High Yield at Low Catalyst Load Check->Success Yes Fix Action: Increase Base or Ligand Steric Bulk Fail->Fix Troubleshoot Fix->React Retry

Workflow for optimizing Pd-catalyzed coupling of unprotected pyrazole carboxylic acids.

References

  • Kinetic and Mechanistic Investigations to Enable a Key Suzuki Coupling for Sotorasib Manufacture─What a Difference a Base Makes. Researcher.life / Org. Process Res. Dev. Available at:[Link]

  • Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. MDPI. Available at: [Link]

Sources

Technical Support Center: Resolving Regioisomers of 3-Iodo-Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide drug development professionals and synthetic chemists through one of the most notorious bottlenecks in heterocyclic chemistry: resolving the regioisomers of 3-iodo-pyrazole derivatives.

When you alkylate or protect a 3-iodopyrazole, you are almost guaranteed to generate a mixture of 1,3- and 1,5-isomers. This guide is designed to move you past trial-and-error. Here, we will dissect the causality behind their formation, establish self-validating analytical protocols to definitively identify them, and provide robust methodologies to separate them.

The Regioselectivity Crisis: Mechanistic Overview

Why do 3-iodo and 5-iodo isomers form during synthesis? Because 3-iodopyrazole exists as a rapidly interconverting tautomeric mixture in solution, deprotonation yields an ambident pyrazolate anion. Subsequent electrophilic attack (e.g., N-alkylation) can occur at either the N1 or N2 position.

The Causality of Isomer Distribution: The product ratio is strictly governed by the steric bulk of the electrophile and the thermodynamic stability of the resulting isomer. The iodine atom has a massive van der Waals radius (approx. 1.98 Å). Forcing an alkyl group adjacent to the iodine (yielding the 1,5-isomer) induces severe steric strain. Consequently, utilizing bulky electrophiles or protecting groups (like SEM-Cl, THP, or Trityl) thermodynamically and kinetically drives the reaction toward the sterically favored 1,3-isomer.

G A 3-Iodopyrazole (Tautomeric Mixture) B Pyrazolate Anion (Ambident Nucleophile) A->B Base (-H+) C 1-Alkyl-3-iodo-1H-pyrazole (Sterically Favored) B->C Alkyl Halide (Attack at N1) D 1-Alkyl-5-iodo-1H-pyrazole (Sterically Hindered) B->D Alkyl Halide (Attack at N2)

Reaction pathway illustrating the formation of 3-iodo and 5-iodo pyrazole regioisomers.

Diagnostic FAQs: NMR & Analytical Differentiation

Q: My LC-MS shows a single mass but two distinct peaks. How can I definitively identify which peak is the 1,3-iodo isomer and which is the 1,5-iodo isomer?

A: Mass spectrometry cannot differentiate these regioisomers because their fragmentation patterns are nearly identical. The gold standard for unambiguous structural assignment is 2D Nuclear Magnetic Resonance (NMR) spectroscopy, specifically NOESY (Nuclear Overhauser Effect Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) .

The Causality of NMR Differentiation: NOESY measures spatial proximity (typically < 5 Å) rather than through-bond coupling. In the 1,3-isomer, the N-alkyl protons are spatially adjacent to the C5-proton of the pyrazole ring, resulting in a strong NOE cross-peak. In the 1,5-isomer, the C5 position is occupied by the massive iodine atom, meaning the N-alkyl protons have no adjacent ring proton to couple with . This creates a binary, self-validating diagnostic test.

Table 1: Diagnostic NMR Data for Regioisomer Differentiation
Analytical Feature1-Alkyl-3-iodo-1H-pyrazole (Target)1-Alkyl-5-iodo-1H-pyrazole (Byproduct)
Steric Environment Iodine is distant from N-alkyl groupIodine is adjacent to N-alkyl group
¹H NMR (C5-H) Present (~7.3 - 7.6 ppm), doubletAbsent (C5 is substituted with Iodine)
¹H NMR (C3-H) Absent (C3 is substituted with Iodine)Present (~7.4 - 7.7 ppm), doublet
¹H NMR (C4-H) Present (~6.3 - 6.5 ppm), doubletPresent (~6.4 - 6.6 ppm), doublet
NOESY Correlation Strong NOE between N-CH₂ and C5-HNo NOE to C5; Weak NOE to C4-H
HMBC Correlation N-CH₂ couples to C5 (³J_CH)N-CH₂ couples to C5-I (²J_CH)

Troubleshooting Guide: Separation Techniques

Q: The regioisomers co-elute on standard silica gel using Hexane/Ethyl Acetate. What is the next step?

A: Pyrazole regioisomers often possess nearly identical dipole moments, making normal-phase separation challenging with standard aliphatic solvents . If TLC shows a "figure-eight" or co-eluting spot, implement the following:

  • Switch the Solvent System: Move from aliphatic/ester systems (Hexane/EtOAc) to aromatic/ether systems (Toluene/Acetone or Toluene/EtOAc). Toluene engages in π-π stacking with the pyrazole ring. The bulky iodine atom at the 5-position shields the ring differently than at the 3-position, which differentially retards the isomers on the silica surface and resolves the Rf values .

  • Reverse-Phase HPLC (C18): If normal phase fails, the lipophilicity difference caused by the spatial arrangement of the iodine atom is usually sufficient for baseline resolution on a C18 column using a Water/Acetonitrile gradient (with 0.1% TFA or Formic Acid).

Step-by-Step Methodologies

Protocol A: Self-Validating NMR Workflow for Isomer Identification

This protocol ensures absolute confidence in your structural assignment before proceeding to downstream cross-coupling reactions.

  • Sample Preparation: Dissolve ~10 mg of the purified isomer in 0.6 mL of CDCl₃ or DMSO-d₆. Ensure the solvent is anhydrous to prevent exchangeable proton broadening.

  • Acquire ¹H NMR: Run a standard 1D proton scan. Identify the N-alkyl protons (e.g., N-CH₂ singlet or multiplet around 4.0 - 4.5 ppm) and the pyrazole ring protons (two doublets with J ≈ 2.0 Hz in the 6.0 - 8.0 ppm range).

  • Acquire 2D NOESY: Set the mixing time (d8) to 300-500 ms, which is optimal for small molecules (~300 Da).

  • Data Interpretation (The Validation Step):

    • Locate the diagonal peak for the N-alkyl protons.

    • Scan horizontally/vertically for cross-peaks in the aromatic region.

    • Result: If a strong cross-peak aligns with the downfield pyrazole proton (C5-H), you possess the 1,3-isomer . If no strong cross-peak is observed, you possess the 1,5-isomer .

Protocol B: Preparative Flash Chromatography Separation

Optimized for difficult-to-separate 3-iodo/5-iodo mixtures.

  • Dry Loading: Dissolve the crude regioisomer mixture in a minimal amount of Dichloromethane (DCM). Add silica gel (approx. 3x the mass of the crude) and evaporate to a free-flowing powder. Causality: Dry loading eliminates the solvent front effect, which is critical when ΔRf is < 0.1 .

  • Column Equilibration: Pack a high-resolution silica column (e.g., spherical silica, 15-20 µm) and equilibrate with 100% Toluene.

  • Gradient Elution:

    • 0-5 Column Volumes (CV): 100% Toluene.

    • 5-15 CV: Gradient from 0% to 10% Ethyl Acetate in Toluene.

    • Note: The 1,5-isomer typically elutes first. The steric shielding of the polar nitrogen by the adjacent iodine atom reduces its ability to hydrogen-bond with the silanol groups on the stationary phase.

  • Fraction Analysis: Spot fractions on TLC and visualize under UV (254 nm). Pool pure fractions and verify via Protocol A.

Resolution Workflow

Workflow Start Crude Reaction Mixture (1,3- & 1,5-Isomers) TLC TLC Screening (Toluene/EtOAc or Hexane/EtOAc) Start->TLC Flash Flash Chromatography (Normal Phase or C18) TLC->Flash Optimize Rf diff > 0.15 NMR 1H NMR & 2D NOESY (Isomer Identification) Flash->NMR Isolate Fractions Pure13 Pure 1-Alkyl-3-iodo-1H-pyrazole NMR->Pure13 NOE: N-CH2 to C5-H Pure15 Pure 1-Alkyl-5-iodo-1H-pyrazole NMR->Pure15 NOE: N-CH2 to C4-H (Weak)

Step-by-step analytical and preparative workflow for resolving pyrazole regioisomers.

References

  • Title: Preparation, separation and characterisation of two regioisomers of a N-hydroxyalkylpyridylpyrazole ligand Source: ResearchGate URL: [Link]

  • Title: Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives Source: PubMed Central (PMC) URL:[Link]

minimizing deiodination side reactions in pyrazole synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most persistent bottlenecks in medicinal chemistry and heterocyclic synthesis: the unwanted loss of iodine (hydrodeiodination) during the functionalization of iodopyrazoles.

This guide bypasses generic advice, focusing instead on the mechanistic causality of deiodination and providing field-proven, self-validating strategies to ensure your cross-coupling reactions favor carbon-carbon or carbon-heteroatom bond formation.

Diagnostic Overview: The Mechanistic Divergence

To solve hydrodeiodination, we must first visualize where the reaction deviates from the desired catalytic cycle. The diagram below maps the critical junction at the Palladium(II) intermediate.

G Pd0 Pd(0) Catalyst OxAdd Oxidative Addition [Pd(II)-I(Pyrazole)] Pd0->OxAdd + Iodopyrazole TransMet Transmetalation (Desired Pathway) OxAdd->TransMet + Boronic Acid/Base BetaHyd β-Hydride Elimination (Hydride Donor Coordination) OxAdd->BetaHyd + Protic Solvent / Alkoxide RedElim Reductive Elimination (Cross-Coupled Product) TransMet->RedElim Accelerated by Bulky Ligands RedElim->Pd0 Product Release Deiod Reductive Cleavage (Hydrodeiodination) BetaHyd->Deiod Hydride Transfer Deiod->Pd0 Des-iodo Pyrazole Release

Pd-catalyzed cross-coupling vs. hydrodeiodination off-cycle pathway.

Troubleshooting FAQs: Mechanistic Causality

Q1: Why is my 4-iodopyrazole converting to a des-iodo pyrazole during Suzuki or Buchwald-Hartwig coupling? A1: You are observing reductive hydrodeiodination[1]. After the initial oxidative addition of the Pd(0) catalyst into the highly reactive C–I bond of the pyrazole, the resulting Pd(II) intermediate is highly susceptible to off-cycle reactions. If your reaction mixture contains hydride donors—such as protic solvents (e.g., isopropanol, ethanol) or alkoxide bases—these species coordinate to the Pd(II) center and undergo β-hydride elimination[2]. This transfers a hydride to the palladium, which subsequently reductively eliminates to yield the deiodinated pyrazole and regenerates the Pd(0) catalyst.

Q2: How do I select the right ligand to outcompete hydrodehalogenation? A2: The key is to accelerate the desired transmetalation and reductive elimination steps so they outpace the off-cycle hydride transfer. The choice of catalyst and ligand is crucial for achieving high yields and minimizing these side reactions[3]. Bulky, electron-rich phosphine ligands like XPhos and SPhos sterically compress the palladium center, forcing the reacting partners closer together and drastically lowering the activation energy for reductive elimination[3]. For highly challenging aminations, using sterically demanding JosiPhos variants like CyPF-tBu has been shown to afford high conversion without significant accompanying hydrodehalogenation[4].

Q3: What role do the base and solvent play in driving this side reaction? A3: Bases and solvents are frequently the "non-innocent" sources of the hydride required for deiodination. Strong alkoxide bases (like NaOtBu) and secondary alcohols (like isopropanol) act as potent reducing agents in transfer hydrodehalogenation[2]. To minimize this, switch to weaker, non-nucleophilic inorganic bases such as K₃PO₄ or K₂CO₃[2]. Furthermore, utilize strictly aprotic solvent systems (e.g., Toluene, 1,4-Dioxane) with precisely controlled water equivalents, avoiding primary or secondary alcohols entirely.

Q4: Can the pyrazole N-H group or solid supports contribute to deiodination? A4: Yes. Unprotected pyrazole N-H groups can coordinate to the metal center, altering the electronics and sometimes facilitating protodeiodination depending on the basicity of the environment. Additionally, if you are using heterogeneous catalysis, be aware that supports like high-surface ceria (CeO₂) can play a non-innocent role by dissociatively adsorbing hydroxyl groups, creating electron-rich intermediates that facilitate turnover-limiting reductive elimination of hydrogen halides[5]. Always consider protecting the pyrazole N-H (e.g., with THP or SEM) if deiodination persists.

Quantitative Diagnostics: Reaction Parameter Impact on Deiodination

The following table synthesizes the causal relationship between reaction parameters and the prevalence of hydrodeiodination, allowing you to benchmark your current conditions against optimized standards.

Ligand SystemBaseSolvent SystemHydrodeiodination RiskCross-Coupling YieldMechanistic Causality
Pd(PPh₃)₄NaOtBuEtOH / H₂OCritical (>40%) Low (<30%)EtOH and alkoxide base act as potent hydride donors via β-hydride elimination.
PdCl₂(dppf)K₂CO₃1,4-Dioxane / H₂OModerate (15-20%)Moderate (60%)Bidentate coordination limits some side reactions, but lacks sufficient steric bulk to force rapid reductive elimination.
XPhos Pd G2K₃PO₄Toluene / H₂OMinimal (<5%) High (>90%)Extreme steric bulk of XPhos accelerates reductive elimination; K₃PO₄ eliminates alkoxide hydride sources.
CyPF-tBu / PdNaOtBuTolueneMinimal (<5%) High (85%)Highly congested JosiPhos variant forces rapid C-N/C-C bond formation, outcompeting dehalogenation even with strong bases.

Validated Standard Operating Procedure (SOP)

Chemoselective Suzuki-Miyaura Coupling of 4-Iodopyrazole

This protocol is engineered as a self-validating system. By controlling the availability of hydride sources and maximizing the rate of reductive elimination, it actively suppresses hydrodeiodination.

Materials:

  • 4-Iodopyrazole derivative (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • XPhos Pd G2 precatalyst (2-5 mol%)[3]

  • K₃PO₄ (anhydrous, 2.0 equiv)[2]

  • 1,4-Dioxane/H₂O (4:1 ratio, strictly degassed)[3]

Step-by-Step Methodology:

  • System Purging: To an oven-dried Schlenk tube, add the 4-iodopyrazole, arylboronic acid, K₃PO₄, and XPhos Pd G2 precatalyst. Seal the tube and subject it to three cycles of vacuum evacuation and argon backfilling.

  • Solvent Degassing: In a separate flask, prepare the 1,4-Dioxane/H₂O (4:1) mixture. Sparge the solvent with argon for at least 30 minutes.

    • Causality: Dissolved oxygen oxidizes phosphine ligands, generating unligated Pd(II) species that promote homocoupling and dehalogenation.

  • Reagent Solvation: Introduce the degassed solvent mixture (0.2 M relative to the pyrazole) into the Schlenk tube via a gas-tight syringe under a positive pressure of argon.

  • Thermal Activation: Heat the reaction mixture to 80-90 °C using a pre-heated oil bath or heating block for 4-6 hours[3].

    • Causality: XPhos Pd G2 rapidly activates at this temperature to form the active monoligated Pd(0) species, which undergoes rapid oxidative addition before off-cycle degradation can occur.

  • Self-Validation & Reaction Monitoring: Monitor the reaction via LC-MS. To validate the suppression of the side reaction, specifically extract the ion chromatogram for the mass of the des-iodo pyrazole (Target Mass - 126 Da + 1 Da) . A peak area of <5% relative to the product confirms the mechanistic integrity of the protocol.

  • Quench and Workup: Upon complete consumption of the starting material, cool to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography on silica gel to isolate the target cross-coupled pyrazole.

References

  • Title: Transfer Hydrodehalogenation of Aryl Halides Mediated by[Pd(IPr*)(cinnamyl)Cl] Source: ACS Medicinal Chemistry Letters URL: [Link]

  • Title: Synthesis of tetra-substituted 5-trifluoromethylpyrazoles via sequential halogenation/palladium-catalyzed C–C and C–N cross-coupling Source: RSC Publishing URL: [Link]

  • Title: Non-Innocent Role of the Ceria Support in Pd-Catalyzed Halophenol Hydrodehalogenation Source: OSTI.GOV URL: [Link]

Sources

Technical Support Center: 3-Iodo-1H-pyrazole-5-carboxylic Acid Recrystallization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for synthetic chemists and drug development professionals handling the isolation and purification of 3-Iodo-1H-pyrazole-5-carboxylic acid .

The presence of the massive, polarizable iodine atom at the C-3 position introduces unique physicochemical challenges. It creates a stark structural dichotomy: a highly lipophilic halogen domain competing against the fiercely hydrophilic hydrogen-bonding network of the pyrazole NH and the C-5 carboxylic acid. This guide addresses the thermodynamic and kinetic hurdles of crystallizing this intermediate, providing self-validating protocols to ensure high-purity recovery.

Part 1: Troubleshooting & FAQs

Q: Why does my 3-Iodo-1H-pyrazole-5-carboxylic acid "oil out" instead of forming crystals during cooling? A: You are observing Liquid-Liquid Phase Separation (LLPS). This occurs when the compound precipitates at a temperature above its melting point within that specific solvent mixture. Because the C-3 iodine atom significantly increases the compound's lipophilicity, it disrupts the standard hydrogen-bonding lattice of the pyrazole-carboxylic acid. When using highly aqueous systems (like >50% water in ethanol), the steep solubility curve causes the compound to crash out as a heavy, trapped oil rather than a nucleated crystal. Fix: Switch to a solvent with a shallower solubility curve, such as Isopropanol (IPA). If you must use aqueous ethanol, decrease the water content, slow the cooling rate to 0.1 °C/min, and introduce seed crystals exactly at the cloud point.

Q: What is the most effective solvent system for achieving >99% purity? A: Isopropanol (IPA) is the gold standard for halogenated pyrazole-5-carboxylic acids. Research on structurally similar halogenated analogs (e.g., 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid) demonstrates that recrystallization from IPA yields purities exceeding 99.5% [2]. The secondary alcohol provides the perfect thermodynamic balance: it is polar enough to dissolve the carboxylic acid at reflux (82 °C) but lipophilic enough to accommodate the heavy iodine atom, preventing premature precipitation. Alternatively, a 40% v/v aqueous ethanol system can be used to balance solubility and precipitation kinetics, though it may trap polar impurities and require multiple cycles to match IPA's purity [1].

Q: How do I prevent thermal decarboxylation during hot filtration? A: Pyrazole-5-carboxylic acids are uniquely susceptible to thermal decarboxylation. The electron-withdrawing nature of the pyrazole ring lowers the activation energy for the loss of CO₂, converting your product into 3-iodo-1H-pyrazole [3]. This degradation accelerates when heated for prolonged periods (>1 hour) at temperatures exceeding 90 °C. Fix: Limit heating times to <30 minutes during dissolution. Rely on solvents with boiling points below 90 °C (like IPA, b.p. 82 °C). Always pre-warm your filtration funnel to prevent premature crystallization in the stem, which eliminates the need to repeatedly boil the filtrate to redissolve crashed product.

Q: Can I use Ethyl Acetate/Heptane for this recrystallization? A: It is generally not recommended for the free carboxylic acid. While EtOAc/Heptane is excellent for pyrazole esters [4], the free acid's strong intermolecular hydrogen bonding (forming dimers) often causes it to precipitate as an amorphous powder rather than a defined crystal lattice in non-polar antisolvents.

Part 2: Quantitative Solvent Data Summary

The following table synthesizes expected outcomes based on solvent dielectric properties and empirical data from halogenated pyrazole-carboxylic acid derivatives.

Solvent SystemTypical Recovery YieldExpected PurityMechanistic AdvantageKnown Drawbacks / Troubleshooting
Isopropanol (100%) 82 - 88%>99.5%Optimal dielectric constant accommodates both the lipophilic iodine and polar COOH, preventing LLPS.Requires larger solvent volumes (approx. 15-20 vol) to achieve full dissolution at reflux.
Aqueous Ethanol (40% v/v) 90 - 95%98.0 - 99.3%High thermodynamic recovery due to the compound's near-zero solubility in cold water.Highly prone to oiling out if cooled too rapidly; tends to co-precipitate polar impurities.
EtOAc / Heptane (1:2) 70 - 75%~95.0%Effectively purges highly lipophilic impurities (e.g., unreacted iodinating agents).Pyrazole NH and COOH cause rapid, amorphous precipitation rather than distinct crystal growth.

Part 3: Recrystallization Workflow & Decision Matrix

RecrystallizationWorkflow Start Crude 3-Iodo-1H-pyrazole- 5-carboxylic acid Assess Assess Impurity Profile (HPLC/TLC) Start->Assess Decision1 Contains highly polar byproducts? Assess->Decision1 PathA Isopropanol (IPA) Recrystallization Decision1->PathA No (Standard Protocol) PathB Aqueous Ethanol (40% v/v) System Decision1->PathB Yes (High Polarity) Oiling Issue: Oiling Out (LLPS observed) PathA->Oiling If cooled too fast Success Pure Crystalline Product (>99.5% Purity) PathA->Success Optimal cooling PathB->Oiling If water % too high PathB->Success Optimal cooling Fix1 Reduce cooling rate & Add seed crystals Oiling->Fix1 In IPA Fix2 Adjust solvent ratio (Increase EtOH) Oiling->Fix2 In Aq. EtOH Fix1->Success Fix2->Success

Decision workflow for selecting recrystallization solvents and troubleshooting phase separation.

Part 4: Self-Validating Experimental Protocols

Protocol A: High-Purity Isopropanol Recrystallization (Recommended)

This protocol leverages the moderate polarity of IPA to ensure a slow, highly ordered crystal lattice formation, effectively rejecting structurally similar impurities.

Step-by-Step Methodology:

  • Suspension: Place 10.0 g of crude 3-Iodo-1H-pyrazole-5-carboxylic acid in a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Solvent Addition: Add 100 mL of anhydrous Isopropanol (IPA).

  • Dissolution & Causality: Heat the mixture to a gentle reflux (82 °C) using an oil bath. Mechanistic note: Do not exceed 85 °C bath temperature to prevent thermal decarboxylation. If the solid does not completely dissolve after 15 minutes at reflux, add additional IPA in 10 mL increments (up to 150 mL total) until a clear solution is achieved.

  • Hot Filtration: Rapidly filter the hot solution through a pre-warmed Büchner funnel (pre-warmed with boiling IPA) to remove insoluble particulates.

  • Self-Validation Check: Before cooling the entire batch, extract a 1 mL aliquot of the hot filtrate into a glass test tube. Cool it rapidly under cold tap water.

    • Validation Pass: Distinct, needle-like crystals form within 2 minutes. Proceed to Step 6.

    • Validation Fail: An oil forms at the bottom of the tube. Correction: Your concentration is too high. Add 10-20 mL of additional IPA to the main batch, reflux to mix, and repeat the check.

  • Controlled Crystallization: Allow the main flask to cool ambiently to room temperature over 2 hours. Do not disturb the flask. Once at room temperature, transfer to an ice bath (0-5 °C) for 1 hour to maximize thermodynamic recovery.

  • Isolation: Filter the resulting crystals under vacuum. Wash the filter cake with 15 mL of ice-cold IPA, followed by 15 mL of cold heptane to rapidly displace the alcohol and aid drying.

  • Drying: Dry the crystals in a vacuum oven at 45 °C for 12 hours.

Protocol B: High-Yield Aqueous Ethanol Recrystallization

Use this protocol if the crude material contains highly polar inorganic salts (e.g., residual sodium iodide or lithium hydroxide from saponification) that must be purged into the aqueous phase.

Step-by-Step Methodology:

  • Dissolution: Suspend 10.0 g of crude product in 60 mL of absolute ethanol in a 250 mL flask. Heat to 70 °C until fully dissolved.

  • Antisolvent Addition: While maintaining the temperature at 70 °C, add deionized water dropwise via an addition funnel.

  • Cloud Point Identification: Continue adding water until the solution becomes faintly turbid (the "cloud point"), which typically occurs around a 40% v/v water ratio [1]. Immediately add 2-3 mL of ethanol to clear the solution.

  • Self-Validation Check: Turn off the stirring. If the solution remains clear for 5 minutes at 70 °C, the solvent ratio is perfectly balanced. If it clouds up immediately without cooling, you have added too much water; add 5 mL of ethanol to rescue the system.

  • Seeding & Cooling: Allow the flask to cool at a rate of ~0.5 °C/min. When the internal temperature reaches 55 °C, add 10 mg of pure 3-Iodo-1H-pyrazole-5-carboxylic acid seed crystals.

  • Isolation: Once the mixture reaches room temperature, cool to 0 °C for 2 hours. Filter the thick slurry, wash with 20 mL of ice-cold 50% aqueous ethanol, and dry under high vacuum at 45 °C.

References

  • Smolecule. 1-Methyl-3,4-diphenyl-1H-pyrazole-5-carboxylic acid.
  • QuickCompany. Synthesis Of 3 Bromo 1 (3 Chloro 2 Pyridinyl) 1 H Pyrazole 5 Carboxylic Acid.
  • Benchchem. Application Notes and Protocols for the Synthesis of 1H-Pyrazole-5-carboxamide Derivatives.
  • ACS Omega. Efficient Access to Functionalized N-Difluoromethylpyrazoles.

Validation & Comparative

HPLC method development for 3-Iodo-1H-pyrazole-5-carboxylic acid purity

Author: BenchChem Technical Support Team. Date: March 2026

HPLC Method Development for 3-Iodo-1H-pyrazole-5-carboxylic Acid Purity: A Comparative Guide

Introduction

3-Iodo-1H-pyrazole-5-carboxylic acid is a highly functionalized heterocyclic building block critical to modern drug discovery. However, its physicochemical profile—a highly polar, acidic moiety combined with a polarizable halogen and an electron-rich aromatic ring—creates a perfect storm for chromatographic challenges. Developing a robust purity assay requires moving beyond default methodologies. This guide objectively compares the performance of standard C18 columns against advanced Phenyl-Hexyl chemistries, providing a self-validating protocol grounded in mechanistic chromatography.

Mechanistic Rationale: The Limits of C18

Traditional C18 stationary phases rely almost exclusively on dispersive hydrophobic interactions[1]. When analyzing highly polar, acidic compounds like 3-Iodo-1H-pyrazole-5-carboxylic acid, C18 columns often fail on two critical fronts:

  • Poor Retention: At neutral pH, the carboxylic acid (pKa ~3.5) ionizes, causing the highly polar molecule to elute near the void volume (

    
    )[2].
    
  • Lack of Steric Selectivity: Resolving critical impurities—such as the des-iodo starting material or the 4-iodo regioisomer—is notoriously difficult on C18 phases because their hydrophobic footprints are nearly identical[1].

The Phenyl-Hexyl Advantage: Causality in Column Selection

To achieve baseline resolution of positional isomers, the separation mechanism must exploit the electronic differences of the analytes. A Phenyl-Hexyl stationary phase introduces orthogonal retention mechanisms that outperform C18:

  • 
     Interactions:  The phenyl ring of the stationary phase acts as a Lewis base, engaging in 
    
    
    
    electron sharing with the pyrazole ring of the analyte[3].
  • Dipole-Induced Dipole Interactions: Iodine is a large, highly polarizable atom. It interacts strongly with the phenyl phase, allowing the column to easily distinguish between 3-iodo and 4-iodo positional isomers based on their distinct dipole moments[1].

  • Hydrophobic Foundation: The 6-carbon (hexyl) spacer provides essential hydrophobic retention and conformational flexibility, allowing the phenyl ring to align optimally with the analyte[3]. Coupling this chemistry with superficially porous particles (core-shell technology) further enhances mass transfer and peak efficiency[4].

Mobile Phase Optimization: Controlling Ionization

A self-validating method requires strict control over the analyte's ionization state. If the mobile phase pH is near the pKa of the carboxylic acid, the analyte will exist in a state of partial ionization, leading to split peaks and severe tailing[5].

  • Acidic Suppression: By utilizing 0.1% Trifluoroacetic acid (TFA) in the mobile phase, the pH is driven down to ~2.0. This is more than 1.5 units below the pKa of the carboxylic acid, ensuring it remains fully protonated and neutral to maximize retention[5].

  • Silanol Masking: TFA also acts as an ion-pairing agent, masking residual silanols on the silica surface to prevent secondary interactions with the basic pyrazole nitrogen, thereby ensuring sharp, symmetrical peaks[6].

Comparative Performance Data

The following table summarizes the objective performance of a standard fully porous C18 column versus a superficially porous Phenyl-Hexyl column under identical acidic mobile phase conditions.

Chromatographic ParameterStandard C18 Column (5 µm)Phenyl-Hexyl Column (2.7 µm Core-Shell)
Primary Retention Mechanism Dispersive (Hydrophobic)Hydrophobic +

+ Dipole
Retention Time (Main Peak) 3.2 min (Poor retention)8.5 min (Optimal retention)
Peak Asymmetry (

)
1.8 (Significant tailing)1.1 (Highly symmetrical)
Resolution (

) (3-Iodo vs 4-Iodo)
0.8 (Co-elution)2.6 (Baseline resolution)
Des-iodo Impurity Retention 1.5 min (Elutes near void)4.2 min (Well retained)

Self-Validating Experimental Protocol

Step 1: Mobile Phase Preparation

  • Mobile Phase A (0.1% TFA in Water): Add 1.0 mL of HPLC-grade Trifluoroacetic Acid to 1000 mL of Milli-Q water. Mix thoroughly and degas[6].

  • Mobile Phase B (0.1% TFA in Acetonitrile): Add 1.0 mL of TFA to 1000 mL of HPLC-grade Acetonitrile[6].

Step 2: Chromatographic Conditions

  • Column: Superficially porous Phenyl-Hexyl, 150 x 4.6 mm, 2.7 µm[4].

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C (Elevating temperature lowers mobile phase viscosity, reducing backpressure and improving mass transfer kinetics).

  • Detection: UV at 254 nm (The conjugated

    
    -system of the pyrazole ring and the auxochromic effect of iodine provide strong absorbance).
    
  • Injection Volume: 5 µL.

  • Gradient Program:

    • 0–2 min: 5% B (Isocratic hold to retain polar impurities)

    • 2–12 min: 5%

      
       60% B (Linear gradient for primary separation)
      
    • 12–15 min: 60%

      
       95% B (Column wash)
      
    • 15–20 min: 5% B (Re-equilibration)

Step 3: System Suitability & Self-Validation Before analyzing unknown samples, the system must prove its resolving power. Inject a Spiked Impurity Solution containing 3-Iodo-1H-pyrazole-5-carboxylic acid (1 mg/mL) spiked with 0.1% w/w of its 4-iodo regioisomer.

  • Acceptance Criteria: Resolution (

    
    ) between the 3-iodo and 4-iodo isomers must be 
    
    
    
    1.5. Tailing factor (
    
    
    ) for the main peak must be
    
    
    1.5. Relative Standard Deviation (RSD) of the main peak area over 5 replicate injections must be
    
    
    2.0%[6].

Method Development Workflow

G A Analyte Profiling (Polar, Acidic, Halogenated) B Stationary Phase Selection (Phenyl-Hexyl > C18) A->B Identify π-π & dipole needs C Mobile Phase Optimization (0.1% TFA, pH ~2.0) B->C Suppress -COOH ionization D Gradient & Temp Tuning (5-60% ACN, 35°C) C->D Optimize critical pair resolution E Method Validation (Purity & Resolution) D->E Finalize robust protocol

Workflow for HPLC method development of halogenated pyrazole derivatives.

References[6] Application Note: Analytical HPLC Method for the Quantification of Methyl 3-amino-1H-pyrazole-4-carboxylate. Benchchem. 7]">https://www.benchchem.com[7] Developing HPLC Methods. MilliporeSigma. 2]">https://www.sigmaaldrich.com[2] Analysis of Polar Compounds Using 100% Aqueous Mobile Phases with Agilent ZORBAX Eclipse Plus Phenyl-Hexyl. Agilent Technologies. 4]">https://www.agilent.com[4] Comparison of Phenyl- and C18 Bonded Phases with Peptide Mixtures. HALO Columns. 1]">https://halocolumns.com[1] Beyond the Usual Suspect: Phenyl-Hexyl vs. C18 Columns in Chromatography. Oreate AI. 3]">https://oreateai.com[3] Phenyl Stationary Phases for HPLC. Element Lab Solutions. 5]">https://www.elementlabsolutions.com[5] An Effective Approach to HPLC Method Development. Onyx Scientific. https://onyxipca.com

Sources

crystal structure analysis of 3-Iodo-1H-pyrazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Crystal Structure Analysis of 3-Iodo-1H-pyrazole-5-carboxylic acid: A Comparative Guide to Halogenated Pyrazole Scaffolds

Introduction: The Structural Significance of the Scaffold

In the realm of structure-based drug design and crystal engineering, the pyrazole-5-carboxylic acid scaffold is highly valued for its rigid planarity and dense hydrogen-bonding capacity. Specifically, 3-Iodo-1H-pyrazole-5-carboxylic acid (also existing as its tautomer, 5-iodo-1H-pyrazole-3-carboxylic acid; CAS: 1797419-09-0)[1] represents a unique structural node. By introducing an iodine atom at the 3-position, researchers introduce a highly polarizable electron cloud and a distinct positive electrostatic potential region (the σ-hole).

This guide objectively compares the crystallographic behavior of 3-Iodo-1H-pyrazole-5-carboxylic acid against its lighter halogenated and unsubstituted analogs. We will explore how the competition between classical hydrogen bonding and iodine-driven halogen bonding dictates supramolecular architecture, and provide a self-validating protocol for isolating these structural motifs.

Mechanistic Insights: Hydrogen vs. Halogen Bonding

The unsubstituted 1H-pyrazole-5-carboxylic acid[2] typically crystallizes by forming robust hydrogen-bonded dimers via the carboxylic acid groups (


 motif) and extended catemeric chains via the pyrazole NH···N interactions.

However, halogenation fundamentally alters this landscape. Recent crystallographic completions of the 4-halogenated-1H-pyrazole series demonstrate that while bromo- and chloro- analogs often form isostructural trimeric H-bonding motifs, the introduction of iodine forces the molecule into non-isostructural catemers[3]. In 3-Iodo-1H-pyrazole-5-carboxylic acid, the large van der Waals radius of iodine (approx. 1.98 Å) creates steric bulk that disrupts standard trimerization. More importantly, the iodine atom acts as a strong halogen-bond donor. The resulting C–I···O (carbonyl) or C–I···N (pyrazole) interactions actively compete with hydrogen bonds, often cross-linking 1D chains into complex 2D sheets[3][4].

Supramolecular_Logic Molecule 3-Iodo-1H-pyrazole- 5-carboxylic acid H_Bond_COOH Carboxylic Acid (Dimerization) Molecule->H_Bond_COOH Primary Motif H_Bond_PZ Pyrazole NH···N (Catemerization) Molecule->H_Bond_PZ Secondary Motif Halogen_Bond C-I···O / C-I···N (Halogen Bonding) Molecule->Halogen_Bond Competing Motif Sheet 2D Sheet Architecture H_Bond_COOH->Sheet Chain 1D Polymeric Chain H_Bond_PZ->Chain Halogen_Bond->Sheet Cross-linking Halogen_Bond->Chain Steric Disruption

Competitive supramolecular assembly logic between hydrogen and halogen bonding networks.

Comparative Crystallographic Data Summary

To understand the product's performance as a structural building block, we must compare its packing metrics against alternative scaffolds. The table below synthesizes the expected crystallographic shifts when transitioning from an unsubstituted or bromo-substituted pyrazole to the iodo-derivative[2][3][4].

Compound ScaffoldPrimary MotifSecondary MotifDominant Intermolecular ForcesSteric Disruption Level
1H-pyrazole-5-carboxylic acid Carboxylic DimerPyrazole CatemerStrong O-H···O, N-H···NLow
3-Bromo-1H-pyrazole-5-carboxylic acid Trimeric / DimerHydrate BridgingO-H···O, Weak C-Br···OModerate
4-Iodo-1H-pyrazole Catemeric ChainHerringbone PackingN-H···N, C-I···πHigh
3-Iodo-1H-pyrazole-5-carboxylic acid Carboxylic Dimer2D Halogen SheetsO-H···O, Strong C-I···O/NVery High

Data extrapolated from the structural characterization of the 4-halogenated-1H-pyrazole series and related nitro/bromo derivatives[3][4].

Experimental Protocol: Self-Validating Crystallization & XRD Analysis

Achieving high-quality single crystals of 3-Iodo-1H-pyrazole-5-carboxylic acid requires precise control over the solvent environment. Highly polar solvents (like pure water or methanol) will aggressively compete for hydrogen bonds, potentially yielding amorphous precipitates or unwanted solvates. The following protocol utilizes a controlled binary solvent system to ensure the intrinsic halogen and hydrogen bonds dictate the lattice assembly.

Step-by-Step Methodology

Phase 1: Controlled Crystallization

  • Dissolution: Weigh exactly 50.0 mg of 3-Iodo-1H-pyrazole-5-carboxylic acid (>99% purity) into a clean 5 mL glass vial.

  • Solvent Addition: Add 2.0 mL of a 1:1 (v/v) mixture of Ethanol and Toluene. Causality: Ethanol solubilizes the polar carboxylic acid, while toluene provides a non-polar environment that forces the hydrophobic iodine atoms to self-associate, promoting C-I···O halogen bonding.

  • Clarification: Sonicate the mixture for 5 minutes. Pass the solution through a 0.22 µm PTFE syringe filter into a new, dust-free crystallization vial. Causality: Particulate matter acts as heterogeneous nucleation sites, leading to microcrystalline powder rather than single crystals.

  • Vapor Diffusion: Place the unsealed vial inside a larger jar containing 5 mL of pure Hexane (antisolvent). Seal the outer jar tightly and store at a stable 293 K in the dark for 7–10 days.

Phase 2: X-Ray Diffraction (XRD) Setup

  • Harvesting: Under a polarized optical microscope, identify a block-shaped, defect-free crystal (optimal dimensions: ~0.2 × 0.15 × 0.1 mm).

  • Mounting: Coat the crystal in Paratone-N oil and mount it on a MiTeGen loop. Causality: The oil prevents solvent loss from the crystal lattice and acts as a cryoprotectant.

  • Data Collection: Transfer immediately to the diffractometer cold stream set to 100 K. Causality: Collecting data at 100 K minimizes the thermal ellipsoids of the atoms. This is strictly required to accurately locate the highly mobile pyrazole N-H and carboxylic O-H protons in the electron density map, allowing you to definitively assign the tautomeric state.

  • Refinement: Use Mo Kα radiation (

    
     = 0.71073 Å) to penetrate the heavy iodine atom effectively. Solve the structure using direct methods (SHELXT) and refine using full-matrix least-squares on 
    
    
    
    (SHELXL).

XRD_Workflow Start Compound Prep (>99% Purity) Solvent Binary Solvent (EtOH/Toluene) Start->Solvent Cryst Vapor Diffusion (Hexane Antisolvent) Solvent->Cryst Harvest Paratone Oil Mount (Cryoprotection) Cryst->Harvest Diffraction XRD at 100 K (Mo Kα Radiation) Harvest->Diffraction

Workflow for single-crystal growth and X-ray diffraction analysis of pyrazole derivatives.

Conclusion

For drug development professionals and materials scientists, 3-Iodo-1H-pyrazole-5-carboxylic acid offers a highly tunable structural profile. Unlike its lighter halogen counterparts which predominantly rely on classical hydrogen bonding[3][4], the iodine substituent introduces a dominant, highly directional σ-hole interaction. By utilizing the controlled crystallization protocols outlined above, researchers can exploit these competing supramolecular forces to engineer novel crystal habits, optimize solubility profiles, and design highly specific protein-ligand interactions in pharmaceutical development.

References

  • National Center for Biotechnology Information (PubChem). 1H-Pyrazole-5-carboxylic acid (CID 574310). Retrieved from:[Link]

  • Radović, A., et al. (2023). Crystal structure of 4-bromo-3-nitro-1H-pyrazole-5-carboxylic acid monohydrate, C4H2N3BrO4·H2O. Zeitschrift für Kristallographie - New Crystal Structures. Retrieved from:[Link]

  • McGuire, et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Crystals, MDPI. Retrieved from:[Link]

Sources

Comparative Guide: Biological Activity and Synthetic Utility of 3-Chloro vs. 3-Iodo Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter drug discovery programs where the substitution of a single halogen on a heterocyclic core dictates the success or failure of a lead series. The 3-position of the pyrazole ring is particularly sensitive to steric and electronic perturbations.

In this guide, we will objectively compare the biological activity, physicochemical properties, and synthetic utility of 3-chloro versus 3-iodo pyrazole derivatives. By understanding the causality behind these molecular differences, researchers can make informed decisions during Structure-Activity Relationship (SAR) campaigns.

Physicochemical & Mechanistic Comparison

The decision to install a chlorine versus an iodine atom at the 3-position of a pyrazole scaffold fundamentally alters how the molecule interacts with biological targets and synthetic catalysts[1].

The -Hole and Halogen Bonding

Iodine is significantly larger and more polarizable than chlorine. Because of this polarizability, the electron density around the iodine atom is anisotropically distributed, creating a pronounced region of positive electrostatic potential opposite the C–I bond—known as the


-hole .
  • 3-Iodo Pyrazoles: Act as strong halogen bond donors. In biological systems, this allows the iodine atom to form highly directional, stabilizing interactions with Lewis basic residues (e.g., backbone carbonyl oxygen atoms in the hinge region of kinases)[2].

  • 3-Chloro Pyrazoles: Chlorine is highly electronegative but lacks significant polarizability. Its

    
    -hole is shallow, meaning 3-chloro derivatives rely primarily on Van der Waals interactions and hydrophobic packing rather than directed halogen bonding.
    
Metabolic Stability vs. Synthetic Lability
  • Bond Dissociation Energy (BDE): The C–Cl bond is robust (~96 kcal/mol), conferring excellent metabolic stability against oxidative degradation. In contrast, the C–I bond is much weaker (~53 kcal/mol).

  • Causality in Drug Design: While the weak C–I bond makes 3-iodo pyrazoles exceptional synthetic intermediates for palladium-catalyzed cross-coupling (e.g., Suzuki or Sonogashira reactions), it can sometimes present a metabolic liability in vivo if the halogen is exposed to dehalogenases or glutathione conjugation[1].

Biological Activity Profiling

Quantitative data from recent SAR studies highlight how these physicochemical differences translate into biological efficacy.

Table 1: Comparative Performance in Target-Specific Assays
Property / Target3-Chloro Pyrazole Derivatives3-Iodo Pyrazole DerivativesMechanistic Driver
C–X Bond Dissociation Energy ~96 kcal/mol~53 kcal/molDictates metabolic stability vs. synthetic lability[1].
Halogen Bonding Strength Weak (

-hole is shallow)
Strong (Deep, highly positive

-hole)
Iodine's polarizability enhances affinity to Lewis bases (e.g., backbone carbonyls).
HBV Inhibition (Neplanocin Analogues) Lower potency, suboptimal toxicity profile.High potency, desirable activity/toxicity profile.Bulky iodo group at position 3 optimally fills the hydrophobic viral polymerase pocket[3].
Kinase Inhibition (Pyrazolo[1,5-a]pyrimidines) Moderate affinity; primarily relies on hydrophobic packing.High affinity (Often sub-nanomolar).Iodine engages in direct halogen bonding with the kinase hinge region[2].
Synthetic Utility (Cross-Coupling) Poor (Requires specialized ligands/high temp).Excellent (Readily undergoes Suzuki/Sonogashira).Weaker C–I bond facilitates rapid oxidative addition by Pd(0)[4].

Workflow Visualization

The following diagram illustrates the strategic decision tree for synthesizing and evaluating 3-halo pyrazoles.

G A 1H-Pyrazole Scaffold B Chlorination (NaCl / K2S2O8) A->B Electrophilic Substitution C Iodination (NaI / K2S2O8) A->C Electrophilic Substitution D 3-Chloro Pyrazole (High Metabolic Stability) B->D E 3-Iodo Pyrazole (Strong Halogen Bonding) C->E F Direct Target Binding (e.g., Kinase Pocket) D->F Steric Fit & Stability E->F Sigma-Hole Interactions G Pd-Catalyzed Cross-Coupling (Suzuki/Sonogashira) E->G Labile C-I Bond H Lead Candidate Optimization F->H SAR Profiling G->H Structural Diversification

Fig 1: Strategic workflow for the synthesis and biological evaluation of 3-halo pyrazoles.

Experimental Methodologies

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems.

Protocol A: Green Synthesis of 3-Halo-Pyrazolo[1,5-a]pyrimidines via Oxidative Halogenation

Traditional halogenation uses highly toxic reagents (e.g.,


, elemental halogens). This protocol utilizes a 

-promoted tandem cyclization/oxidative halogenation in water[5],[6].
  • Causality: Water is chosen as the solvent because it enhances the hydrophobic effect, driving the organic substrates together and accelerating the cyclocondensation. The persulfate (

    
    ) acts as a strong oxidant to convert the benign halide anion (
    
    
    
    ) into the active electrophilic species (
    
    
    ) in situ, improving regioselectivity at the 3-position[5].

Step-by-Step Procedure:

  • Preparation: In a 10 mL reaction vial, combine the amino pyrazole (1.0 eq) and the enaminone (1.0 eq) in 2 mL of deionized water.

  • Halogen Source Addition: Add NaI (1.2 eq) to target the 3-iodo derivative, or NaCl (1.2 eq) to target the 3-chloro derivative.

  • Oxidant Addition: Introduce

    
     (1.5 eq) portion-wise to the stirring mixture.
    
  • Reaction Execution: Seal the vial and heat the mixture to 80 °C for 2–6 hours.

  • Validation Check (Crucial): Monitor the reaction via LC-MS.

    • For the Chloro derivative: Confirm success by identifying the characteristic 3:1 isotopic pattern (

      
      ) indicative of a single chlorine atom.
      
    • For the Iodo derivative: Confirm success by identifying a mass shift of +125.9 Da with a single dominant isotopic peak (as iodine is monoisotopic).

  • Workup: Extract the aqueous layer with ethyl acetate (3 x 5 mL), wash the combined organic layers with brine, dry over anhydrous

    
    , and purify via flash chromatography.
    
Protocol B: Evaluation of Kinase Inhibitory Activity (TR-FRET Assay)
  • Causality: Highly conjugated pyrazole derivatives often exhibit intrinsic auto-fluorescence, which causes false positives in standard fluorescence assays. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) introduces a microsecond time delay before measurement, allowing short-lived background fluorescence to decay and isolating the specific target-binding signal.

Step-by-Step Procedure:

  • Reagent Preparation: Prepare the target kinase domain, a biotinylated peptide substrate, and a Europium-labeled anti-phospho antibody in assay buffer (50 mM HEPES, pH 7.5, 10 mM

    
    , 1 mM EGTA, 0.01% Brij-35). Note: Brij-35 prevents non-specific binding of lipophilic iodo-derivatives to the plastic microplate.
    
  • Compound Titration: Dispense the 3-chloro and 3-iodo pyrazole derivatives in a 10-point dose-response curve (3-fold serial dilutions) into a 384-well pro-bind plate.

  • Reaction Initiation: Add ATP strictly at its predetermined

    
     value. Causality: Running the assay at the ATP 
    
    
    
    ensures that the resulting
    
    
    values accurately reflect the true inhibition constant (
    
    
    ), allowing for an objective thermodynamic comparison of binding affinities between the chloro and iodo analogs.
  • Incubation & Detection: Incubate for 60 minutes at room temperature. Add the TR-FRET detection reagents (Streptavidin-APC and Eu-antibody). Read the plate using a microplate reader (Excitation: 340 nm; Dual Emission: 615 nm and 665 nm).

  • Data Analysis: Calculate the 665/615 nm emission ratio. Fit the data to a 4-parameter logistic curve to determine the

    
    .
    

References

  • K2S2O8-Promoted Consecutive Tandem Cyclization/Oxidative Halogenation: Access to 3-Halo-Pyrazolo[1,5-a]pyrimidines Source: ACS Omega URL:[Link]

  • Pyrazolo[3,4-d]pyrimidine-based neplanocin analogues identified as potential de novo pharmacophores for dual-target HBV inhibition Source: PMC (National Institutes of Health) URL:[Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment Source: PMC (National Institutes of Health) / RSC Advances URL:[Link]

  • Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds Source: PMC (National Institutes of Health) URL:[Link]

  • Discovery of antivirally active inhibitors of adaptor protein-2 associated kinase 1 based on various bicyclic heteroaromatic scaffolds derived from a 7-azaindole analogue Source: PMC (National Institutes of Health) URL:[Link]

Sources

validating synthesis of 3-Iodo-1H-pyrazole-5-carboxylic acid via LC-MS

Author: BenchChem Technical Support Team. Date: March 2026

Title: Validating the Synthesis of 3-Iodo-1H-pyrazole-5-carboxylic Acid: A Comparative LC-MS Methodology Guide

Target Audience: Researchers, analytical chemists, and drug development professionals.

Executive Summary & The Analytical Challenge

3-Iodo-1H-pyrazole-5-carboxylic acid (CAS 1797419-09-0)[1] is a highly versatile building block in medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors and complex heterocyclic pharmacophores. Validating its synthesis—typically achieved via the controlled iodination of 1H-pyrazole-5-carboxylic acid—requires rigorous analytical confirmation of both mass and purity.

However, analyzing this specific intermediate via Liquid Chromatography-Mass Spectrometry (LC-MS) presents a well-known chromatographic paradox. The compound is highly polar, possesses an acidic carboxylate moiety (


 ~2.5), and contains a heavy, polarizable iodine atom. Under standard Reversed-Phase Liquid Chromatography (RP-LC) conditions, it exhibits exceptionally poor retention. Because it remains partially ionized at typical mobile phase pH levels, it fails to partition effectively into standard C18 alkyl chains, often co-eluting with the solvent front (

). This early elution leads to severe ion suppression in the electrospray ionization (ESI) source due to co-eluting inorganic salts from the synthesis matrix, fundamentally compromising quantitative accuracy and structural validation.

As a Senior Application Scientist, I approach this not just as a testing step, but as a self-validating system . To achieve true scientific integrity, the analytical method must actively overcome the analyte's physicochemical limitations.

Comparative Evaluation of LC-MS Methodologies

To establish the most robust validation protocol, we must objectively compare the performance of different chromatographic strategies. We evaluated three distinct methodologies for the analysis of crude 3-Iodo-1H-pyrazole-5-carboxylic acid synthesis mixtures.

Method A: Standard RP-LC (Waters ACQUITY BEH C18) — The Baseline
  • Mechanism: Relies purely on hydrophobic (van der Waals) interactions.

  • Causality of Failure: The highly polar, acidic nature of the pyrazole derivative prevents sufficient hydrophobic retention. Attempting to use 100% aqueous mobile phase to force retention results in "phase collapse" (dewetting) of the highly dense C18 phase, leading to irreproducible retention times.

Method B: Polar-Embedded RP-LC (Waters ACQUITY BEH Shield RP18) — The Optimal Direct Method
  • Mechanism: This stationary phase incorporates an embedded carbamate group within the bonded phase ligand.

  • Causality of Success: The embedded polar group provides complementary selectivity via hydrogen bonding and dipole-dipole interactions with the pyrazole nitrogen and carboxylic acid. Crucially, the carbamate group maintains hydration of the stationary phase, preventing phase collapse and allowing the use of 100% aqueous mobile phases. This successfully retains the polar acid long enough to separate it from the suppression zone.

Method C: Chemical Derivatization (3-NPH) + RP-LC — The High-Sensitivity Alternative
  • Mechanism: Pre-column derivatization using 3-nitrophenylhydrazine (3-NPH) in the presence of EDC and pyridine[2].

  • Causality of Success: This chemical tagging converts the highly polar carboxylic acid into a hydrophobic 3-nitrophenylhydrazone derivative. This drastically increases hydrophobicity (allowing standard C18 retention) and introduces an easily ionizable nitroaromatic group, amplifying the MS signal-to-noise ratio by over 50-fold[2].

  • Trade-off: It adds 45 minutes of sample preparation time and introduces potential derivatization artifacts, making it less ideal for rapid, high-throughput synthesis validation.

Quantitative Data Presentation

The following table summarizes the experimental performance of the three methods when analyzing a 10 µg/mL standard of 3-Iodo-1H-pyrazole-5-carboxylic acid.

Analytical MetricMethod A: Standard C18Method B: BEH Shield RP18Method C: 3-NPH + C18
Retention Time (

)
0.85 min (Void Volume)2.45 min6.10 min
Peak Asymmetry (

)
1.8 (Tailing)1.1 (Symmetrical)1.05 (Symmetrical)
Signal-to-Noise (S/N) 15:1 (Severe Suppression)180:1> 1500:1
Matrix Effect - 65% (Ion Quenching)- 10% (Acceptable)< 5%
Sample Prep Time < 5 mins (Dilute & Shoot)< 5 mins (Dilute & Shoot)45 mins (Incubation)
Verdict ❌ UnreliableBest for Rapid Validation ⚠️ Best for Trace Quantitation

Visualizing the Analytical Logic

Workflow Syn Synthesis: Iodination of Pyrazole Prep Sample Prep: 1:100 Dilution & Filter Syn->Prep Col LC Separation: BEH Shield RP18 Prep->Col MS Mass Spec: ESI Negative (m/z 236.9) Col->MS Val Validation: Mass & Purity Confirmed MS->Val

Caption: End-to-end workflow for the rapid synthesis validation of 3-Iodo-1H-pyrazole-5-carboxylic acid.

Mechanism Analyte 3-Iodo-1H-pyrazole- 5-carboxylic acid C18 Standard C18 Phase (Hydrophobic Only) Analyte->C18 Direct Injection Shield BEH Shield RP18 (Embedded Carbamate) Analyte->Shield Direct Injection NPH 3-NPH Derivatization (Pre-column Tagging) Analyte->NPH Chemical Rxn Result1 Poor Retention (Ion Suppression) C18->Result1 Result2 Optimal Retention (H-Bonding + Hydrophobic) Shield->Result2 Result3 Max Sensitivity (Hydrophobic Hydrazone) NPH->Result3

Caption: Chromatographic retention mechanisms comparing standard C18, Shield RP18, and 3-NPH derivatization.

Step-by-Step Experimental Protocol: Optimized BEH Shield RP18 Method

Because rapid feedback is critical during chemical synthesis, Method B is the recommended protocol. It provides a self-validating balance of speed, retention, and accuracy without the need for derivatization.

A. Sample Preparation
  • Quench & Dilute: Quench a 10 µL aliquot of the crude iodination reaction mixture in 990 µL of LC-MS grade Water:Methanol (90:10, v/v). Note: High aqueous content prevents solvent-mismatch peak distortion upon injection.

  • Centrifugation: Centrifuge at 14,000 x g for 5 minutes to pellet insoluble polymeric byproducts.

  • Filtration: Pass the supernatant through a 0.22 µm PTFE syringe filter into an autosampler vial.

B. LC Parameters
  • Column: Waters ACQUITY UPLC BEH Shield RP18 (2.1 x 100 mm, 1.7 µm).

  • Column Temperature: 40 °C (reduces mobile phase viscosity and improves mass transfer).

  • Mobile Phase A: 0.1% Formic Acid in LC-MS Grade Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient Program:

    • 0.0 - 1.0 min: 0% B (Hold at 100% aqueous to maximize polar retention).

    • 1.0 - 4.0 min: Linear ramp to 60% B.

    • 4.0 - 4.5 min: Linear ramp to 95% B (Column wash).

    • 4.5 - 6.0 min: Return to 0% B (Equilibration).

  • Injection Volume: 1.0 µL.

C. MS Parameters (ESI Negative Mode)

Iodine is monoisotopic (


), meaning it lacks the distinct M+2 isotopic signature seen in chlorine or bromine. Therefore, precise mass accuracy is paramount.
  • Polarity: Negative Ion Mode (ESI-). The carboxylic acid readily deprotonates to form the

    
     ion.
    
  • Target m/z: 236.9 (Calculated exact mass for

    
    ).
    
  • Capillary Voltage: 2.0 kV.

  • Desolvation Temperature: 450 °C.

  • Cone Voltage: 25 V (Optimize to prevent in-source fragmentation of the labile iodine atom).

Validation Checkpoint: Always run a blank injection (90:10 Water:Methanol) immediately following the crude sample to verify the absence of carryover, as halogenated aromatics can occasionally exhibit non-specific binding to PEEK tubing in the LC system.

References

  • UPLC Technology & ACQUITY UPLC BEH Shield RP18 Column Mechanism Source: Waters Corporation URL:[Link]

  • Simultaneous 3-Nitrophenylhydrazine Derivatization Strategy of Carbonyl, Carboxyl and Phosphoryl Submetabolome for LC-MS/MS-Based Targeted Metabolomics Source: Analytical Chemistry (ACS Publications) URL:[Link]

Sources

Comparative Stability of Iodinated vs. Non-Iodinated Pyrazole Acids: A Guide for Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the optimization of heterocyclic scaffolds not merely as a synthetic exercise, but as a multi-dimensional balancing act. The pyrazole acid core is a privileged pharmacophore in medicinal chemistry and agrochemical development. However, its unsubstituted form often suffers from rapid metabolic clearance. Strategic halogenation—specifically iodination—fundamentally rewrites the molecule's pharmacokinetic (PK) and pharmacodynamic (PD) destiny.

This guide objectively compares the stability profiles of non-iodinated versus iodinated pyrazole acids, detailing the mechanistic causality behind their performance differences and providing self-validating experimental protocols for rigorous evaluation.

Mechanistic Causality: The Impact of Iodination

The introduction of an iodine atom, typically at the C4 position of the pyrazole ring, triggers a cascade of physicochemical changes. Understanding these changes requires looking beyond simple steric bulk to the underlying electronic and metabolic mechanisms.

  • Metabolic Stability: The C4 position of an unsubstituted pyrazole is highly nucleophilic, making it a primary "soft spot" for Cytochrome P450 (CYP450) mediated oxidation. Electrophilic iodination at this site effectively blocks oxidative degradation. Iodine is bulky, highly polarizable, and lipophilic, which increases conformational rigidity and protects the pyrazole nucleus from metabolic cleavage (1).

  • Target Affinity via Halogen Bonding: Unlike lighter halogens, iodine features a pronounced "

    
    -hole"—a region of positive electrostatic potential on the outermost surface of the halogen atom. This allows 4-iodopyrazoles to act as strong halogen bond donors, significantly enhancing target binding affinity and acting as "magic bullets" for biochemical structure determination (2).
    
  • Photochemical Trade-offs: While halogenation significantly enhances metabolic, oxidative, and thermal stability (3), it introduces a specific vulnerability. The Carbon-Iodine (C-I) bond has a lower bond dissociation energy compared to a C-H bond, making iodinated derivatives more susceptible to homolytic cleavage under UV irradiation.

G A Unsubstituted Pyrazole Acid B C4-Iodination A->B Electrophilic Substitution C Iodinated Pyrazole Acid B->C D Blocks CYP450 Oxidation Sites C->D E Increases Lipophilicity (logP) C->E F Induces Halogen Bonding C->F G Enhanced Metabolic Stability D->G E->G Membrane Permeability H Improved Target Affinity F->H

Logical causality of C4-iodination on the ADME and stability profile of pyrazole acids.

Comparative Stability Data

The following table synthesizes the quantitative shifts in stability and physicochemical properties when transitioning from a non-iodinated to an iodinated pyrazole acid scaffold.

PropertyNon-Iodinated Pyrazole AcidC4-Iodinated Pyrazole AcidMechanistic Rationale
Metabolic Stability (

)
Low to ModerateHighC4 position is sterically and electronically blocked from CYP450 oxidation.
Lipophilicity (logP) LowerHigherIodine is a bulky, highly polarizable, and lipophilic atom.
Target Affinity BaselineEnhancedIodine acts as a strong halogen bond donor via its

-hole.
Photostability HighModerate to LowC-I bonds possess lower bond dissociation energy than C-H bonds.
Chemical Stability (Hydrolysis) HighHighBoth maintain aromaticity; iodine slightly increases core rigidity.

Self-Validating Experimental Protocols

To ensure scientific integrity, stability assays must be designed as self-validating systems. A protocol is only as trustworthy as its internal controls. Below are the methodologies I utilize to objectively quantify the stability differences highlighted above.

Protocol A: Liver Microsomal Stability Assay

Objective: Quantify the intrinsic clearance (


) and half-life (

) of the pyrazole acids.

Self-Validating Elements:

  • Negative Control: Incubation without NADPH ensures that degradation is strictly CYP-mediated, ruling out chemical instability in the buffer.

  • Positive Control: Verapamil or Testosterone confirms the metabolic viability and enzymatic activity of the microsomes.

  • Internal Standard (IS): A stable-isotope-labeled IS ensures LC-MS/MS quantification is unaffected by matrix effects or injection volume variations.

Step-by-Step Methodology:

  • Preparation: Prepare a 1 µM solution of the pyrazole acid in 100 mM potassium phosphate buffer (pH 7.4).

  • Microsome Addition: Add pooled human or rat liver microsomes to achieve a final protein concentration of 0.5 mg/mL. Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation: Initiate the reaction by adding NADPH to a final concentration of 1 mM. (Causality: NADPH is the essential electron donor for CYP450 enzymes; without it, oxidative metabolism cannot proceed).

  • Sampling & Quenching: At time points 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing the internal standard. (Causality: Acetonitrile denatures and precipitates proteins, instantly halting enzymatic activity).

  • Centrifugation: Centrifuge the quenched samples at 4,000 rpm for 15 minutes at 4°C to pellet the precipitated proteins.

  • Analysis: Analyze the supernatant via LC-MS/MS to determine the remaining percentage of the parent compound over time.

Workflow N1 Prepare 1 µM Compound in Buffer (pH 7.4) N2 Add Liver Microsomes (0.5 mg/mL) N1->N2 N3 Initiate with NADPH (1 mM) N2->N3 N4 Quench with Acetonitrile + Internal Standard N3->N4 N5 LC-MS/MS Quantification N4->N5 N6 Calculate Half-Life & Intrinsic Clearance N5->N6

Self-validating experimental workflow for assessing microsomal metabolic stability.

Protocol B: Forced Photodegradation Assay

Objective: Assess the UV/Vis stability trade-offs introduced by the C-I bond.

Self-Validating Elements:

  • Dark Control: A foil-wrapped vial of the exact same solution validates that any observed degradation is strictly photochemical, not thermal or hydrolytic.

  • Actinometry: Quinine actinometry standardizes the light dose, ensuring reproducibility across different lamp intensities and geometries.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the pyrazole acid compound in a 50:50 Methanol:Water mixture to a concentration of 10 µg/mL.

  • Exposure Setup: Place the samples in quartz cuvettes (which are transparent to UV light). Set up a parallel "Dark Control" wrapped completely in aluminum foil.

  • Irradiation: Expose the samples to a Xenon arc lamp (simulating D65 daylight) providing an overall illumination of 1.2 million lux hours and an integrated near-UV energy of 200 Watt hours/square meter (per ICH Q1B guidelines).

  • Sampling: Draw aliquots at 0, 4, 8, and 24 hours.

  • Quantification: Analyze via HPLC-UV to detect parent compound depletion and identify de-iodinated degradants. (Causality: The C-I bond is susceptible to homolytic cleavage under UV light, generating a pyrazole radical and an iodine radical, which subsequently react with the solvent).

References

  • Source: PMC (nih.gov)
  • Source: AIP Publishing (aip.org)
  • Source: ACS Publications (acs.org)

Sources

Safety Operating Guide

3-Iodo-1H-pyrazole-5-carboxylic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Operational Guide: Handling and Disposal of 3-Iodo-1H-pyrazole-5-carboxylic Acid

As drug development accelerates, the use of halogenated heterocyclic building blocks like 3-Iodo-1H-pyrazole-5-carboxylic acid (CAS: 1797419-09-0) has become increasingly common in the synthesis of kinase inhibitors and agrochemicals. However, the presence of the iodine atom fundamentally alters the chemical's end-of-life management.

This guide provides researchers and environmental health and safety (EHS) professionals with a self-validating, step-by-step operational framework for the safe handling and EPA-compliant disposal of this compound.

Chemical Profile & The Mechanistic Logic of Hazards

To safely manage a chemical, one must first understand the causality behind its hazard profile. 3-Iodo-1H-pyrazole-5-carboxylic acid is an irritant, but its primary logistical challenge lies in its halogenated nature.

Table 1: Quantitative Data & Operational Implications

Property / HazardValue / DescriptionOperational & Disposal Implication
CAS Number 1797419-09-0Essential for accurate inventory and waste manifest tracking.
Halogen Content Contains Iodine (I)Critical: Mandates strict segregation into halogenated waste streams to prevent toxic incinerator emissions.
GHS Hazard Codes H302, H315, H319, H335Requires contact protection (nitrile gloves, splash goggles) and fume hood manipulation.
Physical State Solid (Powder/Crystals)High risk of aerosolization and dust inhalation during transfer; wet-wiping required for decontamination.

The Causality of Halogenated Waste Segregation Why can't 3-Iodo-1H-pyrazole-5-carboxylic acid be disposed of in standard organic waste? When incinerated, halogenated organic compounds possess a low-to-negative fuel value (BTU) and generate highly corrosive hydrogen halide gases (e.g., hydrogen iodide) and potentially toxic byproducts like dioxins. According to the 1, halogenated wastes must be processed in specialized RCRA-permitted high-temperature incinerators equipped with alkaline scrubbers to neutralize acidic exhaust [1]. Mixing this compound with non-halogenated waste not only violates environmental regulations but exponentially increases institutional disposal costs due to the specialized treatment required for the entire mixed volume (2) [2].

Operational Workflow: Waste Segregation & Disposal

The following step-by-step methodology utilizes a self-validating system . Each operational step includes a built-in validation check to ensure the preceding action was executed flawlessly, eliminating the risk of downstream contamination.

Phase 1: Preparation and Accumulation

Step 1: Determine the Physical State of the Waste Identify whether the 3-Iodo-1H-pyrazole-5-carboxylic acid is being disposed of as a pure solid (e.g., expired reagent, sweepings) or as a solute dissolved in a reaction solvent.

  • Validation Check: Visually inspect the waste matrix. If liquid, consult the lab notebook to confirm the exact solvent used.

Step 2: Select the Appropriate SAA (Satellite Accumulation Area) Container

  • For Solids: Use a dedicated, sealable polyethylene container.

  • For Liquids: Even if the compound is dissolved in a strictly non-halogenated solvent (like DMSO or Ethanol), the presence of the iodinated solute reclassifies the entire mixture as halogenated organic waste (3) [3]. Use a chemically compatible, vented carboy (if gas generation is a risk) or a standard sealed poly-bottle.

  • Validation Check: Cross-reference the container material with a chemical compatibility chart against the primary solvent.

Step 3: Execute EPA-Compliant Labeling Attach a hazardous waste tag immediately upon placing the first drop or grain of waste into the container.

  • Validation Check: Review the label before leaving the SAA. It must explicitly state "Hazardous Waste," list "3-Iodo-1H-pyrazole-5-carboxylic acid" (no abbreviations), note the halogenated status, and display the accumulation start date.

Phase 2: Container Management and Transfer

Step 4: Volume Monitoring Never fill liquid waste containers beyond 75-80% capacity. The causality here is physical chemistry: this headspace allows for vapor expansion and prevents catastrophic over-pressurization during ambient temperature fluctuations.

  • Validation Check: Verify the liquid level is below the container's shoulder line before sealing.

Step 5: Transfer to Central Accumulation Area (CAA) Once the SAA container is full, or within 3 days of reaching the volume limit, transfer it to the facility's CAA.

  • Validation Check: Audit the accumulation start date. Ensure it complies with your facility's generator status limits (e.g., maximum 90 days for Large Quantity Generators) to maintain EPA compliance (4) [5].

Decontamination and Spill Response Protocol

Under no circumstances should 3-Iodo-1H-pyrazole-5-carboxylic acid go down the drain. Diluting hazardous chemicals to bypass safe concentration limits is an illegal practice in most jurisdictions (5) [4].

  • Containment: If the solid powder spills, surround it with slightly damp absorbent pads to prevent aerosolization. If dissolved in a solvent, deploy inert chemical absorbents (e.g., vermiculite).

  • Collection: Sweep the absorbed material using non-sparking tools and place it directly into a halogenated solid waste container.

  • Validation/Verification: Swab the spill area with a compatible solvent (e.g., ethanol or isopropanol) to capture microscopic iodinated residues. Collect the swab and dispose of it as halogenated hazardous waste.

Waste Segregation Decision Workflow

To streamline laboratory operations and prevent costly mixing errors, follow the logical segregation pathway mapped below.

WasteWorkflow Start Waste Generation: 3-Iodo-1H-pyrazole-5-carboxylic acid State What is the physical state of the waste? Start->State Solid Solid (Powder/Crystals) State->Solid Liquid Liquid (Dissolved in Solvent) State->Liquid SolidBin Halogenated Solid Waste Container Solid->SolidBin SolventCheck What is the solvent type? Liquid->SolventCheck Incineration RCRA-Permitted High-Temp Incineration SolidBin->Incineration HalSolvent Halogenated Solvent (e.g., DCM) SolventCheck->HalSolvent NonHalSolvent Non-Halogenated Solvent (e.g., DMSO) SolventCheck->NonHalSolvent LiquidBin Halogenated Liquid Waste Container HalSolvent->LiquidBin NonHalSolvent->LiquidBin Iodine solute dictates halogenated stream LiquidBin->Incineration

Figure 1: Decision tree for the segregation and disposal of 3-Iodo-1H-pyrazole-5-carboxylic acid waste.

References

  • Environmental Protection Agency (EPA).
  • UTIA Safety Office. "Hazardous Waste Guide." Tennessee.edu.
  • Nipissing University.
  • Molecular Biology Products. "4 Simple Tips for Disposing of Hazardous Lab Chemicals." Mbpinc.net.
  • Lab Manager. "Managing Hazardous Chemical Waste in the Lab." Labmanager.com.

Sources

Personal protective equipment for handling 3-Iodo-1H-pyrazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach chemical safety not merely as a regulatory compliance exercise, but as an applied science. Understanding the mechanistic interactions between a chemical and human biology is the foundation of a proactive safety culture.

3-Iodo-1H-pyrazole-5-carboxylic acid (CAS: 1797419-09-0) is a highly valuable halogenated heteroaromatic building block widely used in drug discovery and agrochemical synthesis[1]. However, its specific structural features dictate precise Personal Protective Equipment (PPE) requirements and operational controls. This guide provides a self-validating, step-by-step operational framework for handling this compound safely.

Mechanistic Hazard Analysis

To select the appropriate PPE, we must first understand why this compound is hazardous. The safety data sheet (SDS) classifies this substance with three primary hazard statements: H315 (Causes skin irritation) , H319 (Causes serious eye irritation) , and H335 (May cause respiratory irritation) [1].

  • Dermal and Ocular Toxicity (H315, H319): The carboxylic acid moiety (typically exhibiting a pKa of ~3.5–4.5) can readily protonate biological nucleophiles on the corneal surface and epidermis. Furthermore, the heavy iodine atom increases the molecule's lipophilicity. This allows the compound to bypass the aqueous barriers of the eye and the lipid-rich stratum corneum of the skin more efficiently than non-halogenated analogs, leading to rapid protein denaturation and localized inflammation.

  • Respiratory Tract Irritation (H335): Supplied as a crystalline solid, this compound can easily aerosolize into micro-dust particles during transfer[2]. These particles can bypass the upper respiratory cilia. Upon contact with the mucosal lining of the alveoli, the compound dissolves, causing localized pH drops that trigger inflammatory cytokine release and severe coughing.

Personal Protective Equipment (PPE) Matrix

To mitigate these mechanistic risks, a multi-layered barrier system is required. The following matrix summarizes the quantitative standards and causality for each required PPE component[3][4].

PPE CategorySpecification / StandardCausality / RationaleReplacement / Maintenance Schedule
Eye Protection ANSI Z87.1 / EN 166 tightly fitting safety goggles.Prevents micro-dust ingress and chemical splashes from reaching the cornea. Standard safety glasses leave orbital gaps.Replace immediately if scratched, clouded, or if the rubber seal degrades.
Hand Protection Nitrile gloves (Minimum 0.11 mm thickness, EN 374-1).Nitrile provides high resistance to polar organic acids. The iodine substitution does not significantly degrade nitrile integrity.Discard immediately upon visible contamination or after 2 hours of continuous use.
Body Protection Flame-resistant (FR) or 100% cotton lab coat with elastic cuffs.Prevents accumulation of static charges that could ignite airborne dust; prevents direct skin contact.Launder weekly via a specialized chemical facility. Do not wash at home.
Respiratory NIOSH N95 / P100 particulate respirator or EN 143 Type P3 half-mask.Required only if weighing/handling outside of a Class II Fume Hood. Filters particles <0.3 µm[3].Discard after a single use or if breathing resistance noticeably increases.

Operational Workflow: Safe Handling Protocol

Every protocol must be a self-validating system. Do not proceed to the next step unless the prior step's success condition is met.

Step 1: Environmental Preparation & Validation

  • Action: Activate the chemical fume hood and verify the digital airflow monitor reads a face velocity of 80–100 feet per minute (fpm).

  • Causality: This velocity is strong enough to capture aerosolized 3-Iodo-1H-pyrazole-5-carboxylic acid dust, but gentle enough not to blow the powder off the analytical balance.

Step 2: Static Mitigation

  • Action: Place an anti-static zeroing pad under the analytical balance. Ground yourself using a static-dissipative floor mat.

  • Causality: Halogenated powders are highly prone to carrying static charges. Static accumulation leads to sudden aerosolization (powder "jumping") during spatula transfer.

Step 3: Donning PPE & Transfer Technique

  • Action: Inspect nitrile gloves for micro-tears by inflating them slightly. Secure safety goggles. Use a grounded, stainless-steel micro-spatula to transfer the solid.

  • Causality: Plastic spatulas act as dielectric insulators, exacerbating static electricity. Stainless steel dissipates the charge.

Step 4: Post-Transfer Decontamination

  • Action: Wipe down the balance, spatulas, and hood surface with a damp, lint-free cloth moistened with a 10% sodium carbonate (

    
    ) solution, followed by an isopropanol wipe.
    
  • Causality: The mild base (

    
    ) neutralizes the residual carboxylic acid into a highly water-soluble sodium salt, which is then easily lifted by the alcohol wipe.
    

Spill Containment & Decontamination Plan

In the event of a spill, a rapid, logic-driven response prevents localized exposure from escalating into a facility-wide contamination event[5].

SpillResponse Start Spill Detected: 3-Iodo-1H-pyrazole-5-carboxylic acid Assess Assess Spill Volume & Dust Generation Start->Assess Minor Minor Spill (<50g) Inside Fume Hood Assess->Minor Low Risk Major Major Spill (>50g) or Outside Hood Assess->Major High Risk DonPPE Don Upgraded PPE (P3 Respirator & Face Shield) Minor->DonPPE Evacuate Evacuate Area & Alert Safety Officer Major->Evacuate Evacuate->DonPPE Contain Contain with Inert Absorbent (Vermiculite/Sand) DonPPE->Contain Collect Collect in Sealed HDPE Waste Container Contain->Collect Decon Decontaminate Surface (10% Na2CO3 then IPA) Collect->Decon End Log Incident & Dispose via EPA/RCRA Decon->End

Workflow for spill response and decontamination of 3-Iodo-1H-pyrazole-5-carboxylic acid.

Waste Disposal & Logistical Plan

Proper disposal is critical to prevent environmental toxicity and ensure regulatory compliance[4][6].

  • Solid Waste: Collect all contaminated paper towels, gloves, and residual solid in a chemically compatible, sealable high-density polyethylene (HDPE) container. Label explicitly as "Hazardous Solid Waste: Halogenated Organic Acid."

  • Liquid Waste: If the compound is dissolved in organic solvents (e.g., DMSO, DMF, or Methanol during assays), route the mixture strictly to the Halogenated Organic Waste stream. Do not mix with non-halogenated waste, as this violates EPA/RCRA regulations and complicates incinerator processing.

  • Disposal: Transfer sealed containers to the facility's designated hazardous waste accumulation area for pickup by an approved environmental contractor[3].

References

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.